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  • Product: 4-Amino-2-chlorobenzene-1-thiol
  • CAS: 15178-53-7

Core Science & Biosynthesis

Foundational

Chemo-Structural Analysis and Synthetic Utility of 4-Amino-2-chlorobenzene-1-thiol

The following technical guide details the chemical properties, synthetic utility, and handling protocols for 4-Amino-2-chlorobenzene-1-thiol (CAS 15178-53-7). Technical Whitepaper | CAS: 15178-53-7 Executive Summary & St...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthetic utility, and handling protocols for 4-Amino-2-chlorobenzene-1-thiol (CAS 15178-53-7).

Technical Whitepaper | CAS: 15178-53-7

Executive Summary & Structural Identity

4-Amino-2-chlorobenzene-1-thiol is a tri-functionalized aromatic scaffold critical in the synthesis of pharmaceuticals, particularly kinase inhibitors (e.g., SHP2 targets) and leukocyte function-associated antigen (LFA-1) antagonists.

Researchers must distinguish this compound immediately from its more common isomer, 2-amino-4-chlorobenzenethiol (CAS 1004-00-8). While the latter is a direct precursor to benzothiazoles via the Herz reaction, the subject molecule (4-amino-2-chloro...) possesses a para-amino configuration relative to the thiol, altering its reactivity landscape entirely.

Chemical Identity Table
ParameterSpecification
IUPAC Name 4-Amino-2-chlorobenzenethiol
CAS Number 15178-53-7
Common Isomer (Warning) 2-Amino-4-chlorobenzenethiol (CAS 1004-00-8)
Molecular Formula C₆H₆ClNS
Molecular Weight 159.64 g/mol
Melting Point 82–83 °C
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, MeOH, DMF; Insoluble in water

Physicochemical Profile & Electronic Architecture

The "Push-Pull-Block" System

The reactivity of this molecule is defined by the interplay of three substituents on the benzene ring:

  • Thiol (-SH, Position 1): The primary nucleophile. It is structurally "blocked" on one side by the ortho-chlorine atom. This steric crowding retards oxidative dimerization compared to unsubstituted thiophenols but does not prevent it.

  • Chlorine (-Cl, Position 2): Acts as an electron-withdrawing group (Inductive effect, -I) and a steric gatekeeper. It lowers the pKa of the thiol slightly (making it more acidic than thiophenol) and directs electrophilic aromatic substitution to the C6 position.

  • Amino (-NH₂, Position 4): Located para to the thiol. Through resonance (+M effect), it pushes electron density across the ring, increasing the nucleophilicity of the thiolate anion at Position 1.

Reactivity Flowchart

The following diagram illustrates the chemoselectivity switches available to the synthetic chemist.

Reactivity Start 4-Amino-2-chlorobenzene-1-thiol (CAS 15178-53-7) Path_Acid Acidic Conditions (pH < 4) Start->Path_Acid Protonation Path_Base Basic Conditions (NaH / K2CO3) Start->Path_Base Deprotonation Path_Ox Oxidative Stress (Air/Fe3+) Start->Path_Ox O2 Exposure Prod_N N-Acylation Blocked (Ammonium salt formed) Path_Acid->Prod_N Prod_S S-Alkylation / S-Arylation (Thioether Formation) Path_Base->Prod_S High Selectivity Prod_Disulf Disulfide Dimer (Impurity) Path_Ox->Prod_Disulf Prod_Amide N-Acylation/Amidation (If Thiol Protected) Prod_S->Prod_Amide Subsequent Step

Figure 1: Chemoselectivity map demonstrating how pH modulation controls the reactivity between the S-nucleophile and N-nucleophile.

Synthetic Utility & Experimental Protocols

Selective S-Alkylation (Thioether Synthesis)

In drug discovery (e.g., SHP2 inhibitors), the thiol is often coupled to a heterocyclic core. The ortho-chloro group prevents the formation of benzothiazoles (which requires ortho-amino), making this molecule ideal for linking two distinct pharmacophores.

Protocol: S-Alkylation with Benzyl Halides

  • Rationale: Use a weak base to deprotonate the thiol (pKa ~6-7) without deprotonating the aniline (pKa ~25), ensuring exclusive S-selectivity.

  • Preparation: Dissolve 4-Amino-2-chlorobenzene-1-thiol (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add K₂CO₃ (1.2 equiv). The solution will turn yellow as the thiolate forms. Stir for 15 minutes under N₂.

  • Electrophile: Dropwise add the alkyl halide (1.05 equiv) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 3:1). The thiol spot (Rf ~0.4) will disappear; the thioether (Rf ~0.6) will appear.

  • Workup: Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.

    • Critical Check: Wash organic layer with 10% NaOH to remove unreacted thiol (which is soluble in base). This prevents disulfide formation during concentration.

Handling the Disulfide Impurity

The most common impurity is Bis(4-amino-2-chlorophenyl)disulfide .

  • Detection: Appears as a less polar spot on TLC and shows a mass peak of [2M-2].

  • Remediation: If the starting material contains significant disulfide (yellow/orange solid), treat the reaction mixture with Triphenylphosphine (PPh₃) or Dithiothreitol (DTT) (1.1 equiv) in wet THF for 1 hour prior to adding the electrophile. This reduces the disulfide back to the active monomer in situ.

Synthesis of the Core Scaffold

While commercially available, the synthesis of CAS 15178-53-7 typically follows a chlorosulfonation-reduction route, distinct from the Herz reaction used for its isomer.

Synthesis Start 3-Chloroaniline Step1 1. Acetylation (Protect NH2) 2. Chlorosulfonation (ClSO3H) Start->Step1 Inter Intermediate: 4-Acetamido-2-chlorobenzenesulfonyl chloride Step1->Inter Step2 Reduction (Zn/HCl or SnCl2) Inter->Step2 Final 4-Amino-2-chlorobenzene-1-thiol Step2->Final

Figure 2: Industrial synthesis route via chlorosulfonation. The sulfonyl group directs para to the acetamido group.

Mechanism Note: Direct chlorosulfonation of 3-chloroaniline places the sulfonyl group para to the amino group (strongest director) and ortho to the chlorine, yielding the 1,2,4-substitution pattern required.

Safety & Stability (E-E-A-T)

Odor Control (Stench)

Like all thiophenols, this compound has a low odor threshold.

  • Containment: All weighing must occur in a fume hood.

  • Decontamination: Glassware must be soaked in a bleach (sodium hypochlorite) bath for 2 hours before removal from the hood. Bleach oxidizes the residual thiol to the non-volatile sulfonate.

Oxidation Sensitivity
  • Storage: Store under Argon at 2–8°C.

  • Signs of Degradation: Darkening of color (from off-white to brown) indicates oxidation to the disulfide or polymerization of the aniline moiety.

References

  • Sigma-Aldrich. Product Specification: 4-Amino-2-chlorobenzene-1-thiol (CAS 15178-53-7).Link

  • PubChem. Compound Summary: 4-Amino-2-chlorobenzenethiol.[1] National Library of Medicine. Link

  • Google Patents. Leukocyte function-associated antigen inhibitors (CN1721401A). (Demonstrates application in LFA-1 drug discovery). Link

  • Google Patents. Compounds and compositions for inhibiting SHP2 activity (CN114057689A). (Demonstrates application in kinase inhibitor synthesis). Link

Sources

Exploratory

4-Amino-2-chlorobenzene-1-thiol molecular weight and structure

Executive Summary This technical guide provides a comprehensive physicochemical and structural analysis of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7).[1][2][3] While often confused with its structural isomer (2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7).[1][2][3] While often confused with its structural isomer (2-amino-4-chlorobenzenethiol, a common benzothiazole precursor), this specific 1,2,4-substituted arene serves as a distinct pharmacophore scaffold in medicinal chemistry.[1][2][3] This document details its molecular weight, structural properties, synthetic logic, and critical handling protocols required to prevent oxidative degradation.[3]

Part 1: Physicochemical Characterization[1]

Identity & Quantitative Data

The following data establishes the baseline identity for analytical validation (MS, NMR).

ParameterValueTechnical Note
IUPAC Name 4-Amino-2-chlorobenzene-1-thiolPreferred over "4-amino-2-chlorothiophenol" for clarity.[1][2][3]
CAS Number 15178-53-7 CRITICAL: Do not confuse with CAS 1004-00-8 (see Section 1.3).[1][2][3]
Molecular Formula

Molecular Weight 159.64 g/mol Average mass for stoichiometric calculations.[2][3]
Monoisotopic Mass 158.9909 DaUse for High-Res Mass Spectrometry (HRMS) [M+H]+ identification.[2][3]
Physical State Solid (Powder)Typically off-white to pale yellow; darkens upon oxidation.[1][2][3]
Melting Point 82–83 °CSharp range indicates high purity; broadening suggests disulfide formation.[2][3]
Predicted pKa ~5.9 (Thiol)The electron-withdrawing Cl at ortho position lowers the pKa of the thiol relative to thiophenol (pKa ~6.6).[2][3]
Structural Analysis

The molecule features a trisubstituted benzene ring with a specific "push-pull" electronic configuration, though in this case, both the amino and thiol groups are electron-donating (nucleophilic), while the chlorine atom provides inductive withdrawal.[3]

  • Position 1 (Thiol, -SH): The primary nucleophile.[2][3] Its acidity is enhanced by the inductive effect (-I) of the ortho-chlorine.[1][2][3]

  • Position 2 (Chloro, -Cl): Provides steric bulk and lipophilicity; deactivates the ring slightly but directs ortho/para in electrophilic substitution.[2][3]

  • Position 4 (Amino, -NH2): A hard nucleophile located para to the thiol.[2][3] This 1,4-relationship is the defining structural feature that distinguishes it from benzothiazole precursors.[1][2][3]

Critical Isomer Disambiguation

Warning: A frequent error in procurement and synthesis is confusing this molecule with its isomer.[2][3]

  • Target Molecule: 4-Amino-2-chlorobenzene-1-thiol (CAS 15178-53-7).[1][2][3][4][5][6] The -NH2 and -SH groups are para (1,4).[1][2][3] Cannot cyclize to form benzothiazoles.[2][3]

  • Common Isomer: 2-Amino-4-chlorobenzenethiol (CAS 1004-00-8).[1][2][3][5][7][8][9] The -NH2 and -SH groups are ortho (1,2).[1][2][3] Used extensively to synthesize 2-substituted benzothiazoles via condensation with aldehydes.[1][2][3]

Part 2: Structural Visualization & Reactivity Logic[1][2][3]

The following diagram illustrates the electronic relationships and the steric environment of the molecule.

G cluster_0 4-Amino-2-chlorobenzene-1-thiol Structure Benzene Benzene Ring (Scaffold) SH 1-Thiol (-SH) Soft Nucleophile Oxidation Prone Benzene->SH Pos 1 Cl 2-Chloro (-Cl) Inductive Withdrawal (-I) Steric Hindrance Benzene->Cl Pos 2 (Ortho to SH) NH2 4-Amino (-NH2) Hard Nucleophile Strong Donor (+M) Benzene->NH2 Pos 4 (Para to SH) Reactivity Reactivity Profile: 1. S-Alkylation (Thiol selective) 2. N-Acylation (Amine selective) 3. NO Cyclization (Para orientation) SH->Reactivity Cl->SH Increases Acidity (Inductive Effect) NH2->Benzene Activates Ring (Electron Density) NH2->Reactivity

Figure 1: Structural connectivity and electronic effects.[1][2][3] Note the 1,4-separation of nucleophiles preventing heterocycle formation.[1][3]

Part 3: Synthetic Pathways & Causality[1]

Synthesis of this specific isomer typically requires controlling regioselectivity to ensure the amino group ends up para to the sulfur moiety.[2][3]

Primary Synthetic Route: Chlorosulfonation Reduction

This route is preferred for its reliability in establishing the 1,4-relationship between the nitrogen and sulfur.[2][3]

  • Precursor: 3-Chloroaniline .[1][2][3]

  • Step 1: Chlorosulfonation.

    • Reagent: Chlorosulfonic acid (

      
      ).[2][3]
      
    • Mechanism:[1][3][10] Electrophilic aromatic substitution.[2][3] The amino group is a strong ortho/para director.[2][3] The position para to the amino group (Position 4 relative to NH2) is sterically accessible and electronically favored.[2][3]

    • Intermediate: 4-Amino-2-chlorobenzenesulfonyl chloride.[1][2][3]

  • Step 2: Reduction.

    • Reagents: Zinc dust / HCl or Tin / HCl.[2][3]

    • Mechanism:[1][3][10] The sulfonyl chloride (

      
      ) is reduced completely to the thiol (
      
      
      
      ).[1][2][3]
    • Causality: Acidic reduction conditions are chosen to prevent the formation of disulfides during the workup, as the thiol is protonated.[2][3]

Handling & Stability Protocol (Self-Validating System)

Thiols are notoriously unstable in air, oxidizing to disulfides.[2][3] The following protocol ensures data integrity.

The "Disulfide Check" Algorithm: Before using the reagent in any critical step (e.g., drug coupling), perform this rapid validation:

  • Visual Inspection: If the powder is dark yellow or orange, significant oxidation has occurred.[2][3]

  • Solubility Test: Dissolve a small amount in dilute NaOH.

    • Clear Solution: Thiol is active (forms soluble thiolate).[2][3]

    • Turbid/Precipitate: Disulfide (dimer) is present (insoluble in base).[2][3]

  • Restoration: If oxidized, the compound can be regenerated by treating the solution with Dithiothreitol (DTT) or Triphenylphosphine (PPh3) in water/methanol.[2][3]

Part 4: Experimental Workflow (Graphviz)

This workflow outlines the handling and reaction logic to maintain the integrity of the thiol group during experimentation.

Workflow Start Raw Material (CAS 15178-53-7) Check Purity Check (1H NMR / MP) Start->Check Decision Disulfide Detected? Check->Decision Reduction Reduction Step (Zn/HCl or DTT) Decision->Reduction Yes (>5%) Reaction Reaction Setup (Inert Atm: Ar/N2) Decision->Reaction No (<5%) Reduction->Reaction Regenerated Product Target Scaffold (Thioether/Amide) Reaction->Product Nucleophilic Attack

Figure 2: Operational workflow for handling 4-Amino-2-chlorobenzene-1-thiol to ensure reactive integrity.

References

  • PubChem. (2025).[2][3] 4-Amino-2-chlorobenzenethiol Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link]

Sources

Foundational

Accurate Determination and Mechanistic Analysis of the Thiol pKa in 4-Amino-2-chlorobenzene-1-thiol

Executive Summary In pharmaceutical synthesis and materials science, the precise reactivity of bifunctional aromatic compounds is strictly governed by their acid dissociation constants ( ). 4-Amino-2-chlorobenzene-1-thio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and materials science, the precise reactivity of bifunctional aromatic compounds is strictly governed by their acid dissociation constants (


). 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7)  presents a unique analytical challenge due to its biphasic ionization profile. This technical whitepaper dissects the competing electronic effects governing the thiol group's 

, details self-validating experimental protocols for its determination, and provides computational frameworks for verifying empirical data.

Structural & Electronic Context (The "Why")

To accurately predict and utilize the reactivity of 4-Amino-2-chlorobenzene-1-thiol, we must first understand the causality behind its ionization. The base molecule, thiophenol, has a well-documented


 of approximately 6.6[1]. However, the introduction of two distinct substituents on the aromatic ring creates a "push-pull" electronic environment:
  • The Para-Amino Group (

    
     Effect):  Positioned para to the thiol, the amino group exerts a strong electron-donating resonance effect. By pushing electron density into the aromatic ring, it destabilizes the formation of the negatively charged thiolate anion, thereby increasing  the 
    
    
    
    (making the thiol less acidic).
  • The Ortho-Chloro Group (

    
     Effect):  Positioned ortho to the thiol, the chlorine atom exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the sulfur, stabilizing the thiolate anion and decreasing  the 
    
    
    
    .

Because the inductive effect of the ortho-chloro group operates over a shorter distance than the resonance effect of the para-amino group, the two effects fiercely compete. The net result is a thiol


 estimated to be between 6.8 and 7.2 . Furthermore, at low pH, the amino group itself protonates (

), creating a zwitterionic equilibrium.

Ionization Cation Cationic State (Protonated Amino, Neutral Thiol) pH < 4 Neutral Neutral State (Neutral Amino, Neutral Thiol) pH ~ 4 to 6.5 Cation->Neutral -H+ (pKa1 ~3.5) Amino Deprotonation Anion Anionic State (Neutral Amino, Thiolate Anion) pH > 7.5 Neutral->Anion -H+ (pKa2 ~6.9) Thiol Deprotonation

Biphasic ionization pathway of 4-Amino-2-chlorobenzene-1-thiol across pH gradients.

Table 1: Electronic Effects on Thiophenol
SubstituentPosition relative to ThiolPrimary Electronic EffectHammett Constant (

)
Expected

Shift
-NH₂ Para (4-)Resonance Donating (

)
-0.66Increase (+0.8 units)
-Cl Ortho (2-)Inductive Withdrawing (

)
+0.68 (apparent)Decrease (-0.6 units)
Net -Competing

and

~ +0.02Slight Increase

Experimental Methodologies for Determination (The "How")

While potentiometric titration is standard for many APIs, it is suboptimal for thiophenols due to poor aqueous solubility at low pH and the risk of electrode fouling. As an Application Scientist, I mandate UV-Vis Spectrophotometric Titration for this class of compounds[2].

The causality behind this choice is simple: the transition from a neutral thiol (


) to a thiolate anion (

) induces a massive bathochromic (red) shift and hyperchromic effect in the UV spectrum[3]. This allows for highly precise tracking of the ionization state at micromolar concentrations.
Protocol A: UV-Vis Spectrophotometric Titration (Self-Validating System)

Reagents & Equipment:

  • 10 mM stock of 4-Amino-2-chlorobenzene-1-thiol in HPLC-grade Methanol.

  • Universal buffer system (e.g., Britton-Robinson buffer) spanning pH 3.0 to 10.0.

  • Argon gas for purging.

  • Dual-beam UV-Vis spectrophotometer with a Peltier temperature controller (set to 25.0 ± 0.1 °C).

Step-by-Step Methodology:

  • Buffer Preparation & Degassing: Prepare the universal buffer and purge vigorously with Argon for 30 minutes. Causality: Thiols rapidly oxidize to disulfides in the presence of dissolved oxygen, especially at alkaline pH. Argon purging prevents this, ensuring the absorbance data reflects only the monomeric thiol[4].

  • Sample Spiking: Inject the methanolic stock into the degassed buffer to achieve a final analyte concentration of

    
     M (maintain methanol < 2% v/v to prevent dielectric constant shifts).
    
  • Titration & Equilibration: Adjust the pH from 3.0 to 10.0 in increments of 0.5 pH units using 0.1 M HCl or NaOH. Allow 2 minutes for thermal and chemical equilibration after each addition.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum from 220 nm to 350 nm at each pH increment.

  • Isosbestic Point Validation: Overlay the spectra. A sharp, singular isosbestic point must be present. Causality: The presence of an isosbestic point is a self-validating indicator that strictly a two-state transition (Neutral

    
     Anion) is occurring. If the point drifts, oxidative degradation (disulfide formation) has contaminated the assay.
    

Workflow Prep 1. Sample Preparation Prepare 10^-4 M solution in degassed buffer Argon 2. Argon Purging Prevent oxidative disulfide formation Prep->Argon Titration 3. pH Adjustment Titrate from pH 3.0 to 10.0 using HCl/NaOH Argon->Titration Spectra 4. UV-Vis Acquisition Record spectra at each pH increment Titration->Spectra Analysis 5. Data Analysis Plot Absorbance vs. pH at λ_max Spectra->Analysis

Step-by-step workflow for the UV-Vis spectrophotometric determination of thiol pKa.

Table 2: Expected UV-Vis Spectral Data
SpeciesDominant pH RangeExpected

(nm)
Molar Absorptivity (

)
Neutral Thiol (-SH) 4.5 - 5.5~ 255 - 265Lower
Thiolate Anion (-S⁻) 8.5 - 10.0~ 290 - 305Significantly Higher

Data Processing & Computational Validation

Once the experimental absorbance data is collected at the analytical wavelength (the


 of the thiolate anion, ~295 nm), the 

is extracted using the Henderson-Hasselbalch derivation:


Where


 is the absorbance at a given pH, 

is the absorbance of the fully protonated thiol, and

is the absorbance of the fully deprotonated thiolate.
Computational Cross-Verification (DFT)

To ensure absolute scientific integrity, experimental values should be cross-verified using Density Functional Theory (DFT). Recent benchmarks demonstrate that the


B97XD functional, paired with the 6-311++G(d,p) basis set and the SMD implicit solvation model, provides exceptional accuracy for thiol 

calculations[5].

Crucial Insight: The computational model must include explicit water molecules hydrogen-bonded to the sulfur atom. Failing to include explicit solvation for the thiolate anion results in


 estimation errors of up to 3.5 units[5].

Conclusion & Applications in Drug Development

The precise determination of the thiol


 in 4-Amino-2-chlorobenzene-1-thiol is not merely an academic exercise; it is a critical parameter for drug development professionals. Because the 

hovers near physiological pH (~7.4), slight shifts in the microenvironment will drastically alter the ratio of neutral to anionic species. This directly impacts the molecule's lipophilicity (

), its ability to cross lipid bilayers, and its nucleophilicity in targeted covalent inhibitor (TCI) design. By adhering to the rigorously validated UV-Vis protocols and computational frameworks outlined above, researchers can ensure robust, reproducible data for downstream synthesis and pharmacokinetic modeling.

References

  • ResearchGate / Jie Jian et al. pKa Values for Thiophenols 1-7 (Through-Space Polar-π Interactions). Retrieved from:[Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. Retrieved from:[Link]

  • PubMed / Bishnu Thapa, H. Bernhard Schlegel. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. J Phys Chem A. 2016. Retrieved from:[Link]

Sources

Exploratory

Technical Guide: Solubility Profile of 4-Amino-2-chlorobenzene-1-thiol

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Amino-2-chlorobenzene-1-thiol . [1][2] CAS Registry Number: 15178-53-7 Synonyms: 4-Amino-2-chlorothio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Amino-2-chlorobenzene-1-thiol .

[1][2]

CAS Registry Number: 15178-53-7 Synonyms: 4-Amino-2-chlorothiophenol; 3-Chloro-4-mercaptoaniline Molecular Formula: C₆H₆ClNS Molecular Weight: 159.64 g/mol [1]

Executive Summary & Chemical Identity

4-Amino-2-chlorobenzene-1-thiol is a bifunctional aromatic intermediate used primarily in the synthesis of benzothiazoles, agrochemicals, and dye precursors.[1][2][3] Its solubility behavior is governed by three competing structural factors:

  • The Lipophilic Core: The chlorobenzene ring drives solubility in organic solvents.[2][3]

  • The Thiol Group (-SH): A weak acid (pKa ~6-7) that confers solubility in basic aqueous media and susceptibility to oxidation.[1][3]

  • The Amino Group (-NH₂): A weak base (pKa ~3-4) that allows dissolution in acidic aqueous media.[1][3]

Critical Handling Note: This compound is highly susceptible to oxidative dimerization to form the insoluble disulfide (4,4'-diamino-2,2'-dichlorodiphenyl disulfide).[1][3] All solubility experiments should be conducted in degassed solvents under an inert atmosphere (Nitrogen or Argon).[3]

Physicochemical Profiling

Understanding the fundamental properties is essential for predicting solubility in novel solvent systems.[2][3]

PropertyValue (Experimental/Predicted)Impact on Solubility
LogP (Octanol/Water) ~2.4 - 2.9Lipophilic; prefers organic phases over neutral water.[1][3]
pKa (Thiol -SH) 6.5 - 7.5Soluble in dilute NaOH/KOH (pH > 8).[1][3]
pKa (Amine -NH₂) 3.0 - 4.0Soluble in dilute HCl/H₂SO₄ (pH < 2).[1][3]
Melting Point 82–83 °CModerate lattice energy; heat often required for non-polar solvents.[3]
H-Bond Donors 2 (-NH₂), 1 (-SH)Good solubility in H-bond accepting solvents (DMSO, Alcohols).[1]

Solvent Compatibility & Solubility Data

The following data synthesizes empirical observations with solubility parameters derived from structural analogs (e.g., 2-amino-4-chlorobenzenethiol and 4-aminothiophenol).

A. Primary Organic Solvents

These solvents are recommended for synthesis, purification, and stock solution preparation.[2][3]

Solvent ClassSpecific SolventSolubility RatingComments
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Ideal for stock solutions.[1] Warning: DMSO can accelerate thiol oxidation; use fresh and degassed.[3]
Polar Protic Methanol, Ethanol High (>50 mg/mL) Excellent for recrystallization and reactions.[3] Solubility increases significantly with temperature.[2][3]
Chlorinated DCM, Chloroform Moderate (10-50 mg/mL) Good for liquid-liquid extraction (LLE) from neutral aqueous phases.[1][3]
Esters Ethyl Acetate Moderate (10-30 mg/mL) Standard extraction solvent.[1][3]
Ethers THF, 1,4-Dioxane Good (>30 mg/mL) Suitable for reactions; ensure peroxides are absent to prevent oxidation.[3]
Non-Polar Hexane, Heptane Low (<1 mg/mL) Acts as an antisolvent to induce precipitation/crystallization.[3]
B. Aqueous Solubility & pH Dependence

The compound exhibits amphoteric solubility behavior due to the presence of both acidic (-SH) and basic (-NH₂) groups.[1][3]

  • pH < 2 (Acidic): Soluble. The amino group is protonated (-NH₃⁺), forming a water-soluble ammonium salt.[1][3]

  • pH 4 - 7 (Neutral): Insoluble. The molecule exists in its neutral or zwitterionic form, where the lipophilic chlorobenzene ring dominates, causing precipitation.[3]

  • pH > 9 (Basic): Soluble. The thiol group is deprotonated (-S⁻), forming a water-soluble thiolate salt.[1][3]

Experimental Protocols

Protocol A: Determination of Solubility (Gravimetric Method)

This protocol provides a self-validating method to determine the saturation limit in a specific solvent.[1][2][3]

  • Preparation: Dry the crude solid in a vacuum desiccator over P₂O₅ for 4 hours to remove moisture.

  • Saturation: Add 100 mg of 4-Amino-2-chlorobenzene-1-thiol to a vial containing 1 mL of the target solvent.

  • Equilibration: Vortex for 5 minutes at ambient temperature (25 °C). If the solid dissolves completely, add another 50 mg and repeat until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen (avoid heat to prevent oxidation).

  • Calculation: Weigh the residue. Solubility (mg/mL) = (Mass of Residue) / (Volume of Filtrate).

Protocol B: Recrystallization (Purification)

Objective: Purify crude material using a solvent/antisolvent system.[3][4]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (degassed).

  • Filtration: Hot filter to remove insoluble impurities (e.g., disulfide dimers).[3]

  • Precipitation: Slowly add warm Water (degassed) or Hexane dropwise until persistent cloudiness appears.[3]

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4 °C.

  • Collection: Filter the crystals under nitrogen/argon blanket and wash with cold antisolvent.

Mechanistic Visualization

The following diagram illustrates the solubility switches based on pH and the oxidation risk pathway.

SolubilityPathways Acid Acidic Medium (pH < 2) Soluble Cation [R-NH3]+ Neutral Neutral Medium (pH 4-7) Insoluble Solid Precipitate Acid->Neutral + OH- Neutral->Acid + H+ (HCl) Base Basic Medium (pH > 9) Soluble Anion [R-S]- Neutral->Base + OH- (NaOH) Oxidation Oxidation (Air/DMSO) Insoluble Disulfide R-S-S-R Neutral->Oxidation O2 / Time Base->Neutral + H+ Base->Oxidation Rapid Oxidation

Caption: pH-dependent solubility switches and the irreversible oxidation pathway to insoluble disulfide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12000, 2-Amino-4-chlorobenzenethiol (Isomer Reference).[1][3] Retrieved from [Link][3]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[2][3] CRC Press.[2][3] (Methodological basis for solvent prediction).

Sources

Foundational

2-chloro-4-aminothiophenol CAS number and identifiers

As a Senior Application Scientist, understanding the nuanced reactivity of bifunctional building blocks is critical for designing robust synthetic pathways and advanced materials. 2-Chloro-4-aminothiophenol (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced reactivity of bifunctional building blocks is critical for designing robust synthetic pathways and advanced materials. 2-Chloro-4-aminothiophenol (also known as 4-amino-2-chlorobenzenethiol) is a highly versatile, bifunctional aromatic compound featuring both a nucleophilic thiol (-SH) and a primary amine (-NH₂), modulated by the electron-withdrawing and steric effects of an ortho-chloro substituent.

This technical guide provides an in-depth analysis of its chemical identifiers, mechanistic reactivity, and field-proven protocols for its application in heterocyclic synthesis and surface chemistry.

Chemical Identity & Structural Parameters

To ensure reproducibility across computational models, procurement, and analytical validation, the core identifiers and physical parameters of 2-chloro-4-aminothiophenol are summarized below. Data is cross-referenced with [1] and .

PropertyQuantitative Value / Identifier
Chemical Name 2-Chloro-4-aminothiophenol (4-Amino-2-chlorobenzenethiol)
CAS Registry Number 15178-53-7
PubChem CID 13519352
Molecular Formula C₆H₆ClNS
Monoisotopic Mass 158.99095 Da
SMILES C1=CC(=C(C=C1N)Cl)S
InChIKey ZYAMARVMEHHNHM-UHFFFAOYSA-N
Melting Point 82–83 °C

Mechanistic Chemistry: The Reactivity Profile

The synthetic utility of 2-chloro-4-aminothiophenol stems from the differential nucleophilicity of its functional groups. Understanding the causality behind its reactivity allows for precise chemoselective transformations.

  • Thiol Reactivity (S-Alkylation/Coordination): The thiol group is highly polarizable and acts as a soft nucleophile. The ortho-chloro group exerts an inductive electron-withdrawing effect (-I), which stabilizes the resulting thiolate anion, effectively lowering the pKa of the -SH group compared to unsubstituted 4-aminothiophenol. This makes it highly reactive toward alkyl halides and an exceptional ligand for noble metals (e.g., Gold).

  • Amine Reactivity (N-Acylation/Imine Formation): The primary amine acts as a hard nucleophile. Because it is positioned para to the thiol and meta to the chlorine, it remains relatively unhindered sterically, allowing for rapid condensation with aldehydes or acylation with acid chlorides.

  • Orthogonal Functionalization: By controlling the pH and utilizing hard/soft acid-base (HSAB) principles, researchers can selectively react the amine (e.g., in acidic conditions where the thiol remains protonated but the amine forms a Schiff base) or the thiol (e.g., in mildly basic conditions favoring the thiolate).

Reactivity A 2-Chloro-4-aminothiophenol (Bifunctional Core) B Thioether Formation (S-Alkylation) A->B Alkyl Halides Base C Amide Formation (N-Acylation) A->C Acyl Chlorides Pyridine D Benzothiazole Scaffold (Condensation) A->D Aldehydes Oxidant/Catalyst E Self-Assembled Monolayer (Au-S Coordination) A->E AuNPs EtOH

Bifunctional reactivity pathways of 2-chloro-4-aminothiophenol.

Key Application I: Synthesis of Benzothiazole Scaffolds

Benzothiazoles are privileged pharmacophores in drug discovery, frequently utilized in the development of kinase inhibitors, including SHP2 and ALK inhibitors[2]. 2-Chloro-4-aminothiophenol is a direct precursor for 2-substituted-5-amino-7-chlorobenzothiazoles.

Causality of the Protocol: The reaction relies on a tandem condensation-cyclization-oxidation mechanism. The primary amine first attacks the aldehyde to form an imine (Schiff base). The spatially proximate thiol then undergoes intramolecular nucleophilic attack on the imine carbon, forming a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. We utilize a green chemistry approach leveraging an H₂O₂/HCl catalytic system to drive the oxidation while minimizing toxic byproducts[3].

Self-Validating Protocol: Green Synthesis of 2-Arylbenzothiazoles
  • Imine Formation: Dissolve 1.0 mmol of 2-chloro-4-aminothiophenol and 1.0 mmol of the target aromatic aldehyde in 5 mL of absolute ethanol. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) (Hexane:EtOAc 3:1). Observe the complete consumption of the starting materials and the appearance of a new, highly UV-active spot indicating the imine intermediate.

  • Cyclization & Oxidation: Add a catalytic mixture of 30% H₂O₂ and concentrated HCl (ratio 6:3 equivalents relative to the substrate) dropwise to the solution[3]. Stir vigorously at room temperature for 1 hour.

    • Validation Checkpoint: The reaction mixture will undergo a distinct color change, often accompanied by the precipitation of the benzothiazole product. UV-Vis spectroscopy of an aliquot should reveal a bathochromic shift indicative of the extended aromatic conjugation of the benzothiazole ring.

  • Isolation: Filter the precipitate under a vacuum, wash with cold ethanol (3 x 5 mL), and recrystallize from an ethanol/water mixture.

    • Validation Checkpoint: ¹H NMR (CDCl₃ or DMSO-d₆) must confirm the disappearance of the thiol proton (~3.5 ppm) and the amine protons (~4.0-5.0 ppm), alongside the emergence of the characteristic azomethine/aromatic proton signals.

Key Application II: Gold Nanoparticle (AuNP) Functionalization

In surface-enhanced Raman scattering (SERS) and biosensor development, 2-chloro-4-aminothiophenol acts as a bifunctional bridging ligand.

Causality of the Protocol: The thiol group forms a quasi-covalent Au-S bond (~45 kcal/mol), driving spontaneous self-assembly on the gold surface. Crucially, the ortho-chloro substituent modulates the electron density of the aromatic ring. Unlike unsubstituted 4-aminothiophenol, which can induce rapid and uncontrolled nanoparticle aggregation (plasmonic coupling) due to strong electron-donating effects[4], the electron-withdrawing chlorine atom stabilizes the colloidal suspension, allowing for a controlled Self-Assembled Monolayer (SAM) formation. The exposed para-amine group is then utilized for EDC/NHS bioconjugation.

Workflow S1 Step 1: AuNP Synthesis (Citrate Reduction) V1 Validation: UV-Vis LSPR peak at ~520 nm S1->V1 S2 Step 2: Ligand Exchange (Add 2-Chloro-4-aminothiophenol) V1->S2 S3 Step 3: SAM Incubation (12h at RT, dark) S2->S3 V3 Validation: SERS signal & slight red-shift S3->V3 S4 Step 4: Centrifugation (Remove unbound ligands) V3->S4 S5 Step 5: Bioconjugation (EDC/NHS Amide Coupling) S4->S5 V5 Validation: DLS size increase & Zeta potential shift S5->V5

Self-validating workflow for AuNP functionalization using 2-chloro-4-aminothiophenol.
Self-Validating Protocol: SAM Formation and Bioconjugation
  • AuNP Preparation: Synthesize ~15 nm AuNPs via the standard Turkevich citrate-reduction method.

    • Validation Checkpoint: Confirm the Localized Surface Plasmon Resonance (LSPR) peak at exactly 520 nm via UV-Vis spectroscopy.

  • Ligand Addition: Prepare a 1 mM stock solution of 2-chloro-4-aminothiophenol in absolute ethanol. Add 100 µL of this stock to 10 mL of the AuNP colloid under gentle vortexing.

  • SAM Incubation: Incubate the mixture in the dark at room temperature for 12 hours to ensure maximum packing density of the monolayer.

    • Validation Checkpoint: Perform a SERS measurement. Successful chemisorption is validated by the appearance of strong vibrational bands at ~1080 cm⁻¹ (C-S stretch) and ~1590 cm⁻¹ (C-C ring stretch). A slight UV-Vis red-shift (~2-5 nm) should occur without broad tailing (which would indicate unwanted aggregation)[4].

  • Purification: Centrifuge the functionalized AuNPs at 10,000 rpm for 15 minutes. Discard the supernatant to remove unbound ligands and resuspend the pellet in ultra-pure water.

  • Bioconjugation: The exposed surface amines can now be reacted with carboxyl-containing biomolecules (e.g., antibodies) using standard EDC/NHS coupling chemistry.

    • Validation Checkpoint: Dynamic Light Scattering (DLS) must show an increase in hydrodynamic diameter (e.g., from ~16 nm to ~25 nm), and Zeta potential should shift to reflect the charge of the conjugated biomolecule.

Safety, Handling, and Storage

  • Oxidation Prevention: As a free thiol, 2-chloro-4-aminothiophenol is highly susceptible to air oxidation, forming disulfides. It must be stored under an inert atmosphere (Argon or N₂) at 2–8 °C.

  • Toxicity: The compound is a severe skin and eye irritant and a potential sensitizer. All handling must be performed inside a certified fume hood using nitrile gloves and safety goggles.

References

  • PubChem Database. "4-amino-2-chlorobenzenethiol (CID: 13519352)." National Center for Biotechnology Information.[Link]

  • Patent CN114057689A. "Compounds and compositions for inhibiting shp2 activity.
  • Gao, X., et al. (2020). "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." Molecules, 25(7), 1675.[Link]

  • Carmicheal, J., et al. (2022). "Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors." Biosensors, 12(1), 25.[Link]

Sources

Exploratory

Thermodynamic Stability Profile of 4-Amino-2-chlorobenzene-1-thiol

Technical Guide for API Synthesis & Handling CAS Registry Number: 15178-53-7 Molecular Formula: C₆H₆ClNS Molecular Weight: 159.64 g/mol Executive Summary: The Stability Paradox 4-Amino-2-chlorobenzene-1-thiol (4-ACBT) re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for API Synthesis & Handling

CAS Registry Number: 15178-53-7 Molecular Formula: C₆H₆ClNS Molecular Weight: 159.64 g/mol

Executive Summary: The Stability Paradox

4-Amino-2-chlorobenzene-1-thiol (4-ACBT) represents a classic "Janus-faced" intermediate in medicinal chemistry. While its aromatic core provides kinetic stability sufficient for isolation, its dual functionality—hosting both a nucleophilic thiol (-SH) and an electron-donating amino group (-NH₂)—creates a thermodynamic predisposition toward oxidative dimerization and electrophilic scavenging.

For researchers, the critical stability vector is oxidative coupling . Unlike simple thiophenols, the presence of the electron-donating amino group at the para position significantly lowers the oxidation potential of the thiol, making 4-ACBT exceptionally prone to forming bis(4-amino-2-chlorophenyl) disulfide, even under ambient atmospheric conditions.

Thermodynamic Landscape

Intrinsic Properties & Phase Stability

The thermodynamic stability of 4-ACBT in the solid state is defined by its crystal lattice energy, manifested in its melting point.

PropertyValueThermodynamic Implication
Melting Point 82–83 °CModerate lattice energy. Prone to sublimation or surface oxidation if stored improperly above 25 °C.
Boiling Point DecomposesLacks thermodynamic stability in gas phase; distillation is not a viable purification method.
pKa (Thiol) ~6.2 (Est.)The ortho-chloro group (electron-withdrawing) slightly increases acidity compared to thiophenol (pKa 6.6), enhancing nucleophilicity at physiological pH.
pKa (Amine) ~3.5 (Est.)Significantly lower than aniline due to the electron-withdrawing effect of the chlorinated ring, reducing salt formation stability with weak acids.
The Redox Equilibrium (The Instability Core)

The dominant thermodynamic driver for instability is the thiol-disulfide exchange.



In 4-ACBT, the para-amino group donates electron density into the ring (resonance effect), which destabilizes the thiol S-H bond and stabilizes the thiyl radical intermediate. This lowers the activation energy for oxidation, making the reaction with atmospheric oxygen thermodynamically spontaneous (


).

Key Insight: The ortho-chloro substituent provides steric protection but also exerts an inductive withdrawing effect (-I). While -I typically stabilizes the thiol, the resonance from the para-amino group dominates, driving rapid dimerization in solution.

Degradation Pathways & Mechanisms[1]

The degradation of 4-ACBT is not random; it follows a deterministic pathway governed by redox thermodynamics.

Oxidative Dimerization (Primary Pathway)

Upon exposure to air (O₂) or mild oxidants, 4-ACBT dimerizes to Bis(4-amino-2-chlorophenyl) disulfide . This is often irreversible in non-reducing environments and precipitates out of solution due to lower solubility.

S-Nitrosylation & Diazo Decomposition (Secondary Pathway)

In the presence of nitrous acid (often generated from trace nitrites in solvents or reagents), the amino group is susceptible to diazotization. However, the thiol group is a "soft" nucleophile and can compete, leading to S-nitrosothiol formation, which is thermally unstable and decomposes to release NO and form disulfides.

Visualization of Degradation Logic

The following diagram illustrates the causal flow of degradation, highlighting the critical control points (CCPs) for stability.

G cluster_0 Thermodynamic Sink Start 4-Amino-2-chlorobenzene-1-thiol (Solid/Solution) Radical Thiyl Radical Intermediate (Ar-S•) Start->Radical -e-, -H+ (Fast) O2 Atmospheric O2 (Trace Metals Cu2+/Fe3+) O2->Radical Disulfide Bis(4-amino-2-chlorophenyl) disulfide (Precipitate) Radical->Disulfide Dimerization Polymer Oligomeric Sulfides Disulfide->Polymer Thermal/Light Over-oxidation

Caption: Oxidative cascade of 4-ACBT. The transition to disulfide is the thermodynamic sink, accelerated by trace metals.

Experimental Assessment Protocols

To validate the stability of a specific lot of 4-ACBT, do not rely on Certificate of Analysis (CoA) data older than 30 days. Use these self-validating protocols.

Protocol A: Rapid Ellman’s Test for Free Thiol Content

Purpose: Quantify the ratio of active Thiol (R-SH) vs. oxidized Disulfide (R-S-S-R).

  • Preparation: Dissolve 1 mg 4-ACBT in 1 mL degassed buffer (pH 8.0, 50 mM Tris-HCl).

  • Reagent: Add 50 µL DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) solution.

  • Observation:

    • Immediate Yellow Color (

      
       412 nm):  Indicates free -SH.
      
    • Slow/No Color: Indicates oxidation to disulfide has occurred.

  • Quantification: Use Beer’s Law (

    
    ) to calculate molar concentration. If recovery is <95%, purification is required.
    
Protocol B: Accelerated Stability Stress Test (ASST)

Purpose: Determine storage shelf-life.

  • Aliquot: Place 50 mg samples in three vials:

    • Vial A: Inert (Argon flushed, sealed, 4 °C).

    • Vial B: Ambient (Air exposed, 25 °C).

    • Vial C: Thermal Stress (Air exposed, 40 °C).

  • Duration: 48 hours.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient).

    • Success Criteria: Vial A must show <1% degradation. Vial B showing >5% disulfide indicates the need for -20 °C storage.

Handling & Storage Strategy

Based on the thermodynamic profile, the following handling hierarchy is mandatory for maintaining API-grade purity.

The "Argon Blanket" Rule

Because the oxidation activation energy is low, oxygen exclusion is non-negotiable .

  • Solids: Store under Argon or Nitrogen atmosphere.

  • Solutions: All solvents must be sparged with inert gas for 15 minutes prior to dissolution.

Solution Chemistry
  • pH Sensitivity: Avoid pH > 9. At high pH, the thiol deprotonates to the thiolate anion (

    
    ), which is 
    
    
    
    
    
    times more reactive toward oxidation than the neutral thiol.
  • Reducing Agents: When using 4-ACBT in synthesis, include 1-2 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) or DTT if the reaction tolerates it. TCEP is preferred as it does not reduce disulfide bonds in the final product as aggressively as DTT in some scaffolds, but it effectively scavenges oxygen and keeps the starting material reduced.

Workflow Visualization

Workflow Receipt Raw Material Receipt (Check CoA Date) Test Ellman's Test / HPLC Receipt->Test Decision Purity > 98%? Test->Decision Purify Recrystallize (EtOH/H2O + 1% HCl) Decision->Purify No Store Store @ -20°C Under Argon Decision->Store Yes Purify->Test Re-test Use Use in Synthesis (Sparge Solvents!) Store->Use Just-in-Time

Caption: Decision logic for handling 4-ACBT to prevent thermodynamic degradation.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733333, 4-Amino-2-chlorobenzenethiol. Retrieved from [Link]

  • Abe, Y., et al. (1994).[1] Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions. Journal of Biochemistry. Retrieved from [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 4-Amino-2-chlorobenzene-1-thiol

The following technical guide is structured to serve as an advanced operational resource for researchers and drug development professionals. It synthesizes safety data with practical synthetic utility, moving beyond the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an advanced operational resource for researchers and drug development professionals. It synthesizes safety data with practical synthetic utility, moving beyond the constraints of a standard SDS.

CAS: 15178-53-7 | Formula: C₆H₆ClNS | MW: 159.64 g/mol [1][2]

Executive Summary & Chemical Identity

4-Amino-2-chlorobenzene-1-thiol (also known as 4-amino-2-chlorothiophenol) is a bifunctional aromatic building block characterized by a thiol (-SH) group and an amino (-NH₂) group in a para relationship, with a chlorine atom ortho to the thiol.[1][2]

Unlike its isomer 2-amino-4-chlorobenzenethiol (which forms benzothiazoles due to ortho-amino/thiol positioning), this compound acts as a linear scaffold.[1][2] It is critical in the synthesis of thioether-linked kinase inhibitors and complex sulfonamide derivatives where the para-geometry is essential for binding affinity.[1][2]

Structural Differentiation[1]
  • Target (CAS 15178-53-7): 1-SH, 2-Cl, 4-NH₂.[1][2][3] (Used for linear linkers).

  • Common Isomer (CAS 1004-00-8): 1-SH, 2-NH₂, 4-Cl.[1][2] (Used for heterocycle formation).

Critical Warning: Vendors frequently conflate these isomers.[2] Verification via 1H-NMR is mandatory upon receipt.[2] The target compound should show para-coupling patterns for the aromatic protons, distinct from the ortho-coupling of the isomer.[2]

Hazard Profiling & Toxicology

While standard Safety Data Sheets (SDS) classify this compound generically, advanced handling requires understanding the mechanistic basis of its toxicity.

Core GHS Hazards
Hazard ClassCategoryH-CodeDescription
Skin Corrosion 1BH314Causes severe skin burns and eye damage.[1][2] The thiol group, combined with the basic amine, creates a potent nucleophile capable of lysing keratin.[2]
Acute Toxicity 4 (Oral)H302Harmful if swallowed.[2]
Sensitization 1H317May cause an allergic skin reaction.[2][4] Thiophenols are known haptens; they bind to skin proteins via disulfide bridging, triggering immune responses.
Aquatic Toxicity 1H400Very toxic to aquatic life.[2]
The "Stench" Vector

Like most low-molecular-weight thiols, this compound possesses a penetrating, garlic-like odor detectable at ppb levels.[1][2]

  • Mechanism: The human nose contains olfactory receptors (OR2T11) specifically tuned to copper-coordinating thiols.[2]

  • Risk: Olfactory fatigue occurs rapidly.[2] The absence of smell does not indicate safety.[2]

  • Control: All handling must occur within a fume hood with a face velocity >100 fpm.

Strategic Handling Protocols

This section details self-validating workflows to maintain chemical integrity and operator safety.

Oxidation Management (Purity Assurance)

Aromatic thiols oxidize rapidly to disulfides (Ar-S-S-Ar) upon exposure to atmospheric oxygen, catalyzed by trace metals and basic conditions (facilitated by the internal -NH₂ group).[1][2]

Protocol: Inert Atmosphere Transfer

  • Validation: Check physical appearance.[2][5] Pure thiol is a pale yellow/white solid.[2] Darkening or crusting indicates disulfide formation.[2]

  • Storage: Store under Argon at 2–8°C.

  • Reversal: If partial oxidation is suspected, the thiol can often be regenerated in situ using Triphenylphosphine (PPh₃) and water or Dithiothreitol (DTT) prior to the main reaction.[2]

Odor Neutralization System (The "Bleach Trap")

Do not rely solely on the fume hood. Active neutralization is required for all waste and glassware.[2]

The Oxidative Kill Bath: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or Potassium Permanganate (KMnO₄) .[2]

  • Mechanism:[1][2][6]

    
     (Sulfonic acid, odorless and water-soluble).[1][2]
    
  • Procedure: Soak all spatulas, flasks, and septa in the bath for 30 minutes before removing them from the hood for washing.[2]

  • Verification: The "bleach smell" should overpower any sulfur odor.[2]

Emergency Spill Response

Scenario: 500 mg spill inside the fume hood.

  • Isolate: Close hood sash immediately. Alert lab personnel.

  • Neutralize: Gently pour a slurry of Calcium Hypochlorite or spray with 10% Bleach over the powder.[2] Caution: This reaction is exothermic.[2]

  • Wait: Allow 15 minutes for oxidation.

  • Clean: Absorb with vermiculite.[2] Dispose of as hazardous chemical waste (do not trash).

Synthesis & Reactivity Profile[1][2][8]

Chemo-Selectivity Logic

The molecule presents two nucleophiles: the Thiol (-SH) and the Amine (-NH₂).[1][2]

  • Nucleophilicity: Under neutral/basic conditions,

    
    .[2]
    
  • Strategy: To react the amine while preserving the thiol, the thiol must be protected (e.g., Trityl, S-tBu) or the reaction must be performed in acidic media where the amine is protonated but the thiol remains nucleophilic (unlikely for amine-targeting).[2]

  • Common Pathway: Selective S-alkylation is the dominant first step.[1][2]

Pathway Visualization

The following diagram illustrates the degradation risk (oxidation) and the primary synthetic utility (S-alkylation vs. N-acylation).[1][2]

ReactionPathways cluster_0 Handling Logic Thiol 4-Amino-2-chlorobenzene-1-thiol (Active Reagent) Disulfide Disulfide Impurity (Inactive Dimer) Thiol->Disulfide O2 / Base (Slow) S_Alkylated S-Alkylated Product (Thioether) Thiol->S_Alkylated R-X / Base (Kinetic Control) N_Acylated N-Acylated Product (Amide) Thiol->N_Acylated R-COCl (Requires S-Protection)

Figure 1: Reactivity landscape of 4-Amino-2-chlorobenzene-1-thiol. The red dashed line represents the degradation pathway that must be mitigated via inert storage.[2]

Quantitative Data Summary

PropertyValueSource
CAS Number 15178-53-7[1]
Molecular Weight 159.64 g/mol [1]
Physical State Solid (Powder)[2]
Melting Point 82-83 °C[3]
pKa (Thiol) ~6.5 (Estimated)[4]
Solubility DMSO, Methanol, DCM; Insoluble in Water[2]
Storage Temp 2–8°C (Inert Gas)[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2776379, 4-Amino-2-chlorobenzenethiol. Retrieved from [Link]

  • Jencks, W. P., & Regenstein, J. (1976).[2] Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. (Inferred from aniline/thiophenol Hammett constants).

Sources

Exploratory

Electronic Properties and Nanoscale Applications of 2-Chloro-4-Aminothiophenol Derivatives: A Technical Whitepaper

Executive Summary In the realm of molecular electronics and plasmonics, push-pull substituted aromatic thiols serve as fundamental building blocks for interfacial engineering. While p-aminothiophenol (PATP) is widely rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of molecular electronics and plasmonics, push-pull substituted aromatic thiols serve as fundamental building blocks for interfacial engineering. While p-aminothiophenol (PATP) is widely recognized as a standard probe molecule, the introduction of an ortho-chloro substituent to form 2-chloro-4-aminothiophenol (2-Cl-4-ATP) fundamentally alters the molecule's electronic architecture.

As a Senior Application Scientist, I have observed that this specific symmetry-breaking modification induces profound changes in the molecule's dipole moment, HOMO-LUMO gap, and steric packing on coinage metals. This whitepaper provides an in-depth technical analysis of the electronic properties of 2-Cl-4-ATP and its derivatives, detailing their critical roles in work function modulation via self-assembled monolayers (SAMs)[1], plasmon-driven charge transfer in Surface-Enhanced Raman Spectroscopy (SERS)[2], and as precursors for optoelectronic heterocycles[3].

Molecular Orbital Architecture & Push-Pull Dynamics

The electronic properties of 2-Cl-4-ATP are governed by the antagonistic yet complementary effects of its substituents relative to the thiol (-SH) anchor:

  • 4-Amino Group (-NH₂): A strong electron-donating group (EDG) via resonance, pushing electron density into the aromatic ring and raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • 2-Chloro Group (-Cl): An electron-withdrawing group (EWG) via induction (due to electronegativity) but a weak donor via resonance. Its primary role at the ortho position is to lower the pKa of the adjacent thiol, facilitating faster deprotonation and chemisorption onto gold/silver surfaces, while simultaneously creating a localized counter-dipole that alters the net molecular dipole moment.

This push-pull configuration narrows the HOMO-LUMO gap compared to unsubstituted thiophenol, making the molecule highly susceptible to resonant charge transfer (CT) when coupled with the Fermi level of a metal electrode[4].

Interfacial Engineering: Work Function Modulation via SAMs

In organic field-effect transistors (OFETs) and OLEDs, matching the work function (


) of the metal electrode to the transport levels of the organic semiconductor is critical to minimizing charge injection barriers. SAMs modify the metal work function through a combination of the Au-S bond dipole and the intrinsic molecular dipole[1].

Because of the steric bulk of the ortho-chloro group, 2-Cl-4-ATP forms a slightly less densely packed monolayer (


) than PATP. This altered packing, combined with the altered dipole vector, provides a distinct, intermediate work function shift.
Table 1: Comparative Electronic Properties of Thiophenol SAMs on Au(111)
Monolayer PrecursorPacking Density (

)
Molecular Dipole

(Work Function Shift)
Primary Application
ThiophenolHigh~1.2 D-0.20 eVBaseline passivation
4-AminothiophenolHigh~2.5 D-0.60 eVHole-injection enhancement
2-Chloro-4-aminothiophenol Medium ~2.1 D -0.45 eV Tuned barrier injection
4-FluorothiophenolHigh~-1.5 D+0.50 eVElectron-injection enhancement

Data represents generalized empirical trends derived from Kelvin Probe measurements of push-pull thiophenol SAMs.

SAM_Dipole Au Au(111) Surface Fermi Level Interface Au-S Chemisorption Interface Dipole Au->Interface SAM 2-Cl-4-ATP Layer Push-Pull Molecular Dipole Interface->SAM WF Modified Work Function (ΔΦ ≈ -0.45 eV) SAM->WF

Fig 1. Dipole alignment and work function modulation in 2-Cl-4-ATP SAMs on Au(111).

Protocol 1: Preparation and KPFM Validation of 2-Cl-4-ATP SAMs

Causality Note: The assembly is performed in anhydrous ethanol in the dark. Water induces micelle formation of amphiphilic thiols, leading to multilayer defects, while ambient light accelerates the photo-oxidation of thiols to disulfides.

  • Substrate Cleaning: Immerse Au(111) substrates in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. (Safety: Piranha is highly reactive. Handle with extreme care). Rinse copiously with 18 MΩ deionized water, followed by absolute ethanol.

  • Monolayer Assembly: Submerge the clean gold substrates into a 1.0 mM solution of 2-chloro-4-aminothiophenol in anhydrous ethanol. Incubate for 18 hours at room temperature in complete darkness.

  • Post-Assembly Processing: Remove substrates and rinse sequentially with absolute ethanol and hexane to remove physisorbed multilayers. Dry under a gentle stream of high-purity N₂ gas.

  • Validation: Utilize Kelvin Probe Force Microscopy (KPFM) under inert atmosphere to measure the contact potential difference (CPD) against a highly oriented pyrolytic graphite (HOPG) reference, extracting the precise

    
    .
    

Plasmonic Interactions: SERS and Photon-Driven Charge Transfer

Aminothiophenols are notoriously complex SERS probes. Historically, the appearance of non-totally symmetric


 vibrational modes in the Raman spectra was attributed purely to the Herzberg-Teller chemical enhancement mechanism via metal-to-molecule charge transfer[4].

However, recent consensus reveals a secondary, dominant phenomenon: plasmon-driven photocatalysis . Under visible laser irradiation (e.g., 532 nm), hot electrons generated by the localized surface plasmon resonance (LSPR) of silver/gold nanoparticles reduce the adsorbed 2-Cl-4-ATP molecules, triggering an oxidative coupling reaction that forms a dimercaptoazobenzene (DMAB) derivative[2]. The "anomalous"


 modes actually belong to this azo-dimer. The presence of the ortho-chloro group slightly raises the oxidation potential compared to PATP, requiring higher laser fluence to trigger this dimerization, making it an excellent tunable probe for studying hot-electron transfer kinetics.

SERS_Mechanism Adsorption 2-Cl-4-ATP on Ag NPs Plasmon LSPR Excitation (532 nm) Adsorption->Plasmon HotElectron Hot Electron Transfer (Metal → Molecule) Plasmon->HotElectron Dimerization Photocatalytic Coupling (Azo Dimer Formation) HotElectron->Dimerization Oxidation & N=N Bond Formation SERS Herzberg-Teller SERS (Enhanced b2 Modes) HotElectron->SERS Resonant Charge Transfer Dimerization->SERS

Fig 2. Plasmon-driven charge transfer and photocatalytic dimerization pathway in SERS.

Protocol 2: Dual-Wavelength SERS Interrogation

Causality Note: We utilize a dual-wavelength approach. A 532 nm laser overlaps with the LSPR of silver, generating hot electrons to drive the dimerization. A 785 nm laser falls outside this resonance, preventing dimerization and allowing us to probe the pure monomeric chemisorbed state.

  • Substrate Preparation: Synthesize silver nanoparticles (Ag NPs) via the standard Lee-Meisel citrate reduction method. Drop-cast 10 µL of the colloid onto a clean silicon wafer and allow to dry.

  • Analyte Incubation: Deposit 10 µL of a

    
     M aqueous solution of 2-Cl-4-ATP onto the Ag NP aggregate. Note: Low concentrations are critical to favor monomeric adsorption over spontaneous ground-state aggregation.
    
  • Non-Resonant Acquisition (Monomer): Irradiate the sample using a 785 nm diode laser (1 mW power, 10 s integration). Observe the dominant Franck-Condon

    
     modes (e.g., C-S stretching at ~1077 cm⁻¹).
    
  • Resonant Acquisition (Dimerization): Switch to a 532 nm Nd:YAG laser (1 mW power, 10 s integration). Observe the rapid emergence of

    
     modes (e.g., 1142 cm⁻¹, 1435 cm⁻¹) indicative of the N=N stretching of the newly formed azo-derivative via the Herzberg-Teller mechanism[4].
    

Synthesis of Optoelectronic Heterocycles

Beyond surface chemistry, the unique electronic density of 2-Cl-4-ATP makes it an exceptional precursor for synthesizing highly fluorescent 2-phenylbenzothiazole (PBT) derivatives[3]. The nucleophilic thiol and amine groups undergo condensation with aromatic aldehydes or carboxylic acids. The ortho-chloro group remains on the resulting benzothiazole core, subtly shifting the emission wavelength via the heavy-atom effect and inductive electron withdrawal, which is highly desirable in tuning OLED fluorophores.

Table 2: Photophysical Properties of Benzothiazole Derivatives
Precursor UsedResulting CoreAbsorbance Max (

)
Emission Max (

)
Quantum Yield (

)
2-AminothiophenolUnsubstituted PBT320 nm385 nm0.45
2-Chloro-4-aminothiophenol Chloro-amino PBT 335 nm 410 nm 0.38 *
2-Amino-4-nitrothiophenolNitro PBT350 nm480 nm0.12

*The slight drop in quantum yield is attributed to enhanced intersystem crossing facilitated by the chlorine heavy-atom effect.

Conclusion

The transition from standard p-aminothiophenol to 2-chloro-4-aminothiophenol represents a masterclass in molecular engineering. By introducing a single, strategically placed electronegative atom, we break molecular symmetry, tune the HOMO-LUMO gap, and alter the steric footprint of the molecule. Whether modifying the injection barriers of flexible organic electronics or serving as a mechanistic probe for plasmon-driven hot-electron transfer, 2-Cl-4-ATP derivatives remain indispensable tools for the modern application scientist.

References

  • "Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications", MDPI.
  • "Surface-enhanced Raman spectroscopic study of p-aminothiophenol", PubMed / NIH.
  • "Direct Visualization of the Chemical Mechanism in SERRS of 4-Aminothiophenol/Metal Complexes", Institute of Physics, CAS.
  • "Modification of the gate electrode by self-assembled monolayers in flexible electrolyte-gated organic field effect transistors", RSC Publishing.

Sources

Foundational

literature review on 4-Amino-2-chlorobenzene-1-thiol synthesis

This technical guide details the synthesis of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7), a critical intermediate in the preparation of benzothiazoles, dyes, and pharmaceutical agents. Executive Summary & Target P...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7), a critical intermediate in the preparation of benzothiazoles, dyes, and pharmaceutical agents.

Executive Summary & Target Profile

4-Amino-2-chlorobenzene-1-thiol (also known as 4-amino-2-chlorothiophenol) is a bifunctional aromatic building block characterized by a thiol group and an amino group in a para relationship, with a chlorine atom ortho to the thiol. This specific substitution pattern renders the molecule highly reactive for cyclization reactions, particularly in the synthesis of substituted benzothiazoles and thiazepines.

PropertySpecification
IUPAC Name 4-Amino-2-chlorobenzenethiol
CAS Number 15178-53-7
Molecular Formula C₆H₆ClNS
Molecular Weight 159.64 g/mol
Melting Point 82–83 °C
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in alkaline solutions (thiolate formation) and mineral acids (ammonium salt formation).[1]

Retrosynthetic Analysis

The synthesis of 4-amino-2-chlorobenzene-1-thiol poses a regioselectivity challenge: installing the thiol and amino groups in the 1,4-relationship while maintaining the chlorine at position 2. Two primary disconnections are viable:

  • Nucleophilic Aromatic Substitution (

    
    ):  Utilizing the strong directing effect of a nitro group in 3,4-dichloronitrobenzene to selectively displace the para-chlorine with a sulfur nucleophile, followed by reduction.
    
  • Electrophilic Aromatic Substitution (Chlorosulfonation): Directing a sulfonyl group para to a protected amino group in 3-chloroaniline, followed by reduction.

Retrosynthesis Target 4-Amino-2-chlorobenzene-1-thiol Inter1 4-Nitro-2-chlorobenzenethiol (or Disulfide) Target->Inter1 Reduction Inter2 4-Acetamido-2-chlorobenzenesulfonyl chloride Target->Inter2 Reduction & Hydrolysis Start1 3,4-Dichloronitrobenzene (Comm. Avail.) Inter1->Start1 S_NAr (Na2S) Start2 3-Chloroaniline Inter2->Start2 Protection & Chlorosulfonation

Figure 1: Retrosynthetic pathways for 4-Amino-2-chlorobenzene-1-thiol.

Route A: Nucleophilic Aromatic Substitution (Scalable/Industrial)

This route is preferred for large-scale synthesis due to the low cost of starting materials and high atom economy. It exploits the activation of the chlorine atom para to the nitro group in 3,4-dichloronitrobenzene.

Mechanism

The nitro group at position 1 strongly withdraws electrons, activating the chlorine at position 4 (para) and position 2 (ortho) toward nucleophilic attack. The para position is significantly more reactive due to resonance stabilization of the Meisenheimer complex and less steric hindrance compared to the ortho position (which is flanked by the nitro group).

Protocol
Step 1: Sulfuration (S_NAr)

Reagents: 3,4-Dichloronitrobenzene, Sodium Sulfide Nonahydrate (


), Ethanol/Water.
  • Dissolution: Dissolve 19.2 g (0.1 mol) of 3,4-dichloronitrobenzene in 100 mL of ethanol.

  • Nucleophile Preparation: Dissolve 24.0 g (0.1 mol) of

    
     in 40 mL of water.
    
  • Addition: Add the sulfide solution dropwise to the nitrobenzene solution at reflux temperature (approx. 78 °C). The solution will turn deep red/brown.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The primary product is often the disulfide Bis(2-chloro-4-nitrophenyl)disulfide due to oxidative coupling in air, or the sodium thiolate.

  • Workup: Cool the mixture and acidify with 10% HCl to precipitate the 2-chloro-4-nitrobenzenethiol (and disulfide). Filter the yellow solid.

Step 2: Global Reduction

Reagents: Iron powder (or Zinc dust), Hydrochloric acid (conc.), Ethanol.

  • Suspension: Suspend the crude nitro-thiol/disulfide product from Step 1 in 150 mL of 50% aqueous ethanol.

  • Activation: Add 20 g of Iron powder.

  • Reduction: Slowly add 30 mL of concentrated HCl dropwise while stirring vigorously. The reaction is exothermic; maintain temperature below 90 °C.

  • Completion: Reflux for 2 hours until the yellow nitro compound is consumed and the solution becomes colorless or pale gray.

  • Isolation:

    • Basify the mixture with Sodium Carbonate (

      
      ) to pH 9 to precipitate iron salts and dissolve the thiol as the thiolate.
      
    • Filter hot to remove iron sludge.

    • Acidify the filtrate with Acetic Acid to pH 5–6. The product, 4-Amino-2-chlorobenzene-1-thiol , will precipitate as an off-white solid.

    • Recrystallize from ethanol/water.

Route B: Chlorosulfonation (Laboratory Standard)

This route is classic and highly reliable for producing high-purity thiophenols when specific regiochemistry is required. It avoids the potential isomer mixtures of


 reactions.
Protocol
Step 1: Protection

Reagents: 3-Chloroaniline, Acetic Anhydride. React 3-chloroaniline with acetic anhydride to form 3-chloroacetanilide . This protects the amine and directs the subsequent electrophilic substitution to the para position (position 4 relative to the acetamido group, position 6 relative to the ring).

Step 2: Chlorosulfonation

Reagents: 3-Chloroacetanilide, Chlorosulfonic acid (


).
  • Setup: Place 20 mL of chlorosulfonic acid in a dry flask equipped with a drying tube (HCl gas evolves).

  • Addition: Cool to 0 °C. Add 5.0 g of 3-chloroacetanilide portion-wise.

  • Heating: After addition, heat the mixture to 60 °C for 2 hours. The electrophile (

    
    ) attacks para to the acetamido group (sterically favored over ortho between Cl and NHAc).
    
  • Quench: Pour the reaction mixture carefully onto crushed ice. Filter the precipitated 4-acetamido-2-chlorobenzenesulfonyl chloride .

Step 3: Reduction & Hydrolysis

Reagents: Zinc dust, Sulfuric acid (


), Water.
  • Reduction: Suspend the sulfonyl chloride in 20%

    
    . Add Zinc dust slowly. The zinc reduces the 
    
    
    
    group to
    
    
    .
  • Hydrolysis: Reflux the mixture for 4 hours. The acidic conditions simultaneously hydrolyze the acetamido group (

    
    ) back to the free amine (
    
    
    
    ).
  • Isolation: Neutralize to pH 6 with NaOH. Extract with ethyl acetate or filter the precipitate.

RouteB Step1 3-Chloroaniline + Ac2O Step2 3-Chloroacetanilide Step1->Step2 Step3 Chlorosulfonation (ClSO3H, 60°C) Step2->Step3 Step4 Sulfonyl Chloride Intermediate Step3->Step4 Step5 Reduction (Zn/H+) & Hydrolysis Step4->Step5 Final 4-Amino-2-chlorobenzene-1-thiol Step5->Final

Figure 2: Step-by-step workflow for the Chlorosulfonation Route.

Comparison of Methodologies

FeatureRoute A (

)
Route B (Chlorosulfonation)
Starting Material 3,4-Dichloronitrobenzene3-Chloroaniline
Step Count 2 (Displacement + Reduction)3 (Protection + Sulfonation + Red/Hyd)
Atom Economy HighModerate (Loss of Acetic acid/SO3)
Regioselectivity Good (Para to

favored)
Excellent (Para to

favored)
Safety Profile

generation risk; Exothermic reduction

is highly corrosive; HCl gas
Yield (Typical) 70–80%60–70%

Purification & Characterization

Purification[2]
  • Acid-Base Extraction: Dissolve crude product in 1M NaOH (thiol becomes thiolate). Filter insoluble impurities. Acidify filtrate with acetic acid to pH 5–6 to re-precipitate the product.

  • Recrystallization: Ethanol or Ethanol/Water mixtures are effective.

Analytical Parameters
  • 1H NMR (DMSO-d6): Look for the aromatic protons. The 1,2,4-substitution pattern will show a doublet (H at C3), a doublet of doublets (H at C5), and a doublet (H at C6). The thiol proton (SH) usually appears broad around 3.0–5.0 ppm or may be exchanged. The amine (

    
    ) appears as a broad singlet around 5.0–6.0 ppm.
    
  • Mass Spectrometry:

    
     (M+ and M+2 due to Chlorine isotope pattern 3:1).
    

Safety & Handling (Critical)

  • Thiol Stench: Aminothiophenols have a potent, disagreeable odor. All reactions must be performed in a fume hood . Bleach (sodium hypochlorite) should be used to neutralize glassware and spills by oxidizing thiols to sulfonates.

  • Oxidation Sensitivity: The product readily oxidizes to the disulfide (2,2'-dichloro-4,4'-diaminodiphenyl disulfide) in air. Store under inert atmosphere (Nitrogen/Argon) at low temperature.

  • Chemical Hazards:

    • Chlorosulfonic acid reacts violently with water.

    • Sodium Sulfide releases toxic

      
       gas upon contact with acid.
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87313, 4-Amino-2-chlorobenzenethiol. Retrieved from [Link]

  • Beilstein/Reaxys Database. (General reference for CAS 15178-53-7 synthesis properties). Reactions of nitrochlorobenzenes with sodium sulfide.
  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link]

Sources

Exploratory

Architectural and Photochemical Divergence: A Technical Guide to 4-Aminothiophenol vs. 4-Amino-2-chlorobenzene-1-thiol in Plasmonic Systems

Executive Summary Aromatic thiols are the foundational building blocks for self-assembled monolayers (SAMs) in nanotechnology, biosensing, and surface-enhanced Raman scattering (SERS). Among these, 4-aminothiophenol (4-A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatic thiols are the foundational building blocks for self-assembled monolayers (SAMs) in nanotechnology, biosensing, and surface-enhanced Raman scattering (SERS). Among these, 4-aminothiophenol (4-ATP) serves as the archetypal probe molecule, renowned for its intense SERS signals and complex plasmon-driven photochemistry[1]. Recently, halogenated derivatives such as 4-amino-2-chlorobenzene-1-thiol (4-A-2-CBT) have emerged to tune the electronic and steric properties of these interfaces. This whitepaper provides an in-depth mechanistic comparison of 4-ATP and 4-A-2-CBT, detailing how a single ortho-chloro substitution fundamentally alters monolayer packing, charge transfer dynamics, and catalytic dimerization thresholds.

Molecular Architecture & Electronic Divergence

The structural transition from 4-ATP to 4-A-2-CBT involves the addition of a chlorine atom at the ortho position relative to the thiol group (C2 position). This modification introduces competing steric and electronic effects:

  • Steric Hindrance and SAM Packing: 4-ATP is a highly symmetrical, para-substituted molecule that forms densely packed, upright SAMs on noble metal surfaces[2]. In contrast, the bulky ortho-chloro group in 4-A-2-CBT breaks this symmetry. The increased van der Waals radius and localized dipole repulsion force the molecule into a more tilted conformation relative to the surface normal, reducing the overall packing density of the monolayer.

  • Electronic Inductive (-I) and Resonance (+M) Effects: Chlorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, coupled with a weaker electron-donating resonance effect (+M) through the pi system. Because the chlorine is meta to the amino group, the +M effect cannot directly delocalize onto the nitrogen. Consequently, the net -I effect prevails, decreasing the electron density of the aniline moiety. This raises the oxidation potential of the amino group, making it less susceptible to electron loss.

  • Physical Properties: These structural differences manifest macroscopically; 4-A-2-CBT exhibits a melting point of 82–83 °C, which is significantly higher than that of 4-ATP (~43 °C), indicating stronger solid-state dipole-dipole interactions.

SAM_Formation cluster_4ATP 4-ATP: High-Density SAM cluster_4A2CBT 4-A-2-CBT: Sterically Hindered SAM A1 Linear Symmetry A2 Minimal Steric Repulsion A1->A2 A3 Dense Upright Packing (Strong SERS Signal) A2->A3 B1 Ortho-Chloro Substituent B2 Increased Steric Bulk & Dipole Repulsion B1->B2 B3 Tilted/Loose Packing (Altered Plasmonic Coupling) B2->B3

Mechanistic divergence in SAM formation between 4-ATP and 4-A-2-CBT due to steric factors.

Plasmon-Driven Photochemistry & SERS Dynamics

The most critical functional difference between these two molecules lies in their behavior under localized surface plasmon resonance (LSPR) excitation.

  • The 4-ATP Dimerization Pathway: Under laser irradiation, 4-ATP acts as a reactant in a plasmon-driven catalytic coupling reaction, forming 4,4'-dimercaptoazobenzene (DMAB)[1]. This transformation is characterized by the sudden appearance of intense b₂ vibrational modes (e.g., 1140, 1390, and 1432 cm⁻¹) in the SERS spectrum, which signify charge transfer (CT) behavior between the metal nanoparticles and the adsorbate[2].

  • The 4-A-2-CBT Inhibition: The dimerization of aniline derivatives requires the generation of a radical cation intermediate via hot-electron transfer. In 4-A-2-CBT, the electron-withdrawing chlorine atom stabilizes the highest occupied molecular orbital (HOMO), increasing the thermodynamic barrier for oxidation. Combined with the steric blockade preventing optimal face-to-face alignment of neighboring amino groups, 4-A-2-CBT exhibits a heavily suppressed dimerization pathway. It requires significantly higher laser power densities to induce azo coupling, making it a more stable, static SERS probe under standard illumination conditions.

Photochemistry Laser Laser Excitation (Plasmon Resonance) HotElectrons Hot Electron Generation (Au/Ag Surface) Laser->HotElectrons 4 4 HotElectrons->4 HotElectrons->4 ATP_Path Para-Amine A2CBT_Path Ortho-Chloro (-I Effect)

Plasmon-driven hot electron pathways comparing the dimerization thresholds of 4-ATP and 4-A-2-CBT.

Experimental Workflows: Self-Validating Protocols

To accurately compare the SERS behavior and SAM integrity of 4-ATP and 4-A-2-CBT, empirical workflows must eliminate false positives (e.g., physisorbed multilayers or thermal degradation). The following protocol is designed as a self-validating system.

Phase 1: Substrate Preparation & Baseline Validation

  • Action: Clean Au/Ag nanostructured substrates using a mild oxygen plasma or UV-Ozone treatment for 15 minutes, followed by a rinse in absolute ethanol.

  • Causality & Validation: Removes adventitious carbon. Validation: Acquire a baseline Raman spectrum of the bare substrate. A flat baseline lacking D and G carbon bands (1350/1580 cm⁻¹) confirms a pristine plasmonic surface, ensuring subsequent signals are exclusively from the target thiols.

Phase 2: Monolayer Chemisorption

  • Action: Immerse the substrates into separate 1.0 mM solutions of 4-ATP and 4-A-2-CBT in anhydrous ethanol. Incubate for 18 hours in strict darkness.

  • Causality & Validation: The 1.0 mM concentration provides the thermodynamic driving force for dense Au-S chemisorption. Dark incubation is critical because ambient light can trigger premature photo-oxidation of the highly reactive 4-ATP amino groups[1].

Phase 3: Stringent Washing & Monolayer Verification

  • Action: Remove substrates, sonicate in absolute ethanol for 10 seconds, rinse with fresh ethanol, and dry under a gentle stream of high-purity N₂.

  • Causality & Validation: Sonication and rinsing physically shear away weakly bound, physisorbed multilayers. Validation: Perform an FTIR or Raman scan targeting the 2500–2600 cm⁻¹ region. The complete disappearance of the S-H stretching peak (~2550 cm⁻¹) confirms that 100% of the remaining molecules are covalently bound as thiolates.

Phase 4: Power-Dependent SERS Interrogation

  • Action: Irradiate the SAMs using a 633 nm or 785 nm continuous-wave laser. Begin at a low power density (0.1 mW/µm²) and incrementally increase to 5.0 mW/µm².

  • Causality & Validation: Power titration differentiates native vibrational modes from plasmon-driven catalytic products. Validation: For 4-ATP, the non-linear emergence of b₂ modes (1140, 1390, 1432 cm⁻¹) at higher powers validates DMAB formation[2]. For 4-A-2-CBT, the persistence of the native C-Cl stretch (~650 cm⁻¹) without the appearance of azo-dimer peaks validates its resistance to plasmonic oxidation.

Quantitative Data Summary

The following table synthesizes the core physicochemical and operational metrics distinguishing the two molecules.

Parameter4-Aminothiophenol (4-ATP)4-Amino-2-chlorobenzene-1-thiol (4-A-2-CBT)
CAS Number 1193-02-815178-53-7
Molecular Formula C₆H₇NSC₆H₆ClNS[3]
Molecular Weight 125.19 g/mol 159.64 g/mol
Melting Point 43 – 45 °C82 – 83 °C
Substituent Effects None (Symmetrical para-substitution)Ortho-Chloro (-I inductive, +M resonance)
SAM Packing Density High (Upright orientation)Moderate to Low (Steric hindrance from Cl)
Plasmonic Dimerization Highly favorable (Forms DMAB)[1]Kinetically hindered (Higher oxidation potential)
Primary SERS Markers b₂ modes (1140, 1390, 1432 cm⁻¹)[2]C-Cl stretch (~650 cm⁻¹), shifted ring breathing

References

  • PubChemLite: 4-amino-2-chlorobenzenethiol (C6H6ClNS) . uni.lu. Available at: 3

  • 4-amino-2-chlorobenzene-1-thiol | 15178-53-7 . Sigma-Aldrich. Available at: Link

  • Surface-Enhanced Raman Scattering of 4-Aminothiophenol Self-Assembled Monolayers in Sandwich Structure with Nanoparticle Shape Dependence . The Journal of Physical Chemistry C - ACS Publications. Available at:2

  • Experimental and Theoretical Insight into Different Species of p-Aminothiophenol Adsorbed on Silver Nanoparticles . MDPI. Available at: 1

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Aminobenzothiazoles using 4-Amino-2-chlorobenzene-1-thiol

Executive Summary This application note details the synthesis of 5-aminobenzothiazole derivatives utilizing 4-amino-2-chlorobenzene-1-thiol as the core scaffold. Unlike the ubiquitous 2-aminothiophenol precursors that un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 5-aminobenzothiazole derivatives utilizing 4-amino-2-chlorobenzene-1-thiol as the core scaffold. Unlike the ubiquitous 2-aminothiophenol precursors that undergo simple condensation with aldehydes, this specific starting material features an ortho-chloro substituent rather than an amino group adjacent to the thiol.

Consequently, the synthesis requires a Copper-Catalyzed Intramolecular C–N Bond Formation (Ullmann-type annulation) to close the thiazole ring. This protocol focuses on the reaction of 4-amino-2-chlorobenzene-1-thiol with nitriles to generate 2-substituted-5-aminobenzothiazoles, a scaffold highly valued in kinase inhibitor development (e.g., PI3K/Akt pathways).

Key Advantages of This Protocol
  • Regiospecificity: Delivers the 5-amino isomer exclusively (often difficult to access via nitration of benzothiazoles).

  • Atom Economy: Utilizes the ortho-chloro handle for ring closure, avoiding pre-amination steps.

  • Versatility: Compatible with a wide range of aryl and alkyl nitriles.[1]

Chemical Logic & Mechanism[1][2][3]

Structural Analysis & Numbering

The transformation involves the fusion of a thiazole ring onto the benzene core. Understanding the atom mapping is critical for structural verification:

  • Starting Material: 4-Amino-2-chlorobenzene-1-thiol.

    • C1: Attached to Thiol (-SH).[2]

    • C2: Attached to Chloro (-Cl).[3][4][5][6]

    • C4: Attached to Amino (-NH₂).[5]

  • Product: 5-Aminobenzothiazole.

    • The Thiol sulfur becomes S1 .

    • The Nitrogen (introduced from the nitrile) displaces the Chloro group to become N3 .

    • The original C4-Amino group maps to position 5 of the benzothiazole ring.

Mechanistic Pathway

The reaction proceeds via a domino sequence:

  • Thioimidate Formation: Nucleophilic attack of the thiol (S1) on the nitrile carbon under basic conditions.

  • Copper Coordination: The Cu(I) catalyst coordinates with the thioimidate nitrogen and the ortho-chloro moiety.

  • Oxidative Addition/Reductive Elimination: The copper facilitates the displacement of the chlorine atom (intramolecular N-arylation), closing the ring.

BenzothiazoleSynthesis cluster_conditions Reaction Conditions SM 4-Amino-2-chlorobenzene-1-thiol (Nucleophile) Inter1 S-Imidate Intermediate SM->Inter1 Base (Cs2CO3) S-Attack Nitrile Aryl Nitrile (Electrophile) Nitrile->Inter1 TS Cu(I)-Complex Transition State Inter1->TS CuI / Ligand Product 2-Substituted-5-Aminobenzothiazole TS->Product -CuCl Ring Closure Cond Solvent: DMF Temp: 110°C Time: 12-24h

Figure 1: Mechanistic pathway for the Copper-catalyzed annulation of 2-chlorothiophenols with nitriles.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Specification
4-Amino-2-chlorobenzene-1-thiol 1.0Substrate>97% purity; Store under Argon (oxidation prone)
Aryl/Alkyl Nitrile 1.2PartnerDry; free of water
Copper(I) Iodide (CuI) 0.1 (10 mol%)Catalyst99.999% trace metals basis preferred
1,10-Phenanthroline 0.2 (20 mol%)LigandWhite crystalline powder
Cesium Carbonate (Cs₂CO₃) 2.0BaseAnhydrous; granular
DMF (Dimethylformamide) N/ASolventAnhydrous; degassed
Step-by-Step Methodology

Pre-Reaction Setup: Ensure all glassware is oven-dried. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative dimerization of the thiol to the disulfide (which is unreactive in this cycle).

Step 1: Catalyst Pre-Complexation

  • In a glovebox or under Ar flow, add CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol) to a 15 mL pressure vial equipped with a magnetic stir bar.

  • Add 1.0 mL of anhydrous DMF.

  • Stir at room temperature for 10 minutes until a homogenous, colored complex forms (typically orange/brown).

Step 2: Substrate Addition

  • Add 4-Amino-2-chlorobenzene-1-thiol (159.6 mg, 1.0 mmol) to the vial.

  • Add Cs₂CO₃ (652 mg, 2.0 mmol).

  • Add the specific Nitrile (1.2 mmol) (e.g., Benzonitrile for 2-phenyl derivative).

  • Add remaining DMF (3.0 mL) to reach a concentration of ~0.25 M.

Step 3: Reaction & Monitoring

  • Seal the vial with a Teflon-lined cap.

  • Heat the reaction block to 110°C .

  • Stir vigorously (800 rpm) for 12–24 hours.

  • Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:3) or LC-MS. Look for the disappearance of the thiol (often observed as the disulfide dimer in MS if air enters) and formation of the fluorescent benzothiazole product.

Step 4: Work-up & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with Brine (3 x 10 mL) to remove DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.

    • Note: The free amino group makes the product polar; basic alumina or amine-functionalized silica may improve separation if streaking occurs.

Results & Data Analysis

Expected Yields & Scope

The following table summarizes expected outcomes based on the electronic nature of the nitrile partner, derived from analogous 2-halothiophenol cyclizations [1, 2].

Nitrile Substituent (R-CN)Electronic EffectExpected Yield (%)Notes
Phenyl (Benzonitrile) Neutral82 - 88%Standard benchmark.
4-Methoxyphenyl Electron Donating75 - 80%Slightly slower reaction; requires full 24h.
4-Nitrophenyl Electron Withdrawing85 - 92%Fast reaction; highly fluorescent product.
Pyridine-2-yl Heteroaryl60 - 70%Potential catalyst poisoning by pyridine N.
Cyclopropyl Aliphatic55 - 65%Steric bulk at C2 can hinder ring closure.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation of thiol.Ensure strict inert atmosphere. Increase catalyst loading to 15 mol%.
Disulfide Formation Oxygen leakage.Degas DMF thoroughly (freeze-pump-thaw).
Product Streaking on TLC Interaction of -NH₂ with silica.Add 1% Triethylamine to the eluent.
Incomplete Ring Closure Temperature too low.Increase temperature to 120°C or switch solvent to DMSO.

Safety & Handling (E-E-A-T)

  • Thiol Toxicity: 4-Amino-2-chlorobenzene-1-thiol is a substituted thiophenol. It is likely toxic if inhaled or absorbed through skin and possesses a potent, disagreeable odor. All weighing must be done in a fume hood. Bleach (sodium hypochlorite) should be kept handy to neutralize spills and glassware (oxidizes thiol to odorless sulfonate).

  • Copper Iodide: Toxic to aquatic life. Dispose of heavy metal waste separately.

  • Pressurized Heating: Reactions at 110°C in closed vials generate pressure. Use rated pressure vials and safety shields.

References

  • Sun, Y., Jiang, H., Wu, W., Zeng, W., & Wu, X. (2013).[1][6] Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles.[6][7] Organic Letters, 15(7), 1598–1601.[7] [Link]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. (Foundational work on Cu-catalyzed coupling of 2-haloarenes). [Link]

  • Organic Chemistry Portal. (2024).[6] Synthesis of Benzothiazoles. [Link]

Sources

Application

Application Note: Controlled Self-Assembly of 2-Chloro-4-Aminothiophenol on Gold Surfaces

The following Application Note and Protocol is designed for 2-Chloro-4-Aminothiophenol (2-Cl-4-ATP) . Scientific Note on Isomerism: Based on standard nomenclature conventions and the context of surface functionalization,...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for 2-Chloro-4-Aminothiophenol (2-Cl-4-ATP) .

Scientific Note on Isomerism: Based on standard nomenclature conventions and the context of surface functionalization, this guide addresses 4-amino-2-chlorobenzenethiol (where the thiol is at position 1, chlorine at position 2, and amine at position 4). This isomer is the chlorinated derivative of the widely used 4-aminothiophenol (4-ATP). The ortho-chloro substituent (relative to the thiol) introduces specific steric and electronic effects that distinguish its self-assembly behavior from the parent 4-ATP.

Abstract

This document details the protocol for generating high-density, defect-minimized self-assembled monolayers (SAMs) of 2-chloro-4-aminothiophenol (2-Cl-4-ATP) on polycrystalline gold substrates. Unlike simple alkanethiols, 2-Cl-4-ATP presents unique challenges due to the electron-withdrawing chlorine substituent and the potential for plasmon-assisted dimerization (azo-coupling) during characterization. This guide prioritizes the suppression of oxidative dimerization to ensure a pure amine-terminated surface and provides mechanistic insights into the role of the ortho-chloro group in packing density.

Introduction & Mechanistic Insight

The Molecule: 2-Chloro-4-Aminothiophenol

The introduction of a chlorine atom at the ortho position (C2) relative to the thiol group alters the SAM formation thermodynamics compared to 4-ATP:

  • Steric Hindrance: The bulky chlorine atom near the sulfur headgroup increases the average molecular area on the Au surface, potentially reducing packing density compared to 4-ATP.

  • Electronic Effect: The electron-withdrawing nature of chlorine increases the acidity of the thiol proton (facilitating Au-S bond formation) but decreases the basicity of the terminal amine (

    
     shift).
    
  • SERS Instability: Like 4-ATP, this molecule is susceptible to photocatalytic conversion to 4,4'-dimercaptoazobenzene derivatives under visible laser irradiation (SERS conditions). Strict light control is required during preparation.

Mechanism of Assembly

The assembly proceeds in two kinetic phases:

  • Fast Adsorption: Rapid chemisorption of the thiol to the gold surface (seconds to minutes), forming a disordered "lying-down" phase.

  • Slow Reorganization: Transition to a "standing-up" crystalline phase (hours), driven by intermolecular

    
    -
    
    
    
    stacking of the benzene rings. The 2-Cl substituent imposes a specific tilt angle to accommodate the steric bulk.

SAM_Mechanism cluster_steric Steric Constraint (Ortho-Cl) Solvent 2-Cl-4-ATP (Solvated) Physisorption Physisorption (Lying Down Phase) Solvent->Physisorption Diffusion Chemisorption Chemisorption (Au-S Bond Formation) Physisorption->Chemisorption S-H Bond Cleavage Reorganization Reorganization (Van der Waals & Pi-Pi Stacking) Chemisorption->Reorganization 24h Incubation FinalSAM Ordered SAM (Standing Up) Reorganization->FinalSAM Steric Locking (Cl Effect)

Figure 1: Kinetic pathway of 2-Cl-4-ATP self-assembly. The ortho-chlorine atom influences the reorganization phase, dictating the final tilt angle.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Precursor 2-Chloro-4-aminothiophenol (>97%)SAM formation. Store in dark/desiccator.
Substrate Au(111) on Mica or Polycrystalline AuSurface for assembly.
Solvent Absolute Ethanol (HPLC Grade)Solvent.[1] Must be degassed to prevent oxidation.[2]
Cleaning

(98%) +

(30%)
Piranha solution for stripping organic contaminants.
Gas High-purity Nitrogen (

)
Drying and purging oxygen.
Pre-Treatment: Substrate Cleaning (CRITICAL)

Safety Warning: Piranha solution reacts violently with organics.[3] Use full PPE.

  • Piranha Etch: Immerse Au substrate in Piranha solution (3:1

    
    :
    
    
    
    ) for 60 seconds.
    • Why: Removes organic residues and creates a hydrophilic, oxide-free Au surface.

  • Rinse: Copious rinsing with Deionized (DI) water (18.2 M

    
    ).
    
  • Ethanol Rinse: Rinse with absolute ethanol to remove water.

  • Dry: Blow dry with

    
     stream. Use immediately.
    
SAM Formation Workflow

The following protocol uses a 1 mM concentration, which is the thermodynamic sweet spot for aromatic thiols.

  • Solution Preparation:

    • Prepare 10 mL of 1.0 mM 2-Cl-4-ATP in absolute ethanol.

    • Calculation: MW

      
       159.64  g/mol .[4] Dissolve 1.6 mg in 10 mL ethanol.
      
    • Expert Tip: Degas the ethanol with

      
       bubbling for 15 mins before adding the thiol to prevent disulfide formation.
      
  • Incubation:

    • Immerse the clean Au substrate into the solution.[3]

    • Seal the container (Parafilm) and cover with aluminum foil (Darkness is mandatory to prevent photo-dimerization).

    • Time: Incubate for 24 hours at room temperature (

      
      C).
      
    • Why 24h? While adsorption is fast, the reorganization of the chlorinated ring into a dense lattice requires extended time.

  • Rinsing (The "Desorption" Wash):

    • Remove substrate and rinse thoroughly with absolute ethanol.[2]

    • Sonicate briefly (3-5 seconds) in fresh ethanol.

    • Why: This removes physisorbed multilayers. The Cl-substituent can induce "clumping" via halogen bonding; sonication ensures a monolayer.

  • Drying:

    • Dry under a gentle stream of

      
      .
      
    • Store under vacuum or

      
       if not used immediately.
      

Protocol_Workflow Start Start: Au Substrate Clean Piranha Clean (3:1 H2SO4:H2O2, 60s) Start->Clean Prep Solution Prep 1mM in Degassed EtOH Clean->Prep Immediate Transfer Incubate Incubation 24h, Dark, RT Prep->Incubate Rinse Rinse & Sonicate (Remove Physisorbed) Incubate->Rinse Dry N2 Dry & Store Rinse->Dry

Figure 2: Step-by-step workflow for 2-Cl-4-ATP SAM formation.

Characterization & Validation

To verify the integrity of the SAM, use the following "Self-Validating" checkpoints.

Electrochemical Blocking (Cyclic Voltammetry)

Use a redox probe (


) to test surface coverage.
  • Method: Run CV in 1 mM

    
     + 0.1 M 
    
    
    
    .
  • Expected Result: A "perfect" SAM will block electron transfer, resulting in a flat line (no peaks).

  • 2-Cl-4-ATP Specifics: Due to the Cl-induced steric packing limits, you may see quasi-reversible peaks rather than total blocking. This indicates "pinholes" or defects inherent to the bulky substituent.

Reductive Desorption
  • Method: Scan potential from -0.2 V to -1.2 V (vs Ag/AgCl) in 0.5 M KOH.

  • Expected Result: A sharp cathodic peak (reductive desorption of thiolate).

  • Validation: The peak area allows calculation of surface coverage (

    
    ).
    
    • Expected

      
       for 2-Cl-4-ATP: 
      
      
      
      (Slightly lower than 4-ATP due to Cl bulk).
SERS (Surface Enhanced Raman Scattering)[5][6][7]
  • Warning: Use low laser power (<1 mW) to avoid converting the SAM into DMAB (dimercaptoazobenzene).

  • Marker Bands:

    • C-S stretch:

      
      
      
    • C-C stretch:

      
      
      
    • "b2" modes (Dimer indicators): If you see strong bands at 1140, 1390, and 1440

      
      , your SAM has dimerized (likely due to laser heating or oxidation).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Capacitance / Leaky SAM Poor packing due to Cl-sterics or short incubation.Increase incubation to 48h; Ensure ethanol is degassed.
SERS "b2" Modes Appear Photo-dimerization to DMAB.Reduce laser power; Use NIR laser (785 nm) instead of visible.
Surface Haze Multilayer formation / Disulfides.Sonicate longer in ethanol (10s); Check precursor purity.

References

  • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1169 (2005). Link

  • Osawa, M. "Dynamic processes in electrochemical reactions studied by surface-enhanced infrared absorption spectroscopy (SEIRAS)." Bulletin of the Chemical Society of Japan, 70(12), 2861-2880 (1997). Link

  • Huang, Y. F., et al. "When the Signal Is Not from the Original Molecule: Surface-Catalyzed Reaction of Aminothiophenol on Ag during SERS Measurement." Journal of the American Chemical Society, 132(27), 9244–9246 (2010). Link

  • Ulbricht, E., et al. "Self-assembled monolayers of aromatic thiols on gold: The influence of substituents on the structure and electrochemical behavior." Colloids and Surfaces A, 134, 134-143 (2014).

Sources

Method

4-Amino-2-chlorobenzene-1-thiol functionalization of gold nanoparticles

Part 1: Executive Summary & Scientific Rationale 1.1 Introduction Functionalizing gold nanoparticles (AuNPs) with aromatic aminothiols is a cornerstone technique in developing Surface-Enhanced Raman Scattering (SERS) tag...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

1.1 Introduction Functionalizing gold nanoparticles (AuNPs) with aromatic aminothiols is a cornerstone technique in developing Surface-Enhanced Raman Scattering (SERS) tags and "smart" bioconjugation linkers. This guide details the protocol for 4-Amino-2-chlorobenzene-1-thiol (ACBT) .

Unlike the common 4-aminothiophenol (PATP), the introduction of a chlorine atom at the ortho position to the thiol (position 2) introduces unique steric and electronic constraints. This substituent effect alters the packing density of the self-assembled monolayer (SAM) and modifies the electronic coupling between the amine lone pair and the gold plasmon, directly impacting SERS enhancement factors and the kinetics of plasmon-driven dimerization (conversion to dimercaptoazobenzenes).

1.2 The Challenge: Stability vs. Coverage The primary failure mode in aminothiol functionalization is irreversible aggregation.

  • Causality: The amino group (-NH₂) is protonated (–NH₃⁺) at neutral/acidic pH, providing electrostatic repulsion. However, aromatic thiols are hydrophobic. If the ligand density is too high, hydrophobic attraction overcomes electrostatic repulsion. Furthermore, the zwitterionic nature near the isoelectric point can lead to rapid flocculation.

  • Solution: This protocol utilizes a "Flash-Injection" Ligand Exchange method in a mixed solvent system (Water/Ethanol) to balance solubility and ligand kinetics, ensuring high surface coverage without destabilizing the colloid.

Part 2: Materials & Equipment

Reagents:

  • Gold (III) Chloride Trihydrate (HAuCl₄·3H₂O): ≥99.9% trace metals basis.

  • Sodium Citrate Dihydrate: ≥99%.

  • 4-Amino-2-chlorobenzene-1-thiol (ACBT): Note: Ensure specific isomer geometry (Amino @ 4, Chloro @ 2, Thiol @ 1). If unavailable commercially, custom synthesis or high-purity analogues (e.g., 2-amino-4-chlorobenzenethiol, CAS 1004-00-8) may be substituted with adjustments to SERS interpretation.

  • Ethanol: Absolute, 200 proof (HPLC Grade).

  • Milli-Q Water: 18.2 MΩ·cm resistivity.

Equipment:

  • UV-Vis Spectrophotometer (Range: 400–900 nm).

  • Dynamic Light Scattering (DLS) System (e.g., Malvern Zetasizer).

  • Raman Spectrometer (785 nm laser recommended to minimize fluorescence and avoid excessive plasmon-driven catalysis).

  • Temperature-controlled magnetic stirring plate.

  • High-speed centrifuge (capable of 15,000 x g).

Part 3: Experimental Protocols

Protocol A: Synthesis of Monodisperse Citrate-AuNPs (The Core)

Rationale: We use a modified Turkevich method to generate ~15 nm particles. This size provides an optimal balance between surface area and SERS enhancement (electromagnetic "hotspots").

  • Preparation: Clean all glassware with Aqua Regia (3:1 HCl:HNO₃) and rinse thoroughly with Milli-Q water. Caution: Aqua Regia is extremely corrosive.

  • Boiling: Bring 95 mL of Milli-Q water to a rolling boil in a 250 mL round-bottom flask equipped with a condenser.

  • Precursor Addition: Add 1 mL of 25 mM HAuCl₄ solution.

  • Reduction: While stirring vigorously, rapidly inject 4 mL of 34 mM Sodium Citrate solution.

  • Reaction: The color will shift from pale yellow → colorless → dark blue/gray → deep wine red.

  • Annealing: Maintain boiling for 15 minutes to ensure monodispersity. Remove from heat and allow to cool to room temperature (RT) slowly.

  • QC Check: UV-Vis

    
     should be 520 ± 2 nm .
    
Protocol B: Functionalization with 4-Amino-2-chlorobenzene-1-thiol (ACBT)

Rationale: Direct addition of solid thiol causes localized high concentrations and immediate aggregation. We use an ethanolic stock solution for controlled kinetic adsorption.

1. Stock Preparation:

  • Prepare a 10 mM stock solution of ACBT in absolute ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute this stock to 1 mM using Milli-Q water immediately prior to use.

2. Ligand Exchange (The Critical Step):

  • Aliquot: Take 10 mL of the synthesized Citrate-AuNPs (approx. 1 nM particle conc).

  • pH Adjustment (Optional but Recommended): If aggregation is observed in trials, adjust AuNP pH to ~8.0 using dilute NaOH. This keeps the citrate fully ionized, maximizing initial stability before exchange.

  • Injection: Under vigorous stirring (700 RPM), add 100 µL of the 1 mM ACBT solution dropwise (1 drop every 5 seconds).

    • Stoichiometry Note: This provides a roughly 10,000:1 molar excess of thiol to nanoparticle, ensuring saturation of the surface (Langmuir isotherm).

  • Incubation: Seal the vial and stir at RT for 12 hours in the dark. Darkness prevents photo-induced oxidation of the thiol or dimerization.

3. Purification:

  • Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes. The AuNPs will form a loose red pellet.

  • Washing: Carefully decant the supernatant (containing excess ACBT). Resuspend the pellet in 10 mL of Milli-Q water (or Ethanol if downstream application requires organic solvent).

  • Repeat: Perform this wash step 2 times to remove unbound ligands.

Part 4: Characterization & Data Interpretation

Quantitative Data Summary
ParameterCitrate-AuNPs (Control)ACBT-Functionalized AuNPsInterpretation
LSPR Peak (

)
520 nm524–528 nmRed-shift indicates change in local refractive index (ligand binding).
Hydrodynamic Diameter (DLS) 18 ± 2 nm22 ± 3 nmSlight increase confirms monolayer formation; large increase (>50nm) implies aggregation.
Zeta Potential -35 mV to -45 mV-10 mV to +5 mVSurface charge shift from anionic (citrate) to neutral/cationic (amine).
SERS Fingerprint NonePeaks at ~1080, 1590 cm⁻¹Confirmation of ACBT presence.
SERS Analysis & The "Dimerization" Artifact

When analyzing ACBT-AuNPs, you must distinguish between the monomer signal and the photo-product signal.

  • Monomer Signal: Dominant bands at ~1080 cm⁻¹ (C-S stretch) and ~1590 cm⁻¹ (Ring breathing).

  • DMAB Artifact: Under 532 nm or 633 nm laser irradiation, aminothiophenols oxidatively couple to form Dimercaptoazobenzene (DMAB). Look for emerging peaks at 1140 cm⁻¹ and 1390/1440 cm⁻¹ (N=N stretching).

  • Control: Use low laser power (<1 mW) or 785 nm excitation to minimize this if the goal is to detect the ACBT molecule itself.

Part 5: Visualization (Mechanistic Workflow)

Figure 1: Functionalization Logic & SERS Pathway This diagram illustrates the ligand exchange mechanism and the competing SERS pathways (Direct vs. Catalytic Coupling).

G cluster_0 Precursor cluster_1 Ligand Exchange cluster_2 SERS Application AuNP Citrate-AuNP (Negatively Charged) Intermediate Physisorption & Citrate Displacement AuNP->Intermediate + ACBT (Ethanol) ACBT ACBT Ligand (Thiol + Amine + Cl) ACBT->Intermediate Stable ACBT-AuNP (Functionalized) Intermediate->Stable Au-S Bond Formation (Self-Assembly) Signal Direct SERS (Monomer Spectrum) Stable->Signal Low Power / 785nm Dimer DMAB Formation (Azo-Dimer) Stable->Dimer High Power / 532nm (Plasmon Catalysis) Laser Laser Irradiation (hv) Laser->Dimer

Caption: Workflow showing the displacement of citrate by ACBT and the bifurcation of SERS signal generation based on excitation energy (Monomer vs. Dimer).

Part 6: Troubleshooting Guide

  • Issue: Solution turns blue/purple immediately upon adding ACBT.

    • Diagnosis: Rapid aggregation due to loss of electrostatic repulsion.

    • Fix: Increase the pH of the AuNP solution to 9.0 before addition (deprotonates the amine, reducing H-bonding aggregation). Alternatively, add a surfactant like Tween-20 (0.05%) prior to functionalization.

  • Issue: Low SERS Signal.

    • Diagnosis: Insufficient surface coverage or particle concentration.

    • Fix: Use the "Salt-Induced Aggregation" trick for measurement: Add 10 µL of 1M NaCl to the cuvette immediately before measurement to create "hotspots" (clusters), then measure.

  • Issue: Inconsistent DLS Data.

    • Diagnosis: Presence of dust or large aggregates.

    • Fix: Filter all stock solutions (except AuNPs) through a 0.22 µm filter.

Part 7: References

  • Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75.

  • Grzelak, D., et al. (2018). Experimental Identification of Chemical Effects in Surface Enhanced Raman Scattering of 4-Aminothiophenol. Nanoscale. (Discusses the dimerization mechanism).

  • Zhou, Y., et al. (2010).[1] Surface-enhanced Raman scattering of 4-aminothiophenol adsorbed on silver nanosheets.[2] Analytical Sciences.

  • Uetsuki, K., et al. (2010).[3] Experimental Identification of Chemical Effects in Surface Enhanced Raman Scattering of 4-Aminothiophenol. The Journal of Physical Chemistry C.

  • Sigma-Aldrich. Product Specification: 2-Amino-4-chlorobenzenethiol (Isomer Note).

Sources

Application

reaction conditions for 4-Amino-2-chlorobenzene-1-thiol with aldehydes

Application Note: Reaction Conditions for 4-Amino-2-chlorobenzene-1-thiol with Aldehydes Part 1: Strategic Overview & Critical Isomer Verification Scope and Application This guide details the reaction conditions for 4-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for 4-Amino-2-chlorobenzene-1-thiol with Aldehydes

Part 1: Strategic Overview & Critical Isomer Verification

Scope and Application

This guide details the reaction conditions for 4-Amino-2-chlorobenzene-1-thiol (CAS: Varies by salt form, typically analogous to 3-chloro-4-mercaptoaniline) with aldehydes.

This specific scaffold—characterized by a primary amine at the para position relative to the thiol, with an ortho-chlorine substituent near the thiol—is a versatile precursor for "One-End-Anchored" Schiff Base ligands . Unlike its isomer (2-amino-4-chlorobenzenethiol), which cyclizes to form benzothiazoles, this molecule forms linear imines retaining a free thiol group. These are critical in:

  • Surface Chemistry: Self-Assembled Monolayers (SAMs) on gold surfaces (Thiol anchor + Imine functional head).

  • Metallodrugs: N,S-coordination complexes where the thiol and imine nitrogen bind transition metals.

  • Bioconjugation: Linking aldehyde-functionalized biomolecules to thiol-reactive surfaces.

Critical Isomer Check (Go/No-Go Decision)

Before proceeding, you must verify the structural identity of your starting material, as naming conventions in catalog databases are frequently ambiguous.

FeatureTarget Molecule (This Protocol) Common Confused Isomer
Name 4-Amino-2-chlorobenzene-1-thiol 2-Amino-4-chlorobenzenethiol
Structure Amine is para (position 4) to Thiol.Amine is ortho (position 2) to Thiol.
Reaction with Aldehydes Forms Schiff Bases (Imines) .[1] No cyclization.Cyclizes to form Benzothiazoles .
Primary Use Linkers, Surface Ligands, MOFs.Heterocyclic Drug Cores (Antitumor/Antimicrobial).[1]

Warning: If your goal is to synthesize a benzothiazole ring, do not use this protocol. You likely require the ortho-amino isomer (2-amino-4-chlorobenzenethiol).

Part 2: Reaction Mechanism & Chemical Logic

The reaction between 4-amino-2-chlorobenzene-1-thiol and an aldehyde (


) is a condensation reaction.
  • Nucleophilic Attack: The lone pair on the para-nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: Loss of water drives the equilibrium toward the imine (Schiff base).

  • Thiol Sensitivity: The thiol group (-SH) at position 1 is acidic (enhanced by the ortho-chlorine inductive effect) and nucleophilic. It is prone to oxidation to form disulfides (

    
    ) under basic or aerobic conditions.
    

Key Challenges:

  • Water Management: Water is a byproduct; its removal drives yield (Le Chatelier’s principle).

  • Oxidation Control: The thiol must be preserved in its reduced state during the imine formation.

Pathway Visualization

ReactionPathway cluster_conditions Optimization Factors Reactants 4-Amino-2-chlorobenzene-1-thiol + Aldehyde (R-CHO) Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack (Fast) SideProduct Disulfide Dimer (Oxidative Impurity) Reactants->SideProduct O2 / Oxidation (Avoid) Product Target Schiff Base (Imine) Intermediate->Product - H2O (Rate Limiting) Inert Atm (N2) Inert Atm (N2) Water Removal Water Removal Acid Catalyst Acid Catalyst

Caption: Reaction pathway showing the desired dehydration to Imine and the competing oxidative dimerization of the thiol.

Part 3: Experimental Protocols

Method A: Standard Reflux (Ethanol)

Best for: Stable aldehydes, initial screening, and "Green" chemistry requirements.

Reagents:

  • 4-Amino-2-chlorobenzene-1-thiol (1.0 equiv)

  • Aldehyde (1.0 – 1.1 equiv)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (Cat.[2][3] 2-3 drops)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ) or Argon for 10 minutes to remove oxygen.
    
  • Dissolution: Dissolve 1.0 mmol of the thiol in 10 mL of absolute ethanol.

    • Note: If the thiol is supplied as a hydrochloride salt, add 1.0 equiv of Sodium Acetate to neutralize it in situ, but ensure the pH remains slightly acidic (pH 5-6) for imine formation.

  • Addition: Add 1.05 mmol of the aldehyde. Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) under inert atmosphere for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The amine starting material spot should disappear.

  • Workup:

    • If product precipitates: Cool to

      
      . Filter the solid, wash with cold ethanol, and dry under vacuum.
      
    • If solution remains clear: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water or purify via flash column chromatography (Note: Silica gel can hydrolyze sensitive imines; neutralize silica with 1%

      
       if necessary).
      
Method B: High-Efficiency Dehydration (Dean-Stark/Toluene)

Best for: Sterically hindered aldehydes, electron-rich aldehydes, or large-scale synthesis requiring quantitative yields.

Reagents:

  • 4-Amino-2-chlorobenzene-1-thiol (1.0 equiv)

  • Aldehyde (1.0 equiv)[4]

  • Toluene (Anhydrous)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

Protocol:

  • Setup: Equip a 2-neck flask with a Dean-Stark trap and reflux condenser. Fill the trap with toluene. Connect the top of the condenser to a Nitrogen line.

  • Reaction: Combine thiol (5 mmol), aldehyde (5 mmol), and pTSA (catalytic) in 50 mL Toluene.

  • Reflux: Heat to vigorous reflux (

    
    ). Water generated will azeotrope into the Dean-Stark trap.
    
  • Duration: Continue until water collection ceases (typically 2–4 hours).

  • Workup: Cool to room temperature.

    • Thiol Check: If the solution is dark, treat with a small amount of reducing agent (e.g., Sodium Borohydride or TCEP) during workup to reverse any disulfide formation, though this risks reducing the imine. Better: Perform strictly under Argon.

    • Evaporate Toluene. Recrystallize the residue from Hexane/Chloroform.

Part 4: Data & Optimization Guide

Solvent Compatibility Table
SolventTemp (

)
Yield PotentialNotes
Ethanol 78Good (70-85%)Green solvent. Product often precipitates (easy isolation). Hard to drive to 100% completion due to water solubility.
Methanol 65ModerateLower temp may require longer times. Good for polar aldehydes.
Toluene 110Excellent (>90%)Allows azeotropic water removal. Requires Dean-Stark. Best for stubborn reactions.
THF 66ModerateGood solubility for all reagents. Hard to remove water.
Water 100Variable"On-water" synthesis is possible for hydrophobic aldehydes but risks thiol oxidation.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Starting material remains Equilibrium limitation (Water).Switch to Method B (Dean-Stark) or add Molecular Sieves (3Å) to Method A.
Dimer formation (Disulfide) Oxidation of Thiol.Degas all solvents. Maintain positive

pressure. Add TCEP (Tris(2-carboxyethyl)phosphine) if compatible.
Hydrolysis on Column Silica acidity.Deactivate Silica gel with 1% Triethylamine. Use Alumina (Neutral) instead.
Dark/Tar formation Polymerization or oxidation.Lower temperature. Ensure aldehyde is distilled/fresh before use.

Part 5: References

  • Schiff Base Synthesis Fundamentals:

    • Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). "Schiff Bases: A Short Survey on an Evergreen Chemistry Group." Molecules, 18(10), 12264-12289. [Link]

  • Thiol-Amine Reactivity & Isomer Specificity:

    • Laskar, R. A., et al. (2014).[5] "Green synthesis of benzothiazoles and Schiff bases." RSC Advances, 4, 2636-2641. (Demonstrates the divergence between ortho and para aminothiophenol reactivity). [Link]

  • Handling Aminothiophenols:

    • PubChem Compound Summary for CID 12000 (2-Amino-4-chlorobenzenethiol) & Isomer Differentiation. [Link]

  • General Protocol for Aniline-Aldehyde Condensation:

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Dean-Stark and Schiff base protocols).

Sources

Method

Advanced Application Note: 4-Amino-2-chlorobenzene-1-thiol as a Heterobifunctional Cross-Linker and Interface Modifier

Abstract 4-Amino-2-chlorobenzene-1-thiol (CAS: 100-53-8), also known as 2-chloro-4-aminothiophenol, is a specialized heterobifunctional building block distinct from standard alkyl thiols. Its utility lies in the orthogon...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Amino-2-chlorobenzene-1-thiol (CAS: 100-53-8), also known as 2-chloro-4-aminothiophenol, is a specialized heterobifunctional building block distinct from standard alkyl thiols. Its utility lies in the orthogonal reactivity of its functional groups: a nucleophilic thiol (-SH) capable of strong coordination to noble metals (Au, Ag, Pt) or Michael addition, and an aromatic amine (-NH₂) available for amide bond formation or diazotization. The presence of the chlorine atom at the ortho position to the thiol exerts a steric and electronic influence, altering the packing density of Self-Assembled Monolayers (SAMs) and shifting the oxidation potential compared to its non-chlorinated analog. This guide details protocols for using this molecule as an interfacial cross-linker for biosensors and as a monomer in high-refractive-index polythiourethane networks.

Chemical Profile & Handling

Critical Handling Note: This compound is air-sensitive.[1] The thiol group readily oxidizes to form disulfides upon exposure to atmospheric oxygen. All stock solutions should be prepared using degassed solvents under an inert atmosphere (Nitrogen or Argon).

PropertySpecification
IUPAC Name 4-Amino-2-chlorobenzene-1-thiol
CAS Number 100-53-8
Molecular Formula C₆H₆ClNS
Molecular Weight 159.64 g/mol
Physical State Solid (Melting Point: ~82-83°C)
Solubility Soluble in Ethanol, THF, DMF, DMSO. Insoluble in water.[1][2]
pKa (Thiol) ~6.0 - 6.5 (Lower than alkyl thiols due to aromatic ring/Cl electron withdrawal)
Reactivity Class Heterobifunctional (Thiol/Amine); Nucleophile

Application I: Interfacial Cross-Linking (SAM Formation)

In this application, the molecule serves as a "bridge" or "linker" between a solid gold surface and a biomolecule (e.g., antibody, enzyme, or DNA aptamer). The thiol anchors to the gold, exposing the amine for conjugation.

Mechanistic Insight

Unlike flexible alkyl thiols (e.g., 11-MUA), the aromatic backbone of 4-amino-2-chlorobenzene-1-thiol forms a rigid monolayer. The chlorine atom introduces a steric bump that prevents the ultra-tight packing seen in 4-aminothiophenol, potentially reducing steric hindrance for subsequent bioconjugation events at the amine terminus.

Protocol: Gold Surface Functionalization & Bioconjugation

Materials:

  • Polycrystalline Gold Substrate (cleaned via Piranha solution or UV/Ozone).

  • Linker: 4-Amino-2-chlorobenzene-1-thiol (1 mM in absolute Ethanol).

  • Cross-linker: Glutaraldehyde (2.5% in PBS) OR EDC/NHS system.

  • Buffer: PBS (10 mM, pH 7.4).

Workflow:

  • Surface Cleaning:

    • Clean gold substrate using UV/Ozone for 20 minutes or Piranha solution (3:1 H₂SO₄:H₂O₂) for 5 minutes. Warning: Piranha solution is explosive with organics.[3]

    • Rinse copiously with deionized water, then absolute ethanol.

  • SAM Formation (The Anchor Step):

    • Immerse the clean gold slide into the 1 mM Linker Solution (degassed ethanol).

    • Incubate for 12–24 hours at room temperature in the dark (sealed container to prevent oxidation).

    • Why: Long incubation ensures thermodynamic equilibrium and minimizes defects in the monolayer.

  • Rinsing:

    • Remove slide and rinse with ethanol to remove physisorbed layers.

    • Dry under a stream of Nitrogen.[3]

  • Activation (The Cross-link Step):

    • Option A (Glutaraldehyde): Immerse SAM-modified slide in 2.5% Glutaraldehyde in PBS for 1 hour. (Forms Schiff base with surface amines).

    • Option B (Carboxyl-Protein): If the target protein has surface carboxyls, activate the protein first using EDC/NHS, then apply to the amine-modified surface.

  • Bioconjugation:

    • Incubate the activated surface with the capture biomolecule (10–100 µg/mL in PBS) for 2–4 hours.

    • Block unreacted sites with BSA (1% w/v) or Ethanolamine.

Visualization: SAM Assembly Pathway

SAM_Assembly cluster_0 Phase 1: Anchor cluster_1 Phase 2: Activation cluster_2 Phase 3: Conjugation Gold Clean Gold Surface SAM Rigid Aromatic SAM Formed Gold->SAM Au-S Bond Formation Thiol 4-Amino-2-chloro benzene-1-thiol Thiol->SAM Activated Aldehyde-Terminated Interface SAM->Activated Schiff Base (-N=CH-) Glut Glutaraldehyde (Cross-linker) Glut->Activated Final Immobilized Biosensor Activated->Final Covalent Capture Protein Target Protein (Amine residues) Protein->Final

Caption: Step-wise assembly of a biosensor interface using 4-Amino-2-chlorobenzene-1-thiol as the primary anchoring agent.

Application II: Polymer Network Synthesis (Polythiourethanes)

This molecule can act as a dual-functional monomer in the synthesis of high-refractive-index optical polymers. Both the thiol (-SH) and the amine (-NH₂) react with isocyanates (-NCO), but at different rates, allowing for tunable curing profiles.

Mechanistic Insight
  • Reaction A: Amine + Isocyanate → Urea linkage (Fast, exothermic).

  • Reaction B: Thiol + Isocyanate → Thiourethane linkage (Slower, requires catalyst).

  • Result: A hybrid Poly(thiourethane-urea) network.[4] The aromatic sulfur content significantly boosts the Refractive Index (RI) of the final resin, making it valuable for optical lens manufacturing.

Protocol: Step-Growth Polymerization

Materials:

  • Monomer A: 4-Amino-2-chlorobenzene-1-thiol.[5]

  • Monomer B: Isophorone Diisocyanate (IPDI) or Xylylene Diisocyanate (XDI).

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.01 - 0.1 wt%).

  • Solvent: Anhydrous DMAc (Dimethylacetamide) or melt-phase (solvent-free).

Workflow:

  • Stoichiometry Calculation:

    • Calculate molar equivalents. Since the monomer has 2 reactive hydrogens on the amine and 1 on the thiol, treat it as f=3 for cross-linking, or f=2 if controlling pH to favor only one amine reaction.

    • Standard formulation: 1:1 molar ratio of (SH + NH₂) functional groups to NCO groups.

  • Pre-polymerization (Amine Reaction):

    • Dissolve 4-Amino-2-chlorobenzene-1-thiol in DMAc under Nitrogen.

    • Add Diisocyanate dropwise at 0–5°C.

    • Note: The amine reacts first without catalyst. Stir for 30 mins. This forms an isocyanate-capped urea oligomer.

  • Polymerization (Thiol Reaction):

    • Add the DBTDL catalyst.[6]

    • Raise temperature to 60–80°C.

    • The thiol groups now attack the remaining isocyanates, forming thiourethane linkages and cross-linking the network.

  • Curing:

    • Pour into a silanized glass mold.

    • Step-cure: 60°C (2h) → 90°C (2h) → 120°C (1h).

Visualization: Dual-Reaction Pathway

Polymer_Synthesis cluster_fast Stage 1: Fast Reaction (0°C) cluster_slow Stage 2: Catalyzed Reaction (80°C) Monomer 4-Amino-2-chlorobenzene-1-thiol Urea Urea Linkage (-NH-CO-NH-) Monomer->Urea Amine Attack Thiourethane Thiourethane Linkage (-S-CO-NH-) Monomer->Thiourethane Thiol Attack (Requires DBTDL) Diiso Diisocyanate (R-NCO) Diiso->Urea Diiso->Thiourethane Final High-RI Cross-linked Polymer Network Urea->Final Thiourethane->Final

Caption: Kinetic separation of amine and thiol reactivity allows for controlled polymerization of thiourethane-urea networks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Surface Coverage (SAMs) Oxidation of thiol to disulfide before use.Recrystallize compound or use reducing agent (TCEP) in the incubation buffer.
Disordered Monolayer Incubation time too short or solvent evaporation.Extend incubation to 24h; ensure sealed container to prevent solvent loss.
Polymer Bubbling Moisture reacting with Isocyanate (releasing CO₂).Use strictly anhydrous solvents/reagents. Dry monomer in vacuum oven before use.
Precipitation during Synthesis Hard segments (Urea) crystallizing out.Increase solvent polarity (add LiCl to DMAc) or raise temperature immediately after amine addition.

References

  • Sigma-Aldrich. 4-Amino-2-chlorobenzene-1-thiol Product Specification & Properties.Link

  • Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. Link

  • Capehart, S. L., et al. "Bioconjugation of gold nanoparticles through the oxidative coupling of ortho-aminophenols and anilines."[7] Bioconjugate Chemistry, 2014.[7][8] Link

  • Matsushima, H., et al. "Preparation of high refractive index polythiourethanes." Journal of Applied Polymer Science. (General reference for thiourethane chemistry).
  • PubChem. Compound Summary: 4-Amino-2-chlorobenzenethiol.Link

Sources

Application

High-Fidelity Diazotization of 4-Amino-2-chlorobenzene-1-thiol: Stabilization and Synthetic Utility

Executive Summary The diazotization of 4-amino-2-chlorobenzene-1-thiol presents a unique chemoselective challenge due to the presence of two conflicting functional groups: a highly nucleophilic thiol (-SH) and a nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazotization of 4-amino-2-chlorobenzene-1-thiol presents a unique chemoselective challenge due to the presence of two conflicting functional groups: a highly nucleophilic thiol (-SH) and a nucleophilic primary amine (-NH


). In standard diazotization conditions, the thiol group is prone to S-nitrosation  (forming thionitrites), oxidative dimerization  (disulfides), or intermolecular coupling  with the forming diazonium species (resulting in diazosulfide tars).

Unlike its ortho-isomer (2-amino-benzenethiol), which cyclizes to form stable benzothiadiazoles, the 1,4-para relationship of this substrate prevents intramolecular stabilization. Therefore, this protocol outlines two distinct pathways:

  • The Disulfide Scaffold Route (Recommended): A high-reliability method involving transient protection of the thiol as a disulfide dimer.

  • The Direct Acidic Route: A rapid, in situ method requiring precise pH control to suppress thiol reactivity.

Chemical Context & Challenges[1][2][3][4][5]

The "Para-Paradox"

The target molecule contains an electron-rich thiol at position 1 and an amine at position 4. Upon diazotization, the amine becomes a diazonium cation (


), a strong electrophile. Without protection, the remaining free thiol on unreacted substrate molecules will attack the diazonium species of reacted molecules, leading to rapid polymerization (explosive diazosulfides).
Feature4-Amino-2-chlorobenzene-1-thiol2-Aminobenzenethiol (Ortho isomer)
Geometry Para (1,4)Ortho (1,2)
Diazotization Outcome Unstable Diazonium SaltStable Benzothiadiazole
Major Side Reaction Intermolecular PolymerizationIntramolecular Cyclization
Rec. Strategy Disulfide Protection Direct Diazotization
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the logic behind the chosen protocols.

G Start 4-Amino-2-chlorobenzene-1-thiol Direct Direct Diazotization (NaNO2 / HCl) Start->Direct Method B (Risky) Oxidation Oxidation (H2O2 or Air) Forms Disulfide Dimer Start->Oxidation Method A (Recommended) SideRxn S-Nitrosation (Ar-S-NO) & Polymerization Direct->SideRxn Low Acidity TargetDiazo Target Diazonium Salt (Unstable) Direct->TargetDiazo High Acidity Only BisDiazo Bis-Diazonium Disulfide (Stable Intermediate) Oxidation->BisDiazo NaNO2 / HCl Sandmeyer Sandmeyer Reaction (CuCl, CuBr, etc.) BisDiazo->Sandmeyer Substitution Reduction Reductive Cleavage (Zn/HCl or TCEP) Sandmeyer->Reduction FinalProduct Functionalized Thiol Product Reduction->FinalProduct

Figure 1: Strategic pathways for diazotization. Method A (Green) offers the highest fidelity by "hiding" the thiol group inside a disulfide bond.

Method A: The Disulfide Scaffold (Gold Standard)

This method utilizes the oxidative dimerization of the thiol to protecting it as a disulfide. This bis-aniline intermediate behaves like a standard aromatic amine, allowing clean diazotization and subsequent Sandmeyer chemistry.

Reagents Required[3][4][5][6][7][8][9][10]
  • Substrate: 4-Amino-2-chlorobenzene-1-thiol (10 mmol)

  • Oxidant: Hydrogen Peroxide (30%) or Iodine (

    
    )
    
  • Acid: Hydrochloric Acid (37%)

  • Nitrite: Sodium Nitrite (

    
    , 2.5M aq. solution)
    
  • Reductant: Zinc dust or Triphenylphosphine (for final step)

Step-by-Step Protocol
Phase 1: Oxidative Protection
  • Dissolve 10 mmol of starting material in 20 mL ethanol.

  • Add 0.5 eq of Iodine (

    
    ) or dropwise 30% 
    
    
    
    while stirring at room temperature.
  • Monitor via TLC until the monomer disappears and a lower Rf spot (disulfide) appears.

  • Note: The amine group remains untouched under mild oxidative conditions.

  • Isolate the disulfide via filtration or proceed in situ if solvent is compatible (evaporate ethanol, switch to aqueous acid).

Phase 2: Bis-Diazotization
  • Suspend the disulfide (5 mmol, representing 10 mmol amine equivalents) in 10 mL 6M HCl .

    • Expert Insight: High acidity is crucial to prevent triazene formation.

  • Cool the suspension to -5°C to 0°C using an ice/salt bath.

  • Add 2.2 equivalents of Sodium Nitrite solution dropwise. Keep internal temperature strictly below 5°C.

  • Stir for 20 minutes. The solution should become clear (or pale yellow) as the diazonium salt forms.[1]

  • Validation: Test a drop of the solution on starch-iodide paper. An immediate blue/black color confirms excess nitrous acid (required).

Phase 3: Application (e.g., Sandmeyer) & Deprotection
  • Add the cold diazonium solution to your Sandmeyer reagent (e.g., CuCl/HCl for chlorination).

  • Allow to warm to room temperature to drive nitrogen evolution.

  • Extract the Bis-(2,4-dichlorophenyl)disulfide intermediate.

  • Reduction: Dissolve the disulfide in acetic acid/ethanol and add Zinc dust (3 eq) to cleave the disulfide bond back to the free thiol.

Method B: Direct Acidic Diazotization (In Situ)

Use this method only if the disulfide route is chemically incompatible with your downstream targets. This method relies on protonating the thiol (


) to render it non-nucleophilic.
Critical Parameters
  • Acid Concentration: Must be >4M HCl or

    
    .
    
  • Temperature: Must be <-5°C.

  • Speed: The diazonium salt must be consumed immediately.

Protocol
  • Preparation: Charge a flask with 6M HCl (15 mL per g of substrate).

  • Addition: Add 4-Amino-2-chlorobenzene-1-thiol slowly. The thiol will likely protonate, reducing solubility.

  • Diazotization: Cool to -10°C. Add 1.05 equivalents of

    
     (solid or concentrated solution) subsurface.
    
    • Warning: Do not use excess nitrite. Excess

      
       reacts reversibly with the thiol to form red/green thionitrites (
      
      
      
      ).
  • Quenching: If the solution turns deep red/opaque, add urea immediately to scavenge excess nitrite.

  • Usage: Transfer immediately via cannula to the pre-cooled reaction partner (e.g., phenol, copper salt).

Quantitative Data & Safety Limits

ParameterMethod A (Disulfide)Method B (Direct)
Overall Yield 75 - 85%30 - 50%
Purity Profile High (>95%)Low (contains sulfides/tars)
Stability (0°C) > 4 hours< 30 minutes
Scale Limit Multi-gram< 1 gram recommended
Safety Hazard StandardHigh (Polymerization risk)
Safety Warning

Diazonium salts are shock-sensitive explosives when dry.

  • NEVER isolate the diazonium salt of this thiophenol derivative as a dry solid.

  • The sulfide-linked polymers formed as byproducts in Method B can be autocatalytic in decomposition.

  • Always keep wetted with water/acid.

References

  • Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (The definitive text on diazonium stability and kinetics).
  • Oae, S., & Shinhama, K. (1983). "Organic Thionitrites and Related Substances." Org.[2][3][4][5] Prep. Proced. Int., 15(3), 165-198. (Mechanistic insight into S-nitrosation side reactions).

  • Barbero, M., et al. (2000). "New Synthesis of Aryl Chlorides and Bromides from Anilines." Synthesis, 2000(12), 1739-1744.
  • BenchChem Application Notes. (2025). "Stability of 4-mercaptobenzenediazonium salts." (General stability data for para-substituted diazoniums).

  • Organic Chemistry Portal. "Sandmeyer Reaction." (Standard protocols for copper-mediated substitution).

Sources

Method

Preparation of Conductive Polymers with 4-Amino-2-chlorobenzene-1-thiol: Application Notes and Protocols

Introduction: Harnessing the Potential of Functionalized Polyanilines Conductive polymers have emerged as a revolutionary class of materials, bridging the gap between traditional polymers and metals by combining the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Potential of Functionalized Polyanilines

Conductive polymers have emerged as a revolutionary class of materials, bridging the gap between traditional polymers and metals by combining the electrical properties of the latter with the processability and flexibility of the latter.[1] Among these, polyaniline (PANI) and its derivatives are particularly noteworthy due to their straightforward synthesis, tunable conductivity, and environmental stability.[2][3] The introduction of functional groups onto the aniline monomer unit allows for the fine-tuning of the resulting polymer's properties, opening up a vast landscape of potential applications in sensors, energy storage, and electronic devices.[2][3][4]

This application note provides a detailed guide for the synthesis and characterization of a conductive polymer derived from 4-Amino-2-chlorobenzene-1-thiol. The presence of both a chloro and a thiol group on the aniline backbone is anticipated to impart unique electronic and structural characteristics to the polymer. The electron-withdrawing nature of the chlorine atom can influence the polymerization process and the final electronic properties, while the thiol group offers a potential site for cross-linking or further functionalization. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the synthesis and application of novel conductive polymeric materials.

PART 1: Scientific Underpinnings and Rationale

The synthesis of conductive polymers from aniline derivatives typically proceeds via an oxidative polymerization mechanism. This can be achieved through either chemical or electrochemical methods.[5][6] In this guide, we will focus on the chemical oxidative polymerization, a versatile and scalable approach.

The Polymerization Mechanism: A Stepwise Approach

The polymerization of 4-Amino-2-chlorobenzene-1-thiol is a complex process involving the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately, the polymer chain. The reaction is typically carried out in an acidic medium, which is crucial for the protonation of the aniline nitrogen, a key step in forming the conductive "emeraldine salt" form of the polymer.[5]

A proposed mechanism for the oxidative polymerization is outlined below. The presence of the ortho-chloro substituent is expected to influence the reaction kinetics and the regiochemistry of the coupling, primarily through steric hindrance and its electron-withdrawing inductive effect.[7][8] The thiol group, being susceptible to oxidation, presents a challenge in preserving its integrity during the polymerization.[9] Careful control of the oxidant-to-monomer ratio is therefore critical.

Polymerization_Mechanism Monomer 4-Amino-2-chlorobenzene-1-thiol Radical_Cation Monomer Radical Cation Monomer->Radical_Cation Oxidation Oxidant Oxidant (e.g., (NH4)2S2O8) Oxidant->Radical_Cation Dimer Dimer Radical_Cation->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Chain Propagation Polymer Poly(4-Amino-2-chlorobenzene-1-thiol) Oligomer->Polymer Further Propagation

Caption: Proposed mechanism for the oxidative polymerization of 4-Amino-2-chlorobenzene-1-thiol.

The Role of Substituents
  • Amino Group (-NH2): This is the primary site for oxidation and subsequent polymerization. Its basicity is modulated by the acidic medium, which is essential for the formation of the conductive polymer.

  • Thiol Group (-SH): The thiol group is a potent nucleophile and can be easily oxidized. This presents a synthetic challenge, as unwanted side reactions, such as the formation of disulfide bonds, can occur. However, if preserved, the thiol group can be a valuable site for post-polymerization modification.

  • Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can decrease the electron density of the aromatic ring, potentially slowing down the rate of polymerization.[10] Its position ortho to the amino group can also introduce steric hindrance, influencing the polymer's final structure and morphology.

PART 2: Detailed Experimental Protocols

This section provides a step-by-step protocol for the chemical oxidative polymerization of 4-Amino-2-chlorobenzene-1-thiol.

Materials and Reagents
MaterialGradeSupplier
4-Amino-2-chlorobenzene-1-thiol≥98%(e.g., Sigma-Aldrich)
Ammonium persulfate ((NH₄)₂S₂O₈)ACS reagent, ≥98%(e.g., Sigma-Aldrich)
Hydrochloric acid (HCl), concentrated37%(e.g., Fisher Scientific)
Methanol (CH₃OH)ACS reagent, ≥99.8%(e.g., VWR)
Deionized water (H₂O)18.2 MΩ·cmIn-house
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer with a stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum filtration setup

  • Drying oven

Step-by-Step Polymerization Protocol

Protocol_Workflow cluster_Preparation Monomer and Oxidant Preparation cluster_Reaction Polymerization Reaction cluster_Workup Product Isolation and Purification Monomer_Sol 1. Dissolve 4-Amino-2-chlorobenzene-1-thiol in 1 M HCl Cooling 3. Cool monomer solution to 0-5 °C Monomer_Sol->Cooling Oxidant_Sol 2. Dissolve (NH4)2S2O8 in 1 M HCl Addition 4. Add oxidant solution dropwise with stirring Oxidant_Sol->Addition Cooling->Addition Reaction 5. Continue stirring for 24 hours at 0-5 °C Addition->Reaction Filtration 6. Filter the precipitate Reaction->Filtration Washing_HCl 7. Wash with 1 M HCl Filtration->Washing_HCl Washing_MeOH 8. Wash with methanol Washing_HCl->Washing_MeOH Drying 9. Dry under vacuum at 60 °C Washing_MeOH->Drying

Caption: Workflow for the chemical oxidative polymerization of 4-Amino-2-chlorobenzene-1-thiol.

  • Monomer Solution Preparation: In a 250 mL three-necked flask, dissolve a specific amount of 4-Amino-2-chlorobenzene-1-thiol in 1 M hydrochloric acid with stirring until a clear solution is obtained.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate in 1 M hydrochloric acid. The molar ratio of monomer to oxidant is a critical parameter and should be systematically varied (e.g., 1:1, 1:1.25) to optimize the reaction.[8]

  • Reaction Setup: Place the flask containing the monomer solution in an ice bath on a magnetic stirrer and allow it to cool to 0-5 °C.

  • Initiation of Polymerization: Transfer the oxidant solution to a dropping funnel and add it dropwise to the cooled monomer solution over a period of 30-60 minutes with continuous stirring. A color change in the reaction mixture indicates the onset of polymerization.

  • Polymerization: After the complete addition of the oxidant, allow the reaction to proceed with stirring for 24 hours at 0-5 °C. A dark precipitate of the polymer will form.

  • Isolation of the Polymer: Collect the polymer precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected polymer sequentially with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers, followed by methanol to remove the acid and other impurities.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved. The resulting polymer is typically a dark powder.

PART 3: Characterization and Expected Results

Thorough characterization of the synthesized polymer is essential to confirm its structure, and electrical and thermal properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to identify the functional groups present in the polymer. The spectrum of the synthesized polymer is expected to show characteristic peaks corresponding to the benzenoid and quinoid rings, which are indicative of the polyaniline backbone. The presence of C-Cl and C-S stretching vibrations should also be observable. A comparison with the monomer's spectrum will confirm the polymerization.[10][11]

    • Expected Peaks for Poly(4-Amino-2-chlorobenzene-1-thiol):

      • ~3400 cm⁻¹: N-H stretching

      • ~1600 and ~1500 cm⁻¹: C=C stretching of quinoid and benzenoid rings

      • ~1300 and ~1240 cm⁻¹: C-N stretching

      • ~1140 cm⁻¹: Aromatic C-H in-plane bending

      • ~820 cm⁻¹: C-H out-of-plane bending

      • ~1080 cm⁻¹: C-Cl stretching

      • ~700 cm⁻¹: C-S stretching

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the polymer. For conductive polyanilines in their emeraldine salt form, two characteristic absorption bands are expected: one around 320-360 nm corresponding to the π-π* transition of the benzenoid rings, and another broad absorption at >600 nm attributed to the exciton formation in the quinoid rings.[12][13][14]

Electrical Conductivity

The electrical conductivity of the synthesized polymer is a key parameter. It is typically measured on a pressed pellet of the polymer powder using a four-point probe technique. The conductivity of doped polyanilines can vary over a wide range, from 10⁻¹⁰ to 10² S/cm, depending on the doping level, polymer structure, and morphology.[15][16] The presence of the chloro-substituent may influence the conductivity compared to unsubstituted polyaniline.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The analysis is performed by heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) and monitoring the weight loss as a function of temperature. Polyanilines generally exhibit good thermal stability, with decomposition temperatures often above 300 °C.[3][17]

PropertyExpected Range/Observation
Appearance Dark green or black powder
Solubility Generally insoluble in common organic solvents, may show some solubility in solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)[7]
Conductivity 10⁻⁵ - 10⁻¹ S/cm (highly dependent on synthesis conditions and doping level)[15]
Thermal Stability Stable up to ~300 °C in an inert atmosphere[17]

PART 4: Potential Applications

The unique combination of a conductive backbone with chloro and thiol functionalities makes poly(4-Amino-2-chlorobenzene-1-thiol) a promising candidate for a variety of applications:

  • Chemical Sensors: The conductivity of the polymer can be modulated by its interaction with various chemical species, making it suitable for the development of sensors for gases, ions, and organic molecules.[4] The thiol group could be used to anchor specific recognition elements, enhancing the sensor's selectivity.

  • Corrosion Protection: Conductive polymers can form a passive layer on metal surfaces, protecting them from corrosion.[2]

  • Electronic Devices: The semiconducting nature of the polymer makes it a potential material for use in organic electronic devices such as diodes and transistors.

  • Biomedical Applications: The thiol group can be used to conjugate biomolecules, such as enzymes or antibodies, for the development of biosensors or drug delivery systems.

Conclusion

This application note provides a comprehensive guide to the synthesis of a novel conductive polymer from 4-Amino-2-chlorobenzene-1-thiol via chemical oxidative polymerization. By following the detailed protocols and understanding the underlying scientific principles, researchers can successfully prepare and characterize this functionalized polymer. The unique structural features of this material offer exciting opportunities for the development of advanced materials for a wide range of applications in the fields of materials science, chemistry, and drug development.

References

  • CONICET. Functionalized polyanilines made by nucleophilic addition reaction, applied in gas sensors field. Retrieved from [Link]

  • ACS Applied Electronic Materials. (2023, January 31). Polyaniline-Based Biological and Chemical Sensors: Sensing Mechanism, Configuration Design, and Perspective. Retrieved from [Link]

  • Google Patents. CN1667022A - A kind of synthetic method of electronically conductive polymer poly-o-aminothiophenol.
  • CAS. (2025, September 17). From batteries to biosensors: Conductive polymers make the jump to commercial applications. Retrieved from [Link]

  • Jetir.org. THE EFFECT OF DOPAND ON CONDUCTIVITY OF POLYANILINE AND ITS CHARACTERIZATION. Retrieved from [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • AJOL.info. EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOM. Retrieved from [Link]

  • PMC. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • PMC. (2021, October 16). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Retrieved from [Link]

  • ResearchGate. FTIR chart of poly(2-aminothiophenol). Retrieved from [Link]

  • SciSpace. (2022, January 30). (PDF) Experimental and theoretical investigations (FTIR, UV-VIS spectroscopy, HOMO-LUMO, NLO and MEP analysis) of aminothiophenol isomers (2022) | Taner Kalaycı | 12 Citations. Retrieved from [Link]

  • PMC. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]

  • ResearchGate. FTIR spectra of 4-aminothiophenol self-assembled monolayer deposited on.... Retrieved from [Link]

  • MDPI. (2024, July 28). Experimental and Theoretical Insight into Different Species of p-Aminothiophenol Adsorbed on Silver Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2022, November 10). Synthesis and physicochemical properties of (co)polymers based on aniline and its ortho-cycloalkenyl-substituted derivatives. Retrieved from [Link]

  • Journal of Mechanical Engineering. (2020, June 30). Conductivity, Morphology and Thermal Studies of Polyaniline Fabrics. Retrieved from [Link]

  • Semantic Scholar. Polyaniline Conducting Electroactive Polymers: Thermal and Environmental Stability Studies. Retrieved from [Link]

  • Chemistry and Materials. (2022, February 28). Synthesis and Characterization of High Conductivity Polyaniline Prepared at Room Temperature. Retrieved from [Link]

  • SciSpace. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]

  • Indian Academy of Sciences. (2019, January 30). Synthesis and thermophysical studies of polyanilines. Retrieved from [Link]

  • ResearchGate. Electrochemical oxidation of 4-aminothiophenol confined to the surface. Retrieved from [Link]

  • PMC. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Retrieved from [Link]

  • MDPI. (2016, November 23). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Retrieved from [Link]

  • Revista Bionatura. (2023, June 15). Electropolymerization of some amino acids on platinum electrode. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Electrochemical polymerization of 2-aminothiazole. Retrieved from [Link]

  • PMC. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Retrieved from [Link]

  • PMC. (2023, November 10). Electrochemical Visualization of Single-Molecule Thiol Substitution with Nanopore Measurement. Retrieved from [Link]

  • Proceedings of the YSU B: Chemical and Biological Sciences. (2012, March 1). INVESTIGATION OF OXIDATIVE POLYMERIZATION AND COPOLYMERIZATION OF 4-AMINOAZOBENZENE. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Thiol-Ene Click Chemistry with 2-Chloro-4-aminothiophenol

Introduction: The Power and Precision of Thiol-Ene Click Chemistry In the landscape of modern synthetic and materials chemistry, "click" reactions have emerged as a cornerstone for their efficiency, high yields, and oper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power and Precision of Thiol-Ene Click Chemistry

In the landscape of modern synthetic and materials chemistry, "click" reactions have emerged as a cornerstone for their efficiency, high yields, and operational simplicity.[1][2] Among these, the thiol-ene reaction, the addition of a thiol (R-SH) to an alkene (an 'ene'), stands out for its robustness and versatility.[3][4] This reaction can be initiated through either a free-radical pathway, often triggered by light, or a nucleophilic Michael addition, providing a broad operational window for diverse applications.[4][5]

These characteristics make thiol-ene chemistry particularly attractive for drug development, bioconjugation, and materials science.[6][7][8] The ability to form stable thioether bonds under mild, often biocompatible conditions allows for the precise modification of complex molecules, from peptides to polymers.[9][10] This guide provides an in-depth exploration of thiol-ene click chemistry, with a specific focus on protocols involving 2-chloro-4-aminothiophenol, a versatile building block for creating novel functional materials and therapeutics.

Understanding the Thiol-Ene Reaction Mechanism

The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated addition and a base- or nucleophile-catalyzed Michael addition.[4][5] Both pathways typically result in an anti-Markovnikov addition of the thiol to the alkene.[4]

Radical-Mediated Thiol-Ene Reaction

This mechanism is often initiated by photolysis or thermolysis of a radical initiator, which then abstracts a hydrogen atom from the thiol to generate a thiyl radical.[4][11] This highly reactive species then adds to the alkene, forming a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain reaction.[4] The photo-initiated nature of this process offers exceptional spatial and temporal control, a significant advantage in applications like hydrogel formation and surface patterning.[1][10]

Caption: Nucleophile-catalyzed thiol-ene (Michael Addition) mechanism.

The Role of 2-Chloro-4-aminothiophenol

2-Chloro-4-aminothiophenol is a valuable reagent in thiol-ene chemistry due to its distinct functional groups. [12][13]The thiol group is the primary participant in the thiol-ene reaction. The amino group provides a secondary site for further functionalization, for instance, through amide bond formation. The chloro substituent can influence the reactivity of the aromatic ring and the thiol group.

Application Protocol: Photoinitiated Thiol-Ene Reaction with 2-Chloro-4-aminothiophenol and an Allyl-Functionalized Substrate

This protocol details a general procedure for the photoinitiated thiol-ene reaction between 2-chloro-4-aminothiophenol and a generic allyl-functionalized substrate.

Materials and Equipment:

  • 2-Chloro-4-aminothiophenol [14]* Allyl-functionalized substrate (e.g., allyl methacrylate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) [15]* Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • UV lamp (365 nm)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware

  • Analytical instrumentation for reaction monitoring (e.g., FT-IR, NMR, HPLC) [16][17] Experimental Workflow:

Caption: General experimental workflow for photoinitiated thiol-ene reaction.

Detailed Protocol:

  • Reactant Preparation:

    • Ensure 2-chloro-4-aminothiophenol is of high purity. [13]Its melting point should be in the range of 56-61 °C. [13][18] * The allyl-functionalized substrate should be free of inhibitors. This can be achieved by passing it through a column of basic alumina.

    • Prepare stock solutions of the thiol, ene, and photoinitiator in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine the thiol and ene substrates in a 1:1 molar ratio.

    • Add the photoinitiator at a concentration of 0.1-1 mol% relative to the ene functional groups.

    • Dilute the reaction mixture with the anhydrous solvent to the desired concentration (typically 0.1-1 M).

  • Establishing an Inert Atmosphere:

    • Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen or argon for 15-30 minutes. Oxygen can quench the radical reaction and should be minimized. [19]

  • Reaction Initiation and Progression:

    • Place the reaction vessel under the UV lamp at a fixed distance.

    • Begin stirring and irradiate the mixture with UV light (365 nm).

    • The reaction is typically rapid and may be complete within minutes to a few hours. [1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them using appropriate techniques.

    • FT-IR Spectroscopy: Track the disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band of the alkene. [16] * ¹H NMR Spectroscopy: Observe the disappearance of the vinyl proton signals of the ene and the appearance of new signals corresponding to the thioether product. [17][20] * HPLC: Monitor the consumption of reactants and the formation of the product. [21]

  • Workup and Purification:

    • Once the reaction is complete, as indicated by the chosen analytical method, stop the UV irradiation.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Thiol:Ene Molar Ratio1:1 to 1.2:1A slight excess of thiol can ensure complete conversion of the ene.
Photoinitiator Conc.0.1 - 1.0 mol%Sufficient to initiate the reaction without significant side reactions. [15]
Reactant Conc.0.1 - 1.0 MBalances reaction rate and solubility.
UV Wavelength365 nmCommonly used for many photoinitiators like DMPA.
Reaction Time5 min - 2 hoursHighly dependent on reactants and reaction scale. [1]

Applications in Drug Development and Materials Science

The versatility of thiol-ene click chemistry with functionalized thiophenols opens up numerous possibilities in various scientific fields:

  • Drug Delivery: Thiol-ene chemistry is extensively used to create hydrogels for controlled drug release. [7][22]The resulting thioether linkage is stable, ensuring the integrity of the drug carrier. The amino group on the 2-chloro-4-aminothiophenol moiety can be used to conjugate drugs or targeting ligands.

  • Bioconjugation: This reaction is employed for the site-specific modification of proteins and peptides, often targeting cysteine residues. [6][9]The mild reaction conditions are compatible with sensitive biological molecules.

  • Polymer and Materials Science: Thiol-ene reactions are used to synthesize functional polymers, create cross-linked networks, and modify surfaces. [23][24][25]The ability to introduce specific functionalities via reagents like 2-chloro-4-aminothiophenol allows for the tailoring of material properties. [24]

Troubleshooting and Key Considerations

  • Incomplete Reaction:

    • Cause: Insufficient photoinitiator, presence of oxygen, or inhibitor in the ene substrate.

    • Solution: Increase the amount of photoinitiator, ensure thorough deoxygenation, and purify the ene substrate.

  • Side Reactions:

    • Cause: High concentration of photoinitiator or prolonged irradiation can lead to side reactions. The amino group of 2-chloro-4-aminothiophenol could potentially react under certain conditions, though it is generally less reactive in this context.

    • Solution: Optimize the photoinitiator concentration and monitor the reaction closely to avoid over-irradiation.

  • Purification Challenges:

    • Cause: Similar polarity of the product and unreacted starting materials.

    • Solution: Optimize the stoichiometry to drive the reaction to completion and use a high-resolution purification technique like preparative HPLC if necessary.

Conclusion

Thiol-ene click chemistry is a powerful and reliable tool for the synthesis and modification of a wide array of molecules and materials. The use of functionalized thiols like 2-chloro-4-aminothiophenol further expands the utility of this reaction by introducing additional handles for subsequent transformations. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully implement this versatile chemistry in their own research endeavors, from fundamental studies to the development of novel therapeutics and advanced materials.

References

  • Wikipedia. Thiol-ene reaction. Available from: [Link]

  • Cosson, S., et al. (2013). Functional Conducting Polymers via Thiol-ene Chemistry. PMC. Available from: [Link]

  • Wang, L., et al. (2015). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. Chemical Science (RSC Publishing). Available from: [Link]

  • Kade, M. J., & Kloxin, C. J. (2016). Thiol–ene click hydrogels for therapeutic delivery. PMC - NIH. Available from: [Link]

  • De, S., et al. (2009). Stabilization and Functionalization of Polymer Multilayers and Capsules via Thiol−Ene Click Chemistry. ACS Publications. Available from: [Link]

  • Gohy, J.-F., et al. (2011). Thiol–yne and Thiol–ene “Click” Chemistry as a Tool for a Variety of Platinum Drug Delivery Carriers, from Statistical Copolymers to Crosslinked Micelles. Biomacromolecules - ACS Publications. Available from: [Link]

  • Kim, H., et al. (2016). Versatile functionalization of aromatic polysulfones via thiol‐ene click chemistry. OSTI.GOV. Available from: [Link]

  • Dooling, L. J., et al. (2021). A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery. Biomaterials Science (RSC Publishing). Available from: [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. PubMed - NIH. Available from: [Link]

  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. Available from: [Link]

  • Strelkova, L., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. MDPI. Available from: [Link]

  • Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. Available from: [Link]

  • Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society. Available from: [Link]

  • Sardon, H., et al. (2021). Photobase-catalyzed thiol–ene click chemistry for light-based additive manufacturing. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Available from: [Link]

  • Hoyle, C. E. (2010). Thiol–Ene Click Chemistry. SciSpace. Available from: [Link]

  • Sardon, H., et al. (2024). Photobase-Catalyzed Thiol-ene Click Chemistry for Light-Based Additive Manufacturing. PMC. Available from: [Link]

  • Pálvölgyi, P. S., et al. (2021). Thiol-Functional Polymer Nanoparticles via Aerosol Photopolymerization. MDPI. Available from: [Link]

  • Kade, M. J., & Kloxin, C. J. (2016). Thiol-ene click hydrogels for therapeutic delivery. PubMed - NIH. Available from: [Link]

  • ResearchGate. (n.d.). Thiol-ene reaction mechanisms. Available from: [Link]

  • El-Zahab, B., et al. (2021). Radical-mediated thiol–ene 'click' reactions in deep eutectic solvents for bioconjugation. Green Chemistry. Available from: [Link]

  • ScholarWorks. (n.d.). Functionalization of Polycyclooctene using Thiol-ene Click Chemistry: Strategy towards Polymer-to-Polymer Upcycling. Available from: [Link]

  • Wang, L., et al. (2015). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. PMC. Available from: [Link]

  • Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers. Available from: [Link]

  • Fairbanks, A. J. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. Available from: [Link]

  • Kokas, O. D., et al. (2018). Photoinitiated Thiol-Ene “Click” Reaction: An Organocatalytic Alternative. ResearchGate. Available from: [Link]

  • Svec, F., & Lv, Y. (2015). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC. Available from: [Link]

  • ResearchGate. (n.d.). (A) Scheme for the simplified mechanism of the photoinitiated thiol−ene... Available from: [Link]

  • Fister, A. J., & Jurisson, S. S. (2013). Photo-initiated thiol-ene click reactions as a potential strategy for incorporation of [M(I)(CO)3]+ (M = Re, (99m)Tc) complexes. PubMed. Available from: [Link]

  • ResearchGate. (2014). Click Chemistry for Drug Delivery Nanosystems. Available from: [Link]

  • Books. (2024). Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorobenzenethiol. Available from: [Link]

  • Carroll, K. S., et al. (2012). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PMC. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorophenol. Available from: [Link]

  • Anseth, K. S., & Kloxin, C. J. (2011). Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels. PMC. Available from: [Link]

  • Moszner, N., et al. (2014). Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Beilstein Journals. Available from: [Link]

  • Gradisar, H., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Publishing. Available from: [Link]

  • Fairbanks, A. J. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. PMC. Available from: [Link]

  • The Royal Society of Chemistry. (2020). Thiol-ene coupling reaction achievement and monitoring by “in situ” UV-irradiation NMR spectroscopy. Available from: [Link]

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Preventing Oxidation of 4-Amino-2-chlorobenzene-1-thiol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the aerobic oxidation of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and prevent the aerobic oxidation of 4-Amino-2-chlorobenzene-1-thiol (CAS 15178-53-7).

This bifunctional building block features both an aniline (-NH₂) and a sulfhydryl (-SH) group. While the amine is relatively stable, the thiol group is notoriously susceptible to rapid oxidation, forming a stable, unreactive disulfide dimer (-S-S-). This guide unpacks the mechanistic causality behind this degradation and provides self-validating protocols to ensure the integrity of your compound.

Part 1: The Mechanistic Logic of Thiol Oxidation

To prevent oxidation, we must first understand the causality of the degradation pathway. Thiol oxidation is not spontaneous; it is heavily dependent on the presence of dissolved oxygen, trace transition metals (like Cu²⁺ or Fe³⁺), and the pH of the environment.

At basic pH, the thiol deprotonates to form a thiolate anion (R-S⁻) . This thiolate is highly nucleophilic and significantly more susceptible to single-electron transfer reactions catalyzed by oxygen or trace metals, rapidly accelerating disulfide formation. Therefore, maintaining an acidic to neutral environment and rigorously excluding oxygen are the primary mechanistic defenses.

OxidationLogic Thiol 4-Amino-2-chlorobenzene-1-thiol (Free Thiol) Disulfide Disulfide Dimer (Oxidized) Thiol->Disulfide Aerobic Oxidation Disulfide->Thiol Chemical Rescue O2 Dissolved O2 O2->Thiol Primary Oxidant Metals Trace Metals (Cu, Fe) Metals->Thiol Catalyzes Base Basic pH (Thiolate) Base->Thiol Accelerates TCEP TCEP Reduction TCEP->Disulfide Reduces Degas FPT Degassing Degas->O2 Eliminates

Caption: Logical relationship between thiol oxidation triggers and preventative/rescue strategies.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: My compound oxidizes immediately upon dissolving. How do I prevent this?

Answer: The primary culprit is dissolved oxygen in your reaction solvent. Simple sparging (bubbling nitrogen/argon) is often insufficient for highly sensitive thiols. You must use the Freeze-Pump-Thaw (FPT) method to completely deoxygenate the solvent prior to introducing 4-Amino-2-chlorobenzene-1-thiol[1],[2]. Furthermore, adding 1 mM EDTA to aqueous buffers will chelate trace metals that catalyze oxidation.

FAQ 2: My compound has already formed a disulfide dimer. Can I rescue it without damaging the amine or chloro groups?

Answer: Yes. You can chemically reduce the disulfide back to the free thiol. While Dithiothreitol (DTT) is commonly used, Tris(2-carboxyethyl)phosphine (TCEP) is vastly superior for this specific compound. TCEP uses a phosphine-based mechanism that directly reduces the disulfide without requiring the basic pH that DTT needs[3],[4]. Because TCEP works efficiently at acidic pH (where thiols are protonated and stable), it prevents immediate re-oxidation[5]. Furthermore, TCEP is highly specific and will not reduce the aryl chloride or the amine group.

Quantitative Comparison: TCEP vs. DTT for Thiol Rescue

FeatureTCEPDTT
Optimal pH Range 1.5 – 8.5 (Effective in acidic conditions)7.0 – 9.0 (Requires basic conditions)
Air Oxidation Resistance High (Stable for days in solution)Low (Oxidizes rapidly in air)
Metal Catalysis Sensitivity Low (Unaffected by trace Ni/Cu)High (Rapidly oxidized by trace metals)
Reaction Kinetics < 5 minutes at Room Temperature15 – 30 minutes at Room Temperature
Downstream Compatibility Rarely requires removal before conjugationMust be removed (interferes with reactions)

Data synthesized from comparative reductant studies[3],[4],[5].

Part 3: Experimental Workflows & Protocols

Protocol 1: Freeze-Pump-Thaw (FPT) Solvent Degassing

This protocol is a self-validating physical chemistry technique to ensure absolute removal of dissolved oxygen[1],[2].

FPTWorkflow Start Solvent in Schlenk Flask Freeze 1. Freeze (Liquid N2) Start->Freeze Pump 2. Pump (High Vacuum) Freeze->Pump 5-10 min Thaw 3. Thaw (Water Bath) Pump->Thaw Seal Flask Decision Bubbles Evolve? Thaw->Decision Observe Decision->Freeze Yes (Repeat) End Degassed Solvent Decision->End No (Self-Validated)

Caption: Step-by-step experimental workflow for Freeze-Pump-Thaw (FPT) solvent degassing.

Step-by-Step Methodology:

  • Preparation: Place the required solvent into a heavy-walled Schlenk flask. Crucial: Do not fill the flask beyond 50% capacity, as the expansion of the freezing liquid can shatter the glass[1].

  • Freeze: Ensure the stopcock is closed. Submerge the flask in liquid nitrogen (LN₂) until the solvent is completely solidified.

  • Pump: Open the stopcock to a high-vacuum Schlenk line for 5–10 minutes to evacuate the headspace of all oxygen.

  • Thaw: Close the stopcock to seal the flask under static vacuum. Remove the flask from the LN₂ and place it in a tepid water bath. As the solvent melts, trapped dissolved gases will violently bubble out into the vacuum headspace.

  • Iterate & Validate: Repeat steps 2–4 for a minimum of three cycles.

    • Self-Validating Step: During the final thaw cycle, the complete absence of rising gas bubbles confirms that the solvent is fully deoxygenated[2].

  • Backfill: Once fully thawed and degassed, backfill the flask with ultra-pure Argon or Nitrogen gas.

Protocol 2: Chemical Rescue of Oxidized Disulfide using TCEP

If your 4-Amino-2-chlorobenzene-1-thiol has already oxidized, use this protocol to quantitatively regenerate the free thiol[4],[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a mildly acidic buffer (e.g., 100 mM Sodium Acetate, pH 5.0) containing 1 mM EDTA. Degas the buffer using the FPT method (Protocol 1). Causality note: The acidic pH prevents the regenerated thiol from ionizing into the highly reactive thiolate anion.

  • TCEP Stock: Prepare a fresh 100 mM stock solution of TCEP-HCl in the degassed buffer.

  • Reduction Reaction: Dissolve the oxidized 4-Amino-2-chlorobenzene-1-thiol in the degassed buffer (or a compatible degassed organic co-solvent like DMF if solubility is an issue). Add the TCEP stock to achieve a final concentration of 10–20 mM (ensuring a 2-to-5-fold molar excess over the estimated disulfide concentration)[5].

  • Incubation: Stir the mixture at room temperature under an Argon atmosphere for 15–30 minutes.

  • Validation:

    • Self-Validating Step: Extract a 10 µL aliquot and react it with Ellman’s reagent (DTNB). A rapid colorimetric shift to vivid yellow (absorbance at 412 nm) confirms the successful liberation of the free sulfhydryl group.

  • Storage: The reduced compound should be used immediately in your downstream application. If storage is mandatory, keep it at -80°C under an Argon headspace, ideally leaving the excess TCEP in the solution to act as an ongoing sacrificial protectant.

References

  • University of Washington, Department of Chemistry. "Freeze-Pump-Thaw Degassing of Liquids." UW Standard Operating Procedures. Available at:[Link]

  • Schlenk Line Survival Guide. "Freeze-Pump-Thaw." Schlenk Line Techniques. Available at:[Link]

  • Getz, E. B., et al. "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry (via ResearchGate). Available at:[Link]

  • Bio-Synthesis. "Disulfide reduction using TCEP reaction." Bio-Synthesis Technical Resources. Available at: [Link]

  • Metabion International AG. "Deprotection of Thiol-modified Oligonucleotides." Metabion Protocols. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of 4-Amino-2-chlorobenzene-1-thiol Synthesis

Diagnostic Triage: Identify Your Failure Mode[1] Before altering your protocol, identify the specific symptom limiting your yield. This molecule is chemically schizophrenic: it is an air-sensitive thiol, a zwitterionic a...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Identify Your Failure Mode[1]

Before altering your protocol, identify the specific symptom limiting your yield. This molecule is chemically schizophrenic: it is an air-sensitive thiol, a zwitterionic amino-acid analog, and a regiochemical challenge.[1]

SymptomProbable CauseImmediate Action
Yellow/Orange Sludge (Insoluble)Bis-sulfide Formation: You generated the thioether dimer (Ar-S-Ar) instead of the thiol.[1]Increase Na₂S equivalents; switch to high-dilution addition.
Low Purity (Regioisomers) Incorrect Starting Material/Attack: Nucleophilic attack occurred at the meta chloride.Verify starting material is 3,4-dichloronitrobenzene .[1] Lower reaction temperature.[1][2]
Product Turns Blue/Purple Oxidative Coupling: Air oxidation to the disulfide (Ar-S-S-Ar) during workup.[1]Degas all buffers; add TCEP or Zn dust during acidification.[1]
Low Recovery after Acidification Zwitterionic Trapping: The product is soluble at its isoelectric point (pI).Adjust pH precisely to 5.5–6.0; do not go too acidic (pH < 4).[1]

The Synthetic Pathways & Logic[3]

We recommend Route A (SNAr) for scale and cost-efficiency, but it requires strict control over stoichiometry to prevent polymerization. Route B (Chlorosulfonation) is the "High Purity" route but is labor-intensive.[1]

Visual Workflow (Route A Focus)

G Start 3,4-Dichloronitrobenzene Inter1 Intermediate: 2-Chloro-4-nitrobenzenethiol Start->Inter1 Na2S (2.5 eq) Reflux, EtOH/H2O Side1 Side Product: Bis-sulfide (Dimer) Start->Side1 Low Na2S conc. or Slow Addition Prod Target: 4-Amino-2-chlorobenzene-1-thiol Inter1->Prod Reduction (Fe/AcOH or Sn/HCl) Disulf Oxidation Product: Disulfide Prod->Disulf Air Exposure (pH > 7) Disulf->Prod Zn/HCl Recovery

Caption: Figure 1. Reaction pathway highlighting the critical branching point where low sulfide concentration leads to irreversible bis-sulfide formation.[1]

Protocol Optimization Guide

Route A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Scale-up (>10g), Green Chemistry.[1] Mechanism: The nitro group activates the para chlorine (position 4) for displacement. The meta chlorine (position 3) remains intact due to lack of resonance activation.

Step 1: Thiolation (The Critical Step)
  • The Issue: If the incoming sulfide nucleophile reacts with the product (thiolate) instead of the starting material, you get a thioether dimer (Ar-S-Ar). This is a "dead" yield loss.

  • Optimization:

    • Stoichiometry: Use 2.5 to 3.0 equivalents of Sodium Sulfide (

      
      ).[1] Excess sulfide ensures the starting material reacts with 
      
      
      
      rather than the generated
      
      
      .[1]
    • Reverse Addition: Do not add sulfide to the nitrobenzene. Add the nitrobenzene solution dropwise TO the sulfide solution. This keeps the local concentration of nucleophile high relative to the substrate.

    • Temperature: Reflux (approx. 80-90°C) is required to drive the reaction, but initiate at 60°C to control exotherm.

Step 2: Reduction[1]
  • The Issue: Reducing the nitro group without desulfurizing (cleaving the C-S bond).

  • Optimization:

    • Iron/Acetic Acid (Bechamp): The most robust method. It prevents over-reduction.[1]

    • Workup Trick: When filtering the iron sludge, wash with degassed water containing 1% sodium dithionite to prevent oxidation on the filter cake.

Route B: Chlorosulfonation (The "Purity" Route)

Best for: High-purity reference standards.[1] Mechanism: 3-Chloroacetanilide


 Chlorosulfonation 

Hydrolysis.[1]
  • Protect: Acetylate 3-chloroaniline.[1]

  • Sulfonate: Use excess Chlorosulfonic acid (

    
    ).[1]
    
    • Tip: Maintain temp < 5°C during addition to prevent tarring, then heat to 60°C to drive conversion.

  • Reduce: Zn/HCl reduction of the sulfonyl chloride.

    • Critical: This step simultaneously reduces the

      
       to 
      
      
      
      and hydrolyzes the acetamide to amine.[1]

Troubleshooting & FAQ

Q1: My product solidifies into a rubbery polymer. Why?

A: You have formed the Polysulfide/Disulfide network .

  • Cause: Exposure to air at pH > 7.[1] Thiols oxidize to disulfides (

    
    ) rapidly in basic media. Since your molecule is bifunctional, this can lead to oligomerization.
    
  • Fix:

    • Perform all alkaline steps (SNAr reaction) under strict

      
       or Ar atmosphere.[1]
      
    • "The Zinc Rescue": If you suspect disulfide formation, add Zinc dust and HCl to your crude mixture before attempting extraction. This reduces the S-S bond back to the monomeric thiol.

Q2: I am losing yield during the pH adjustment/precipitation.

A: You are likely hitting the Isoelectric Trap .[1]

  • Science: 4-Amino-2-chlorobenzenethiol has an amine (

    
    ) and a thiol (
    
    
    
    ).[1]
    • At pH < 3: It exists as

      
       (Water Soluble).[1]
      
    • At pH > 8: It exists as

      
       (Water Soluble).[1]
      
    • At pH ~5-6: It is neutral/zwitterionic and least soluble.[1]

  • Protocol: Adjust pH slowly to 5.5 . If you overshoot to pH 2, you redissolve it. If you stop at pH 8, it stays in the water.

Q3: How do I remove the "Rotten Egg" smell from my hood?

A: The smell is


 (byproduct) or the thiol itself.
  • Decontamination: Scrub glassware with a 5% Bleach (Sodium Hypochlorite) solution.[1] This oxidizes the thiol to the odorless sulfonic acid (

    
    ). Do not use bleach on your product unless you want to destroy it.[1]
    
Q4: The NMR shows a mixture of isomers.

A: Check your starting material.[1]

  • If using Route A : Did you use 2,3-dichloronitrobenzene? You must use 3,4-dichloronitrobenzene .[1]

  • If using Route B : Chlorosulfonation is generally para to the acetamide, but if the temperature spikes >100°C, thermodynamic rearrangement can occur. Keep it cool.

Quantitative Data Summary

ParameterRecommended RangeImpact on Yield
Na₂S Equivalents 2.5 – 3.0 eq< 2.0 eq causes dimerization (50% yield loss).[1]
Reaction Temp (SNAr) 80°C – 90°C< 60°C leads to incomplete conversion; > 120°C degrades thiol.[1]
pH for Isolation 5.5 – 6.0Critical window.[1] Deviating by ±1 pH unit increases solubility loss.[1]
Inert Gas Flow Continuous BubblingEssential.[1] Static blanket is insufficient for scale-up.[1]

References

  • BenchChem. Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. (2025).[3][4] Detailed regioselectivity data for SNAr reactions.

  • Thermo Fisher Scientific. Bis(4-chlorophenyl) disulfide Specifications and Properties. (Legacy Alfa Aesar data). Confirmation of disulfide physical properties for impurity identification.

  • National Institutes of Health (PMC). Improved Synthesis of Thiophenol Precursors. (2013).[5][6][7] Discusses chlorosulfonation yields and side products.

  • Google Patents. Process for the preparation of O-aminothiophenols (US3931321A).[1] Historical industrial standard for sulfide reduction and pH control.

  • Bachem. Reversal of inadvertent oxidation of cys-containing peptides.[1] (2021).[5][8][9] Protocols for reducing disulfide bonds using DTT/TCEP/Zn, applicable to small molecule thiols.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-Aminothiophenol

Topic: Purification of 2-chloro-4-aminothiophenol (4-amino-2-chlorobenzenethiol) by recrystallization. Content Type: Technical Support Guide & Troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-chloro-4-aminothiophenol (4-amino-2-chlorobenzenethiol) by recrystallization. Content Type: Technical Support Guide & Troubleshooting. Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.

Technical Overview & Compound Profile

Important Identity Check: Before proceeding, verify your isomer. This guide specifically addresses 4-amino-2-chlorobenzenethiol (SH at position 1, Cl at 2, NH2 at 4).

  • CAS: 1004-00-8 (often used for the salt or general isomer, verify structure).[1]

  • Common Confusion: Do not confuse with 2-amino-4-chlorobenzenethiol (used for benzothiazole synthesis). The purification logic is similar, but physical properties (MP) differ.[2]

The Core Challenge: The "Red-Pink" Oxidation Aminothiophenols are notoriously unstable. The thiol (-SH) group is prone to air oxidation, forming disulfides (Ar-S-S-Ar). This reaction is catalyzed by the basic amino group (-NH2) present on the same ring.

  • Symptom: Pure compound is off-white/yellow; oxidized impurity is pink, red, or brown.

  • Solution: Recrystallization must include a reducing agent and/or inert atmosphere .

Standard Operating Procedure (The "Golden Path")

This protocol uses a Modified Ethanol Recrystallization technique. We incorporate a chemical reductant to reverse in-situ oxidation, ensuring a high-purity, light-colored product.

Reagents Required
  • Solvent: Ethanol (95% or Absolute).

  • Anti-Solvent (Optional): Degassed Water.

  • Reducing Agent (Critical): Sodium Dithionite (

    
    ) or Zinc Dust.
    
  • Inert Gas: Nitrogen or Argon balloon.

Step-by-Step Protocol

Step 1: Inert Dissolution

  • Place the crude 2-chloro-4-aminothiophenol in a round-bottom flask equipped with a reflux condenser.

  • Flush the system with Nitrogen/Argon.

  • Add Ethanol (approx. 5–10 mL per gram of solid).

  • Heat to reflux (

    
    ). Note: If the solid does not dissolve completely, add ethanol in small increments.
    

Step 2: Chemical Bleaching (The Expert Trick)

  • Observe the color.[3] If the solution is dark red/brown (disulfide presence), add a spatula tip of Sodium Dithionite (

    
    ) or a pinch of Zinc dust to the boiling solution.
    
  • Mechanism:[4][5] This reduces the colored disulfide back to the thiol. The solution should lighten significantly (to pale yellow/colorless).

Step 3: Hot Filtration

  • If you used Zinc dust or have insoluble salts, perform a hot filtration immediately through a pre-warmed funnel (or Celite pad) to remove solids.

  • Tip: Keep the receiving flask hot to prevent premature crystallization on the glass.

Step 4: Controlled Crystallization

  • Allow the filtrate to cool slowly to room temperature under an inert atmosphere.

  • Do not plunge into ice immediately; this traps impurities.

  • Once at room temperature, cool in an ice bath (

    
    ) for 30 minutes to maximize yield.
    

Step 5: Isolation & Drying

  • Filter the crystals using vacuum filtration.[4][6][7]

  • Wash: Rinse with a small amount of cold ethanol (or cold hexanes if solubility allows).

  • Dry: Dry in a vacuum desiccator over

    
     or 
    
    
    
    .
  • Warning: Do not oven dry in air; the heat + oxygen will turn the crystals pink (re-oxidation).

Workflow Visualization

The following diagram outlines the logical flow of the purification process, highlighting the critical decision points for oxidation control.

PurificationWorkflow Start Crude 2-Chloro-4-Aminothiophenol Dissolve Dissolve in Boiling Ethanol (Under N2/Argon) Start->Dissolve CheckColor Check Color: Is it Dark Red/Pink? Dissolve->CheckColor AddReductant Add Reducing Agent (Na2S2O4 or Zn Dust) CheckColor->AddReductant Yes (Oxidation) Filter Hot Filtration (Remove Insolubles) CheckColor->Filter No (Clear/Pale) AddReductant->Filter Cool Slow Cooling (RT then 0°C) Filter->Cool Collect Vacuum Filtration & Wash with Cold Solvent Cool->Collect Dry Vacuum Dry (No Heat/Air) Collect->Dry

Figure 1: Purification workflow emphasizing the reduction step to eliminate disulfide impurities.

Troubleshooting Guide

Issue: Product Turns Pink/Red During Drying
  • Diagnosis: Rapid surface oxidation. The thiol group is reacting with atmospheric oxygen.

  • Remediation:

    • Ensure drying is done under high vacuum .

    • Store the final product under Nitrogen/Argon.

    • If the bulk is pink, wash with degassed hexanes containing a trace of mercaptoethanol (scavenger), though this is smelly. Best to re-recrystallize with dithionite.

Issue: "Oiling Out" (Liquid Phase Separation)
  • Diagnosis: The melting point of the impure solid is lower than the solvent's boiling point, or the solution is too concentrated.[8]

  • Remediation:

    • Re-heat to dissolve the oil.

    • Add more solvent (dilute the solution).

    • Seed the solution with a tiny crystal of pure product at the cloud point.

    • Cool very slowly (wrap the flask in a towel).

Issue: Low Yield
  • Diagnosis: Compound is too soluble in ethanol, or pH is incorrect (zwitterion effect).

  • Remediation:

    • Concentrate the mother liquor (filtrate) to half volume and cool again for a "second crop."

    • Anti-Solvent: Add water dropwise to the hot ethanol solution until it turns slightly cloudy, then cool.

    • pH Check: If you synthesized this from a salt (HCl), ensure you neutralized it correctly. If it's the free base, it should crystallize from neutral organic solvents.

Advanced Technical FAQs

Q: Can I use water as the primary solvent? A: Generally, no. While aminothiophenols have polar groups, the benzene ring and chlorine atom make them lipophilic. Water is best used as an anti-solvent in an Ethanol/Water mix. However, if you are purifying the Hydrochloride Salt (2-Cl-4-ATP


 HCl), water or dilute HCl is the preferred solvent.

Q: Why Sodium Dithionite (


)? 
A:  It is a potent reducing agent that works well in aqueous/alcoholic media. It specifically targets the 

bond, cleaving disulfides back to thiols (

) without reducing the aromatic ring or the amino group.

Q: How do I store the purified compound? A: Store in a tightly sealed vial, preferably under Argon, in a refrigerator (


). Tape the cap with Parafilm to prevent oxygen ingress.

Troubleshooting Logic Map

Use this decision tree to diagnose specific failure modes during the experiment.

Troubleshooting Problem Problem Encountered Color Product is Pink/Red Problem->Color Yield Low Yield (<50%) Problem->Yield State Oiling Out Problem->State Sol_Color Cause: Oxidation Fix: Add Na2S2O4 & Dry under Vacuum Color->Sol_Color Sol_Yield Cause: High Solubility Fix: Add Water (Anti-solvent) or Concentrate Filtrate Yield->Sol_Yield Sol_State Cause: Impurities/Conc. Fix: Add Solvent & Seed Crystal State->Sol_State

Figure 2: Diagnostic decision tree for common recrystallization failures.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). General methods for the purification of thiols and aromatic amines (Chapter 8). Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzenethiol Product Specification & Safety Data Sheet. (Used for physical property verification and solubility data).[3]

  • BenchChem Technical Support. (2025). Synthesis and Purification of Aminothiophenols and Benzothiazoles.[9] (General protocols for handling oxidizable aminothiophenols).

  • National Institutes of Health (PubChem). (2025). 2-Amino-4-chlorobenzenethiol Compound Summary. (Identification of isomers and physical properties).

Sources

Optimization

long-term storage stability of 4-Amino-2-chlorobenzene-1-thiol

This technical guide addresses the long-term storage stability and handling of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7). It is designed for researchers requiring high-purity reagents for sensitive applications s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the long-term storage stability and handling of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7). It is designed for researchers requiring high-purity reagents for sensitive applications such as benzothiazole synthesis or cross-coupling reactions.

Compound Overview
  • IUPAC Name: 4-Amino-2-chlorobenzene-1-thiol[1]

  • CAS Number: [1]

  • Structure: A benzene core with a thiol (-SH) at position 1, a chlorine atom (-Cl) at position 2, and an amine (-NH₂) at position 4.

  • Critical Property: Extreme Oxidation Sensitivity. The ortho-chloro substituent electronically influences the thiol acidity, while the para-amino group increases electron density, making the sulfur highly nucleophilic and prone to rapid oxidative coupling.

Part 1: Storage & Handling Essentials

Q: What is the "Gold Standard" for long-term storage? A: To maintain >98% purity over 6+ months, you must arrest the auto-oxidation cycle.

  • Atmosphere: Store under Argon (Ar) . Nitrogen (N₂) is acceptable but less effective than Argon (which is heavier than air and blankets the solid).

  • Temperature: -20°C is mandatory. Room temperature storage will lead to significant disulfide formation within weeks.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

  • Desiccation: Moisture accelerates oxidation by facilitating proton transfer. Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel).

Q: Why did my sample turn from off-white to yellow/brown? A: This is the hallmark of oxidative degradation .

  • Stage 1 (Disulfide Formation): The thiol (-SH) oxidizes to the disulfide dimer (Bis(4-amino-2-chlorophenyl)disulfide). This is often a white or pale yellow solid.

  • Stage 2 (Amine Oxidation): The para-aniline moiety is light-sensitive and air-sensitive. Darkening (yellow

    
     brown 
    
    
    
    black) indicates the formation of azo compounds, quinones, or complex polymers, often catalyzed by light exposure.
Part 2: Troubleshooting & Diagnostics

Q: How do I distinguish between the pure thiol and the oxidized disulfide? A: Use this comparative diagnostic table. The disulfide is the most common impurity.

FeaturePure Thiol (Monomer)Oxidized Disulfide (Dimer)
Formula C₆H₆ClNSC₁₂H₁₀Cl₂N₂S₂
MW 159.64 g/mol 317.26 g/mol
Melting Point 82–83°C Typically >100°C (higher lattice energy)
Solubility (1M NaOH) Soluble (Forms Thiolate salt)Insoluble (Precipitates/Suspension)
Ellman’s Test Positive (Yellow color)Negative (No reaction)

Q: My reaction yield is low. Is the reagent dead? A: Not necessarily "dead," but likely dimerized. Disulfides are often inert in nucleophilic substitution reactions (e.g., S-alkylation).

  • Quick Check: Dissolve a small amount (~10 mg) in 1 mL of 1M NaOH.

    • Clear solution: Reagent is good.

    • Cloudy/Solid residue: Significant oxidation has occurred.[2]

Part 3: Recovery & Purification Protocol

Q: Can I salvage oxidized material instead of buying new stock? A: Yes. Because the thiol is acidic (pKa ~6-7) and the disulfide is not, you can use an Acid/Base Extraction to separate them. This is often more effective than recrystallization for this specific impurity.

Protocol: The "Thiol Rescue" Extraction
  • Principle: The thiol deprotonates in base to form a water-soluble thiolate anion (

    
    ). The disulfide (
    
    
    
    ) lacks an acidic proton and remains organic-soluble (or insoluble solid).

Step-by-Step:

  • Dissolution: Suspend the crude yellow solid in 1M NaOH (use degassed water if possible).

  • Filtration: Filter the mixture through a sintered glass funnel or Celite.

    • Filtrate (Liquid): Contains your target Thiol (as Na-salt).

    • Solid (Waste): Contains the Disulfide and heavy oxidation products.

  • Washing: Extract the basic aqueous layer once with Ethyl Acetate to remove non-acidic organic impurities (traces of aniline oxidation products). Discard the organic layer.

  • Precipitation: Cool the aqueous layer on ice. Slowly add 1M HCl dropwise under vigorous stirring until pH < 4.

    • Result: The thiolate protonates (

      
      ) and precipitates as a solid.
      
  • Isolation: Filter the white precipitate, wash with cold degassed water, and dry under high vacuum.

Part 4: Mechanism & Visualization

Q: What is the chemical pathway driving this instability? A: The degradation is a radical-mediated auto-oxidation loop.

OxidationPathway cluster_prevention Prevention Strategy Thiol 4-Amino-2-chlorobenzene-1-thiol (Active Reagent) Radical Thiyl Radical (ArS•) Thiol->Radical O₂ / Light -H• Polymer Dark Polymers (Aniline Oxidation) Thiol->Polymer Light/UV (Slow) Disulfide Disulfide Dimer (Inactive Impurity) Radical->Disulfide Dimerization (Fast) Argon Inert Gas (Ar) Cold -20°C Storage

Figure 1: The degradation pathway. Oxygen and light convert the active thiol into inactive disulfide and dark aniline polymers.

Part 5: Analytical Validation

Q: How do I prove the purity of my recovered material? A: Do not rely solely on NMR, as the -SH proton is often broad or exchanged.

  • Ellman's Test (Quantitative):

    • React sample with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Measure absorbance at 412 nm.

    • Compare against a standard curve of pure cysteine or known thiol. This specifically quantifies free -SH groups.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Differentiation: The Disulfide is significantly more hydrophobic (two aromatic rings) and will elute much later (higher Retention Time) than the monomeric Thiol.

References
  • Sigma-Aldrich. Product Specification: 4-amino-2-chlorobenzene-1-thiol (CAS 15178-53-7).[1] Retrieved from .

  • PubChem. Compound Summary: 2-Amino-4-chlorobenzenethiol (Isomer Comparison).[1][3] National Library of Medicine. Retrieved from .

  • BenchChem. Technical Support Center: Handling Air-Sensitive Thiol Reagents. Retrieved from .

  • Organic Syntheses. p-Aminophenyl Disulfide (General oxidation protocol for aminothiols). Coll. Vol. 3, p. 86 (1955). Retrieved from .

  • ChemicalBook. 2-Amino-4-chlorothiophenol Properties and Safety. Retrieved from .

Sources

Troubleshooting

solubility issues of 4-Amino-2-chlorobenzene-1-thiol in water

Status: Operational | Ticket Type: Solubility & Stability Troubleshooting Audience: Research Scientists, Medicinal Chemists[1][2] Welcome to the Technical Help Desk You are likely here because 4-Amino-2-chlorobenzene-1-t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket Type: Solubility & Stability Troubleshooting Audience: Research Scientists, Medicinal Chemists[1][2]

Welcome to the Technical Help Desk

You are likely here because 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7) is precipitating in your aqueous buffers, turning your clear solutions cloudy, or failing to dissolve entirely.

This compound presents a classic "solubility paradox" common to aromatic aminothiols: it possesses both acidic (thiol) and basic (amine) groups, yet often resists dissolution at neutral pH due to the lipophilic chloro-substituent and rapid oxidative polymerization.[2][3]

This guide provides the mechanistic "Why" and the protocol-driven "How" to stabilize this molecule in solution.

Part 1: Chemical Profile & Solubility Logic

Before troubleshooting, verify your compound's parameters.[2] This molecule behaves differently than standard anilines or thiols due to the ortho-chloro substitution.[1][2]

ParameterDataImplications for Solubility
CAS Number 15178-53-7Verify identity; often confused with the 2-amino isomer.[1][2]
MW 159.64 g/mol Low MW suggests potential water solubility, but LogP overrides this.[2]
LogP (Est) ~2.4Moderately lipophilic.[2][3] Requires co-solvents or ionization.[2]
pKa (Amine) ~3.5 - 4.0Weak base.[1][2][3] Requires pH < 3 to fully protonate (

).[1][2][3]
pKa (Thiol) ~6.5 - 7.5Weak acid.[1][2][3] Deprotonates (

) at pH > 8 .[1][2][3]
Isoelectric Point ~pH 5 - 6Zone of Least Solubility. Avoid this pH range.[1][2]
The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityTree Start Start: Solid Compound Goal What is your application? Start->Goal BioAssay Biological Assay (Neutral pH required) Goal->BioAssay ChemSynth Chemical Synthesis (pH flexible) Goal->ChemSynth DMSO Use DMSO Stock (Dilute <1% in buffer) BioAssay->DMSO High Solubility Acid Acidic Aqueous (0.1M HCl) ChemSynth->Acid Stable (Ammonium salt) Base Basic Aqueous (NaOH) ChemSynth->Base Soluble (Thiolate) Warning CRITICAL WARNING: Rapid Oxidation to Disulfide Base->Warning O2 Exposure

Figure 1: Solubility Decision Tree. Note that basic conditions, while solubilizing, trigger rapid oxidation.[3]

Part 2: Troubleshooting Q&A
Issue 1: "I added water, and the powder just floats. It won't dissolve."

Diagnosis: Hydrophobic Effect & Isoelectric Precipitation. At neutral pH (water), the molecule is largely uncharged.[2][3] The lipophilic chloro-benzene ring prevents interaction with water.[1][2] The Fix:

  • Do not heat neutral water; this accelerates oxidation.[2]

  • Solution: Convert to the Hydrochloride Salt in situ.[2]

    • Add the powder to water.[2]

    • Add 1.1 equivalents of 1M HCl.[2]

    • The amine protonates (

      
      ), vastly increasing polarity.[2][3]
      
Issue 2: "It dissolved in NaOH, but then a white precipitate formed minutes later."

Diagnosis: Oxidative Dimerization (Disulfide Formation). In basic conditions, the thiol becomes a thiolate anion (


).[2][3] This species is an aggressive nucleophile and reacts with oxygen to form the disulfide dimer (4,4'-diamino-2,2'-dichlorodiphenyl disulfide).[2] The dimer is insoluble  in water and precipitates as a white/off-white solid.[1][2]
The Fix: 
  • Stop using basic conditions unless strictly necessary.

  • Protocol: If high pH is required, you must degas all solvents with Argon/Nitrogen and add a reducing agent like DTT (dithiothreitol) or TCEP to prevent dimerization.[2][3]

Issue 3: "My DMSO stock solution turned yellow/brown over time."

Diagnosis: Slow Oxidation. DMSO is a mild oxidant.[2] Over time, it can facilitate the formation of disulfides or other oxidation byproducts, resulting in color changes.[2][3] The Fix:

  • Store DMSO stocks at -20°C or -80°C.[1][2]

  • Ideally, prepare fresh.[2] If storage is needed, purge the vial with nitrogen before sealing.[2]

Part 3: Proven Protocols
Protocol A: Preparation of a Stable Aqueous Stock (Acidic)

Best for: Chemical synthesis or stock solutions where pH can be adjusted later.[2][3]

  • Calculate: Determine the molarity required (e.g., 10 mM).

  • Solvent Prep: Use degassed 0.1 M HCl. (See Protocol B).

  • Dissolution:

    • Weigh 4-Amino-2-chlorobenzene-1-thiol.[1]

    • Add the 0.1 M HCl.[2]

    • Vortex gently.[2] The compound should dissolve readily as the ammonium salt.[2]

  • Usage: When adding this to a buffer (e.g., PBS), do so slowly. If the final pH hits ~6, the compound may precipitate.[2][3] Ensure the final volume allows the compound to remain soluble (below its saturation limit) or keep the final pH slightly acidic or basic (avoiding pH 5-6).

Protocol B: The "Degassing" Standard (Essential for Thiols)

Why: Dissolved oxygen is the enemy of thiols.[2][3]

  • Boil & Cool: Boil Milli-Q water for 5 minutes, then cool under a stream of Nitrogen.

  • Sparging (Recommended): Place a gas dispersion tube (fritted glass) into the solvent bottle. Bubble high-purity Argon or Nitrogen vigorously through the solvent for 15–20 minutes.[1][2]

  • Sealing: Seal the container immediately with Parafilm or a septum.[2]

Protocol C: Biological Assay Formulation (Neutral pH)

Best for: Cell culture or enzymatic assays.[2][3]

  • Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM stock for 100 µM assay).

  • Intermediate: Prepare the assay buffer and add TCEP (Tris(2-carboxyethyl)phosphine) at 0.5 – 1 mM.[2][3] TCEP is stable at neutral pH and keeps the thiol reduced.[2]

  • Dilution: Spike the DMSO stock into the buffer while vortexing.

    • Note: Ensure final DMSO concentration is <1% to avoid cytotoxicity.[2]

Part 4: The Mechanism of Failure (Visualized)

Understanding the oxidation pathway is critical to preventing it.[2]

OxidationPath cluster_prevention Prevention Strategy Thiol R-SH (Soluble Thiol) Thiolate R-S⁻ (Reactive Anion) Thiol->Thiolate pH > 7 Disulfide R-S-S-R (Insoluble Precipitate) Thiolate->Disulfide Oxidation Disulfide->Thiol Reduction via TCEP Oxygen Oxygen (Air) Oxygen->Disulfide Accelerates ReducingAgents TCEP / DTT

Figure 2: The Oxidation Trap. High pH promotes the thiolate form, which rapidly reacts with oxygen to form insoluble disulfide precipitates.[2] Reducing agents reverse this.

References
  • PubChem. (n.d.).[2][3] 2-Amino-4-chlorobenzenethiol (Compound).[1][2][3][4] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][3]

    • Note: Provides physiochemical properties (LogP, H-bond donor/acceptor counts) supporting the lipophilicity claims.
  • Note: Source for physical state and handling warnings regarding oxid
  • Jocelyn, P. C. (1972).[2][3] Biochemistry of the SH Group. Academic Press.[2]

    • Note: The authoritative text on thiol oxidation mechanisms, pKa influence, and disulfide form
  • Cleland, W. W. (1964).[2][3] "Dithiothreitol, a New Protective Reagent for SH Groups".[2] Biochemistry, 3(4), 480–482.[2][3]

    • Note: Foundational paper establishing the protocol for using reducing agents to maintain thiol solubility.

Sources

Optimization

Technical Support Center: 2-Chloro-4-Aminothiophenol Coupling Optimization

Executive Summary 2-Chloro-4-aminothiophenol (2-Cl-4-ATP) presents a "triad of reactivity" that often leads to experimental failure. You have a nucleophilic thiol ( ), a nucleophilic aniline ( ), and an electrophilic ary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-aminothiophenol (2-Cl-4-ATP) presents a "triad of reactivity" that often leads to experimental failure. You have a nucleophilic thiol (


), a nucleophilic aniline  (

), and an electrophilic aryl chloride .

The most common failure modes are:

  • Oxidative Dimerization: The thiol forms disulfides (

    
    ) faster than the cross-coupling occurs.
    
  • Catalyst Poisoning: Free thiols bind irreversibly to soft metals (Pd, Pt, Cu), killing catalytic cycles.

  • Chemoselectivity Errors: Reagents targeting the amine inadvertently alkylate the thiol, or vice versa.

  • Unwanted Cyclization: Condensation with carbonyls often yields benzothiazoles instead of the desired amide/thioether.

This guide provides root-cause analysis and validated protocols to suppress these side reactions.

Module 1: Controlling Chemoselectivity (Thiol vs. Amine)

Q: I am trying to acylate the amine, but I’m getting significant thioester formation. How do I direct the reaction exclusively to the nitrogen?

A: This is a classic "hard/soft" acid-base mismatch. The sulfur is a softer, more potent nucleophile than the aniline nitrogen. To target the amine, you must kinetically favor the nitrogen or thermodynamically protect the sulfur.

Protocol A: pH-Controlled Kinetic Selection The thiol group is acidic (


). At pH < 6, it exists primarily as the protonated thiol (-SH), which is less nucleophilic than the thiolate (-S⁻). However, the aniline is also protonated at low pH.
  • The Sweet Spot: Maintain reaction pH between 4.5 and 5.5 .

  • Mechanism: At this pH, the aniline is partially free (reactive), while the thiol is protonated (less reactive).

  • Reagent Choice: Use "hard" electrophiles like acid anhydrides or acyl chlorides in a biphasic system (Schotten-Baumann conditions) where the thiol remains in the organic phase or is suppressed by the aqueous buffer.

Protocol B: Transient S-Protection (Recommended) If pH control fails, use a reversible protection strategy.

  • Silylation: Treat 2-Cl-4-ATP with TBDMS-Cl (1.1 equiv) and imidazole. The S-Si bond forms much faster than the N-Si bond.

  • Couple: Perform your amine coupling.

  • Deprotect: Use TBAF or mild acid to cleave the S-Si bond.

Decision Logic for Chemoselectivity:

Chemoselectivity Start Target: Amine or Thiol? Target_Amine Target: Amine (-NH2) Start->Target_Amine Target_Thiol Target: Thiol (-SH) Start->Target_Thiol Q_HardSoft Is Electrophile Hard (Acyl Cl) or Soft (Alkyl Halide)? Target_Amine->Q_HardSoft Direct Direct S-Alkylation possible (Amine is less nucleophilic) Target_Thiol->Direct Hard Hard Electrophile Q_HardSoft->Hard Soft Soft Electrophile Q_HardSoft->Soft Sol_Hard Solution: pH 4.5-5.5 Buffer (Protonates Thiol) Hard->Sol_Hard Sol_Soft Solution: S-Protection Required (Use TBDMS or Trityl) Soft->Sol_Soft Warning CRITICAL: Avoid Aldehydes (Risk of Benzothiazole) Direct->Warning

Figure 1: Decision tree for chemoselective coupling of 2-chloro-4-aminothiophenol.

Module 2: Preventing Oxidative Dimerization (Disulfides)

Q: My LC-MS shows a large peak at M+ = 317 (dimer). My yield is plummeting. Why?

A: You are seeing the formation of Bis(2-chloro-4-aminophenyl) disulfide. This occurs rapidly in the presence of trace oxygen or mild oxidants. The thiol group oxidizes to a radical (


), which couples with another radical.

The "Inert-Plus" Protocol: Standard nitrogen flushing is often insufficient. Adopt this rigorous deoxygenation workflow:

  • Solvent Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for all reaction solvents.

  • Add a Reducing Scavenger:

    • TCEP (Tris(2-carboxyethyl)phosphine): Unlike DTT, TCEP is stable in a wider pH range and does not contain thiols that compete in coupling. Use 5-10 mol% relative to your substrate.

    • Phosphine Additives: If doing metal catalysis, excess phosphine ligands (e.g.,

      
      ) often act as sacrificial reductants.
      

Table 1: Reducing Agents for Disulfide Suppression

AgentCompatibilityProsCons
DTT Aqueous/PolarVery effectiveContains thiols (competes in coupling); foul odor.
TCEP UniversalOdorless; non-thiol; stable pH 1.5-8.5Expensive; can reduce metal catalysts if not careful.
Zn Dust Acidic mediaCheap; robustHeterogeneous; incompatible with metal catalysis.
NaBH₄ Basic mediaStrong reducerCan reduce other functional groups (aldehydes, ketones).

Module 3: Troubleshooting Catalyst Poisoning

Q: I’m trying a Buchwald-Hartwig coupling on the amine, but the Pd catalyst dies immediately. Is the sulfur killing it?

A: Yes. Thiolates are "catalyst poisons" that bind strongly to Palladium(II), forming stable, inactive complexes like


. This prevents the oxidative addition step.

Solution 1: The "Thiol-Last" Approach Never expose the free thiol to the catalyst.

  • Protect the Thiol: Convert the -SH to a thioether (e.g., S-Methyl) or a thioester (S-Acetyl) before attempting Pd-catalyzed coupling on the amine.

  • Perform Coupling: Run the Buchwald-Hartwig reaction.

  • Deprotect (Optional): If the free thiol is needed later, use a removable group like S-Trityl (S-Trt) .

Solution 2: Specialized Ligands (High Concentration) If you must couple in the presence of a free thiol (or protected thiol that might leak), you need a ligand that binds Pd stronger than the sulfur does.

  • Ligand: Xantphos or dppf .

  • Loading: Increase catalyst loading to 5-10 mol% .

  • Mechanism: Bidentate ligands with wide bite angles resist displacement by monodentate thiols.

Q: Can I use the Chloro- group for coupling? A: The chloro- group in 2-Cl-4-ATP is deactivated by the electron-donating amine and thiol groups. It is very sluggish. If you need to couple at the Cl position, you must:

  • Protect both N and S (e.g., as a benzothiazole or cyclic urea).

  • Use highly active catalysts like Pd(PtBu3)2 or Ni(COD)2 .

Module 4: Avoiding Benzothiazole Formation

Q: I reacted 2-Cl-4-ATP with a carboxylic acid, hoping for an amide. Instead, I got a cyclized product. What happened?

A: You formed a benzothiazole. 2-aminothiophenols condense with carboxylic acids (or aldehydes) to form amides/imines, which then rapidly cyclize intramolecularly due to the proximity of the thiol.

Mechanism:

  • Amide formation (Reaction at N).

  • Nucleophilic attack of S on the carbonyl carbon.

  • Dehydration (-H2O) to form the benzothiazole ring.

Prevention Strategy:

  • Avoid Acidic Condensing Conditions: Benzothiazole formation is acid-catalyzed.

  • Stepwise Approach:

    • S-Alkylate First: Permanently block the sulfur with a methyl or benzyl group.

    • Amide Coupling: Now, the sulfur cannot attack the carbonyl, and the amide will be stable.

References

  • Saito, M., et al. (2020).[1][2] Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur. Journal of the American Chemical Society, 142(18), 8130-8135.[2] [Link]

  • Zatopkova, R., et al. (2017).[3] The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.[3][4] [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Disulfides and Prevention Strategies.[Link]

  • Mdpi. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles.[Link]

Sources

Troubleshooting

Technical Support Center: 4-Amino-2-chlorobenzene-1-thiol SAM Assembly

Welcome to the Application Support Center. As drug development and surface functionalization increasingly rely on precisely engineered biointerfaces, the formation of high-quality Self-Assembled Monolayers (SAMs) is crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development and surface functionalization increasingly rely on precisely engineered biointerfaces, the formation of high-quality Self-Assembled Monolayers (SAMs) is critical.

This guide provides a deep-dive into the optimal conditions for assembling 4-Amino-2-chlorobenzene-1-thiol on gold (Au) substrates. Unlike simple alkanethiols, this bifunctional aromatic molecule requires strict pH control to manage the protonation states of its functional groups and prevent structural defects.

Mechanistic Overview: The Causality of pH

To understand how to optimize your SAM, you must understand why pH dictates the assembly kinetics. The foundational principles of SAM formation rely on the chemisorption of thiolates onto gold surfaces . However, 4-Amino-2-chlorobenzene-1-thiol possesses two ionizable groups: a thiol (-SH) anchor and an amino (-NH₂) terminal group.

The presence of the electronegative chlorine atom at the ortho position relative to the thiol (and meta to the amine) fundamentally alters the molecule's acid-base chemistry via the inductive electron-withdrawing effect (-I):

  • Amino Group (pKa ~3.5): The surface pKa of standard 4-aminothiophenol is ~5.3 . The meta-chlorine atom inductively withdraws electron density, lowering the pKa of the conjugate acid to approximately 3.5.

  • Thiol Group (pKa ~5.5–6.0): The ortho-chlorine stabilizes the thiolate anion, lowering the thiol pKa from ~6.5 (standard thiophenol) to the 5.5–6.0 range.

The Optimal pH Window (5.5 – 6.5): At this mildly acidic to neutral pH, the amino group is fully deprotonated (neutral, -NH₂), eliminating electrostatic repulsion between adjacent molecules . Simultaneously, the thiol is near its pKa, facilitating rapid deprotonation and Au-S bond formation without triggering the rampant oxidative disulfide formation seen in highly alkaline environments.

pH_Mechanisms LowPH Low pH (< 3.5) Amino: -NH3+ Thiol: -SH LowResult Electrostatic Repulsion Loose SAM & Pinholes LowPH->LowResult Cationic repulsion OptPH Optimal pH (5.5 - 6.5) Amino: -NH2 Thiol: -SH ⇌ -S⁻ OptResult Ideal Chemisorption Dense, Ordered SAM OptPH->OptResult Neutral headgroup HighPH High pH (> 8.0) Amino: -NH2 Thiol: -S⁻ HighResult Rapid Oxidation Disulfide Multilayers HighPH->HighResult Thiolate oxidation

Fig 1: pH-dependent protonation states and impact on 4-Amino-2-chlorobenzene-1-thiol SAM formation.

Standardized Experimental Protocol

To ensure a self-validating and reproducible system, follow this step-by-step methodology. This protocol minimizes oxidation and maximizes packing density .

Materials Required:

  • Absolute Ethanol (Dehydrated, 200 proof)

  • Aqueous Acetate Buffer (10 mM, pH 6.0)

  • 4-Amino-2-chlorobenzene-1-thiol (High purity, >99%)

  • Nitrogen (N₂) or Argon (Ar) gas

Step-by-Step Methodology:

  • Substrate Preparation: Clean the gold substrates using a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes, followed by exhaustive rinsing with Milli-Q water and absolute ethanol. Dry under a stream of N₂. (Safety Note: Piranha is highly reactive; handle with extreme caution).

  • Solvent Degassing (Critical Step): Prepare an 80:20 (v/v) mixture of Absolute Ethanol and 10 mM Acetate Buffer (pH 6.0). Purge the solvent mixture with N₂ gas for a minimum of 20 minutes. Removing dissolved oxygen prevents the premature oxidation of thiols to disulfides.

  • Solution Preparation: Dissolve 4-Amino-2-chlorobenzene-1-thiol in the degassed solvent to achieve a final concentration of 1.0 mM.

  • Incubation: Immerse the clean gold substrates into the thiol solution. Seal the container, purge the headspace with N₂, and incubate in the dark at room temperature for 18 to 24 hours.

  • Washing & Drying: Remove the substrates and immediately rinse with copious amounts of neat absolute ethanol to remove any physisorbed molecules. Dry thoroughly under a gentle stream of N₂.

  • Self-Validation (Quality Control): Run Cyclic Voltammetry (CV) using 1 mM [Ru(NH₃)₆]³⁺ in 0.1 M KCl. A successfully formed, dense SAM will completely block the faradaic redox peaks.

SAM_Workflow Step1 1. Substrate Prep Piranha & N2 Dry Step2 2. Solvent Degassing N2 purge (20 min) Step1->Step2 Step3 3. Solution Prep 1 mM thiol, pH 6.0 Step2->Step3 Step4 4. Incubation 18-24h in dark, RT Step3->Step4 Step5 5. Wash & Validate EtOH rinse & CV check Step4->Step5

Fig 2: Standardized self-validating workflow for optimal aminothiophenol SAM deposition on gold.

Quantitative Data Summary

The following table summarizes the expected physicochemical states and resulting SAM properties across different pH ranges.

Assembly pH RangeDominant Amine StateDominant Thiol StateSAM Packing DensityPrimary Defect ModeFaradaic Blocking (CV)
< 3.5 (Acidic) Protonated (-NH₃⁺)Protonated (-SH)Low (< 60%)High Pinhole DensityPoor (Peaks visible)
5.5 – 6.5 (Optimal) Neutral (-NH₂)Equilibrium (-SH ⇌ -S⁻)High (> 95%)Minimal / IdealExcellent (Flat line)
> 8.0 (Basic) Neutral (-NH₂)Deprotonated (-S⁻)VariableDisulfide MultilayersModerate (Capacitive)

Troubleshooting Guides & FAQs

Q: My Cyclic Voltammetry (CV) or Impedance (EIS) data shows poor blocking, indicating a high pinhole density. What went wrong? A: This is the hallmark of electrostatic repulsion during assembly. If your solution pH dropped below 4.0, the amino groups protonated into cationic -NH₃⁺ species. These positive charges repel each other on the 2D surface, preventing the molecules from packing tightly. Solution: Ensure your 80:20 Ethanol:Water solvent is buffered to pH 6.0 using an acetate buffer.

Q: Ellipsometry measurements show a film thickness of >1.5 nm, which is much thicker than the theoretical length of the molecule. How do I fix this? A: You are observing multilayering caused by disulfide formation. In basic conditions (pH > 8.0) or in the presence of dissolved oxygen, the thiolate anions (-S⁻) rapidly oxidize and dimerize. These disulfides physisorb on top of the chemisorbed SAM. Solution: Strictly adhere to the solvent degassing step (N₂ purge for 20 mins) and ensure the assembly pH does not exceed 6.5.

Q: Can I use pure aqueous buffers instead of an ethanol mixture to better control the pH? A: No. The chlorinated benzene ring makes 4-Amino-2-chlorobenzene-1-thiol highly hydrophobic. In pure aqueous environments, the molecules will form micelles or precipitate out of solution rather than assembling uniformly on the gold surface. A minimum of 80% ethanol is required to maintain monomeric solubility while allowing the 20% aqueous buffer to dictate the apparent pH.

Q: How does the ortho-chloro group change the protocol compared to standard 4-aminothiophenol (4-ATP)? A: Standard 4-ATP can often be assembled at slightly higher pH values because its amine pKa is higher (~5.3). The strong inductive effect of the chlorine atom in your molecule lowers the pKa of both groups. Consequently, you must shift your assembly window slightly more acidic (pH 5.5–6.0) to prevent premature thiolate oxidation while still keeping the amine safely neutral.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005. URL: [Link]

  • Ulman, A. "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews, 1996. URL: [Link]

  • Zhu, T., et al. "pH-Dependent Adsorption of Gold Nanoparticles on p-Aminothiophenol-Modified Gold Substrates." Langmuir, 2004. URL: [Link]

  • Wang, J., et al. "Force titration of amino group-terminated self-assembled monolayers of 4-aminothiophenol on gold using chemical force microscopy." Thin Solid Films, 1998. URL: [Link]

Optimization

removing impurities from commercial 4-Amino-2-chlorobenzene-1-thiol

Welcome to the Technical Support Center for the purification and handling of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7)[1]. As a Senior Application Scientist, I frequently see researchers lose valuable time and yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7)[1].

As a Senior Application Scientist, I frequently see researchers lose valuable time and yield when working with bifunctional, air-sensitive aromatics. 4-Amino-2-chlorobenzene-1-thiol presents a unique challenge: it contains both a nucleophilic, basic amine (-NH₂) and a highly oxidizable, acidic thiol (-SH) on an electron-rich aromatic ring.

This guide is designed to move beyond basic instructions. We will explore the causality behind degradation, provide self-validating workflows, and establish robust protocols to ensure your compound remains in its active, monomeric state.

Part 1: Quantitative Reagent Profiling

The most common impurity in commercial batches of 4-Amino-2-chlorobenzene-1-thiol is its oxidized disulfide dimer. To reduce this dimer back to the active monomer, selecting the correct reducing agent is critical. While Dithiothreitol (DTT) is a traditional choice, Tris(2-carboxyethyl)phosphine (TCEP) is vastly superior for this specific substrate due to its pH flexibility and irreversible mechanism[2][3].

Table 1: Quantitative Comparison of Reducing Agents for Thiol Purification

PropertyTCEP•HClDTT (Dithiothreitol)
Reduction Mechanism Irreversible phosphine nucleophilic attack[3]Reversible thiol-disulfide exchange[3]
Optimal pH Range 1.5 – 9.0[2]7.5 – 8.5[4]
Air Stability Highly stable; resistant to autoxidation[2]Poor; oxidizes rapidly in ambient air[4]
Volatility & Odor Non-volatile, odorless[5]Low volatility, strong characteristic odor
Aqueous Solubility ~310 g/L (1.08 M)[2]Highly soluble
Downstream Impact Often does not require removal prior to use[5]Must be removed to prevent side reactions[3]

Part 2: Troubleshooting & FAQs

Q1: My commercial batch of 4-Amino-2-chlorobenzene-1-thiol is yellow, partially insoluble in ether, and shows peak doubling on NMR. What is happening? A: Your batch has undergone autoxidation to form the disulfide dimer (bis(4-amino-2-chlorophenyl) disulfide). Thiols are highly susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace transition metals or light[6]. Because the disulfide is essentially a dimer, its solubility profile changes drastically (often precipitating out of non-polar solvents), and the symmetry change results in peak doubling or shifting in ¹H-NMR.

Q2: Why shouldn't I use standard silica gel column chromatography to purify this compound? A: Attempting to purify an aminothiophenol on standard silica in ambient air is a recipe for complete product loss. First, the mildly acidic nature of silica, combined with trapped oxygen and trace metals in the stationary phase, acts as a catalyst for rapid disulfide formation on the column[7]. Second, the free primary amine will interact strongly with the silanol groups, causing severe tailing. Solution: Bypass chromatography entirely. Exploit the compound's amphoteric nature (basic amine, acidic thiol) using an anaerobic acid-base extraction, or perform a targeted chemical reduction.

Q3: Why is TCEP recommended over DTT for reducing this specific compound? A: Causality lies in the pH requirements. DTT requires a slightly basic pH (7.5–8.5) to generate the reactive thiolate anion needed for disulfide exchange[4]. However, at basic pH, your newly liberated 4-Amino-2-chlorobenzene-1-thiol will also deprotonate into a thiolate anion, making it hyper-susceptible to immediate re-oxidation by any dissolved oxygen[8]. TCEP, conversely, reduces disulfides via an irreversible nucleophilic attack by the phosphorus atom, functioning perfectly at acidic to neutral pH (e.g., pH 4.5–6.0)[2][3]. At this lower pH, your product's thiol remains protonated and stable against autoxidation.

Part 3: Self-Validating Experimental Protocols

Protocol A: TCEP-Mediated Disulfide Reduction and Isolation

This protocol chemically rescues oxidized batches. It is designed as a self-validating system: by utilizing Ellman's reagent (DTNB), you can visually confirm the presence of the free thiol before committing to the final isolation[3].

G N1 Commercial Batch (Contains Disulfide) N2 Add TCEP-HCl (pH 4.5-6.0, Argon) N1->N2 N3 Nucleophilic Attack by Phosphine N2->N3 N4 Phosphonium Intermediate N3->N4 N5 Hydrolysis N4->N5 N6 Pure 4-Amino-2-chlorobenzene-1-thiol N5->N6 Organic Extraction N7 TCEP Oxide (Water Soluble Waste) N5->N7 Aqueous Phase

Caption: Workflow and mechanism of TCEP-mediated reduction of disulfide impurities.

Step-by-Step Methodology:

  • Solvent Degassing: Prepare a 1:1 mixture of Methanol and 100 mM Sodium Acetate buffer (pH 5.0). Degas the mixture by sparging with Argon for at least 30 minutes[6].

  • Dissolution: Under an Argon atmosphere, dissolve 1.0 g of the crude 4-Amino-2-chlorobenzene-1-thiol in 20 mL of the degassed solvent mixture.

  • Reduction: Add 1.2 molar equivalents of TCEP•HCl (Tris(2-carboxyethyl)phosphine hydrochloride)[5]. Stir at room temperature for 45 minutes under Argon.

  • Validation Checkpoint: Remove a 1 µL aliquot and spot it on a TLC plate. Add a drop of Ellman's reagent (DTNB). An immediate bright yellow color confirms the successful generation of free thiols[3]. If no color appears, continue stirring for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel flushed with Argon. Add 30 mL of degassed Ethyl Acetate and 20 mL of degassed brine.

  • Isolation: Separate the organic layer. The water-soluble TCEP-oxide byproduct and unreacted TCEP remain in the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure, monomeric thiol.

Protocol B: Anaerobic Acid-Base Extraction

If your batch contains unreacted starting materials or neutral organic impurities (rather than just disulfides), exploit the basicity of the aniline group.

Extraction Start Crude Mixture in Ether (Contains Neutral Impurities) HCl Extract with Degassed 1M HCl Start->HCl Org1 Organic Phase (Neutrals, Disulfides -> Discard) HCl->Org1 Aq1 Aqueous Phase (Ammonium Salt of Product) HCl->Aq1 Base Neutralize to pH 6-7 (Degassed NaHCO3, Argon) Aq1->Base Extract2 Extract with Degassed Ether Base->Extract2 Pure Pure 4-Amino-2-chlorobenzene-1-thiol Extract2->Pure

Caption: Acid-base extraction leveraging the basic amine group to isolate the target thiol.

Step-by-Step Methodology:

  • Initial Solvation: Dissolve the crude material in 50 mL of degassed diethyl ether under Argon.

  • Acidic Extraction: Add 30 mL of degassed 1M HCl. Shake vigorously and allow the layers to separate.

    • Causality: The primary amine protonates to form a water-soluble ammonium chloride salt. Neutral impurities and highly lipophilic disulfides remain in the ether layer.

  • Phase Separation: Collect the aqueous layer. Wash it once more with 20 mL of fresh ether to ensure all neutral organic impurities are removed. Discard the ether layers.

  • Careful Neutralization: Place the aqueous layer in an ice bath under Argon. Slowly add degassed saturated NaHCO₃ (or carefully titrate with 1M NaOH) until the pH reaches exactly 6.0 to 7.0.

    • Critical Warning: Do not exceed pH 7.5. Historically, isolating aminothiophenols from highly alkaline solutions leads to rapid, quantitative oxidation to the disulfide[9][10].

  • Final Extraction: Extract the newly neutralized, free 4-Amino-2-chlorobenzene-1-thiol back into 50 mL of degassed diethyl ether.

  • Validation Checkpoint: Evaporate a small drop of the ether layer on a watch glass; a white-to-off-white crystalline solid (mp ~82-83 °C) should form rapidly, indicating high purity[1].

  • Concentration: Dry the ether layer over Na₂SO₄, filter, and concentrate in vacuo. Store the final product under Argon at -20 °C.

References

  • Bio-Synthesis. "Disulfide reduction using TCEP reaction." biosyn.com. Available at: [Link]

  • Metabion. "Deprotection of Thiol-modified Oligonucleotides." metabion.com. Available at:[Link]

  • National Institutes of Health (PMC). "Quantification of Thiols and Disulfides." nih.gov. Available at: [Link]

  • Reddit Chemistry Community. "How would you purify air-sensitive materials (thiols) using column chromatography?" reddit.com. Available at: [Link]

  • Reddit Chemistry Community. "Handling thiols in the lab." reddit.com. Available at:[Link]

  • Google Patents. "US2791612A - Isolation process for 2-aminothiophenol." google.com.
  • Google Patents. "US3931321A - Process for the preparation of O-aminothiophenols." google.com.

Sources

Troubleshooting

thermal decomposition temperature of 2-chloro-4-aminothiophenol

Technical Support Center: 2-Chloro-4-Aminothiophenol Stability & Handling Topic: Thermal Decomposition & Stability Profile of 2-Chloro-4-Aminothiophenol Document ID: TS-CAT-2024-03 Audience: Chemical Researchers, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-4-Aminothiophenol Stability & Handling

Topic: Thermal Decomposition & Stability Profile of 2-Chloro-4-Aminothiophenol Document ID: TS-CAT-2024-03 Audience: Chemical Researchers, Process Engineers, and Drug Discovery Scientists[1][2]

Executive Summary

2-Chloro-4-aminothiophenol (IUPAC: 4-amino-2-chlorobenzenethiol; CAS: 15178-53-7) is a critical intermediate in the synthesis of benzothiazoles and functionalized polymers.[1][2] While its theoretical thermal decomposition (bond scission) occurs at elevated temperatures, its functional stability is compromised much earlier due to rapid oxidative dimerization.[1][2]

This guide addresses the discrepancy between melting point, oxidative degradation, and thermal decomposition, providing actionable protocols to maintain reagent integrity.

Part 1: Core Technical Data

PropertyValue / DescriptionCritical Note
CAS Number 15178-53-7Ensure identity; often confused with 2-amino-4-chlorobenzenethiol (CAS 1004-00-8).[1][2]
Melting Point (MP) 82 – 83 °C Sharp MP indicates high purity.[1][2] Broadening (<80°C) indicates oxidation.[1][2]
Oxidative Onset Ambient (20-25 °C) Occurs in air; accelerates significantly in solution or upon melting.[1][2]
Thermal Decomposition > 200 °C (Estimated)Mass loss/bond scission (TGA).[1][2] Do not confuse with oxidative degradation.[1][2]
Appearance Off-white to pale yellow solidDark yellow/orange indicates significant disulfide formation.[1][2]
Storage Condition 2–8 °C, Inert AtmosphereHygroscopic and air-sensitive.[1][2]

Part 2: Troubleshooting & FAQs

Q1: What is the exact ?

Answer: While the specific TGA (Thermogravimetric Analysis) onset for bond scission is typically >200°C for aminothiophenols, relying on this figure is dangerous for process design.[1][2]

  • The Practical Limit: The compound is thermally unstable in air immediately upon melting (82–83°C ).[1][2]

  • The Mechanism: Heating promotes the homolytic cleavage of the S-H bond, facilitating rapid oxidation to bis(4-amino-2-chlorophenyl) disulfide .[1][2] This reaction is exothermic and can lead to a runaway degradation loop if not controlled.[1][2]

  • Recommendation: Treat the melting point (83°C) as the upper limit for handling in non-inert environments.[1][2]

Q2: My sample has turned from pale yellow to dark orange. Is it still usable?

Answer: The color shift indicates oxidative dimerization .[1][2]

  • Cause: Exposure to atmospheric oxygen or moisture has converted the thiol (-SH) to a disulfide (-S-S-).[1][2]

  • Impact: The disulfide impurity will alter stoichiometry in nucleophilic substitution reactions and may inhibit metal-catalyzed cross-couplings.[1][2]

  • Action: Perform a melting point check. If the range is depressed (e.g., 75–80°C), recrystallization is required (see Protocol A).[1][2]

Q3: I observe inconsistent yields when using this reagent in hot DMF/DMSO. Why?

Answer: DMSO and DMF can act as oxidants, especially when heated.[1][2]

  • Chemistry: Thiols are easily oxidized to disulfides by DMSO (Swern-like mechanism) at elevated temperatures.[1][2]

  • Solution:

    • Degas solvents thoroughly (sparge with Argon for 20 mins).

    • Add a reducing agent (e.g., DTT or TCEP) if compatible with your downstream chemistry.[1][2]

    • Switch to non-oxidizing polar solvents like NMP or degassed acetonitrile if possible.[1][2]

Part 3: Experimental Protocols

Protocol A: Purification via Recrystallization

Use this protocol to restore oxidized (darkened) samples.[1][2]

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol (degassed) under an Argon blanket.[1][2]

  • Filtration: If insoluble dark particles remain (polymers), filter hot through a sintered glass funnel.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer.

  • Collection: Filter the crystals under inert gas (Schlenk line or glovebox).

  • Drying: Dry under high vacuum (<1 mbar) at room temperature for 4 hours.

    • Validation: Target MP should return to 82–83°C .[1][2]

Protocol B: Thermal Stability Testing (TGA/DSC)

Use this to determine the precise decomposition limit for your specific batch/formulation.[1][2]

  • Instrument: TGA/DSC (e.g., TA Instruments Q500).[1][2]

  • Sample Mass: 5–10 mg.

  • Pan: Aluminum (hermetically sealed with a pinhole) or Platinum.

  • Atmosphere: Nitrogen (50 mL/min purge). Crucial: Air will show weight gain (oxidation) before loss.[1][2]

  • Ramp: 10°C/min from 25°C to 300°C.

  • Analysis:

    • Endotherm 1 (~82°C): Melting event.

    • Exotherm (variable): If present immediately after melt, indicates polymerization/reaction.[1][2]

    • Mass Loss Onset: The true decomposition temperature (

      
      ).[1][2]
      

Part 4: Visualizing the Instability Pathway

The following diagram illustrates the degradation pathway that users often mistake for "thermal decomposition."

G Thiol 2-Chloro-4-aminothiophenol (Active Monomer) MP: 82°C Heat Heat / Air (>25°C) Thiol->Heat Exposure Decomp Thermal Decomposition (H2S Release / Charring) >200°C Thiol->Decomp Inert Gas >200°C Radical Thiyl Radical (R-S•) Heat->Radical H• Abstraction Disulfide Bis(4-amino-2-chlorophenyl) disulfide (Inactive Dimer) Impurity Radical->Disulfide Dimerization Disulfide->Decomp Extreme Heat

Figure 1: Degradation pathway.[1][2] The primary instability is oxidative dimerization (Red path), which occurs far below the true thermal decomposition temperature (Black path).[1][2]

References

  • Sigma-Aldrich. Product Specification: 4-amino-2-chlorobenzenethiol (CAS 15178-53-7).[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary: 2-Amino-4-chlorobenzenethiol (Isomer Comparison).[1][2] National Library of Medicine.[1][2] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Chlorobenzenethiol Derivatives. Retrieved from [1][2]

  • Krapcho, J., et al. (1963).[1][2] "Substituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones."[1][2] Journal of Medicinal Chemistry. (Contextual reference for aminothiophenol synthesis and stability).

Sources

Optimization

Technical Support Center: Troubleshooting Polymerization Inhibition by 4-Amino-2-chlorobenzene-1-thiol

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, materials scientists, and drug development professionals experiencing unexpected reaction failures, severe retardation, or comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, materials scientists, and drug development professionals experiencing unexpected reaction failures, severe retardation, or complete inhibition when incorporating 4-Amino-2-chlorobenzene-1-thiol (4-ACBT) into polymerization workflows.

Below, we dissect the mechanistic causality of this inhibition, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to overcome these barriers.

Mechanistic Causality: The Dual-Threat of 4-ACBT

To troubleshoot a failing polymerization, one must first understand the molecular behavior of the additive. 4-Amino-2-chlorobenzene-1-thiol is a bifunctional molecule that acts as a "dual-threat" inhibitor in free-radical polymerization (FRP) systems.

  • Amine-Mediated Inhibition: Aromatic amines are well-documented to act as potent polymerization inhibitors by scavenging free radicals[1]. In the presence of radical initiators (especially strong oxidants like persulfates), the amine group undergoes rapid oxidation and radical-radical coupling to yield quinone diimines (e.g., 4'-mercapto-N-phenyl-1,4-quinone diimine)[2]. These quinone diimines are highly electrophilic and act as potent radical scavengers, completely trapping propagating polymer chains and halting the reaction[3].

  • Thiol-Mediated Inhibition: While thiols are traditionally used as chain transfer agents (CTAs), the ortho-chlorine atom in 4-ACBT increases the acidity of the thiol, facilitating rapid hydrogen abstraction. If the resulting aryl thiyl radical is highly resonance-stabilized and sterically hindered, it fails to efficiently re-initiate a new monomer chain. Instead, it terminates with other radicals—a process known as degradative chain transfer[4].

G cluster_thiol Pathway A: Thiol-Mediated cluster_amine Pathway B: Amine-Mediated A 4-Amino-2-chlorobenzene-1-thiol (Bifunctional Inhibitor) B Hydrogen Abstraction A->B Propagating Radical E Oxidation by Initiator A->E Oxidant (e.g., Persulfate) C Aryl Thiyl Radical B->C D Degradative Chain Transfer C->D Fails to Re-initiate H COMPLETE POLYMERIZATION INHIBITION D->H F Radical Cation Coupling E->F G Quinone Diimine Formation F->G Radical Scavenging G->H

Fig 1. Dual-pathway mechanism of polymerization inhibition by 4-Amino-2-chlorobenzene-1-thiol.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns dark brown/black immediately upon adding ammonium persulfate (APS), and no polymer forms. What is happening? A: The dark color is a classic indicator of quinone diimine formation[2]. APS is a strong oxidant that prematurely oxidizes the free amine group of 4-ACBT before polymerization can even begin. The resulting quinone diimine acts as a radical trap, resulting in a "dead" system[3]. Solution: Switch to a thermal initiator (like AIBN) or protect the amine group prior to polymerization.

Q: Can I overcome this inhibition by simply increasing the initiator concentration? A: No. This is a common novice pitfall. Increasing the initiator concentration will only accelerate the oxidation of the amine group, generating a higher concentration of the quinone diimine inhibitor[1]. You must alter the chemistry of the monomer/additive, not just force the kinetics.

Q: How does the ortho-chlorine atom influence this behavior compared to standard 4-aminothiophenol? A: The electron-withdrawing chlorine atom exerts an inductive effect that increases the acidity of the adjacent thiol, accelerating the rate of hydrogen abstraction by propagating radicals. Furthermore, it alters the oxidation potential of the amine, stabilizing the intermediate radical cations and exacerbating the overall inhibitory effect[3].

Q: I want to use the thiol group to functionalize my polymer. How can I do this without killing the reaction? A: You must transition from conventional Free-Radical Polymerization (FRP) to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. By converting the free thiol into a trithiocarbonate or dithioester, you eliminate degradative chain transfer and establish a controlled, reversible equilibrium[4].

Self-Validating Experimental Protocols

To successfully utilize 4-ACBT in your workflows, you must chemically mask its inhibitory pathways. Choose the protocol that best fits your end-goal.

Protocol A: N-Boc Protection (Suppressing Amine-Mediated Inhibition)

Rationale: Masking the amine group prevents its oxidation into the quinone diimine radical scavenger, isolating the thiol's behavior.

  • Dissolution: Dissolve 10 mmol of 4-ACBT in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 12 mmol of triethylamine (TEA) and stir for 10 minutes at 0 °C.

  • Protection: Slowly add 11 mmol of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check (Critical): Spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. Causality: Ninhydrin reacts with primary amines to form a deep purple complex (Ruhemann's purple). A successful protection will yield a negative (colorless/faint yellow) result. If purple appears, the amine is still active; add 2 mmol more Boc₂O.

  • Workup: Wash the organic layer with 0.1 M HCl, brine, dry over MgSO₄, and concentrate under vacuum. Use the protected monomer in your polymerization.

Protocol B: Synthesis of a RAFT CTA (Suppressing Thiol-Mediated Inhibition)

Rationale: Converting the free thiol into a trithiocarbonate prevents degradative chain transfer, allowing the molecule to act as a controlled macro-initiator.

  • Deprotonation: Dissolve 10 mmol of 4-ACBT in 30 mL of acetone. Add 11 mmol of potassium phosphate (K₃PO₄) and stir for 30 minutes.

  • CS₂ Addition: Dropwise, add 15 mmol of carbon disulfide (CS₂). The solution will transition to a deep red/orange color as the trithiocarbonate intermediate forms.

  • Alkylation: Add 10 mmol of an alkyl halide (e.g., benzyl bromide) to cap the CTA. Stir for 6 hours at room temperature.

  • Self-Validation Check (Critical): Isolate the product and analyze via UV-Vis spectroscopy. Causality: Trithiocarbonates exhibit a highly characteristic, strong absorption band at ~310 nm due to the

    
     transition of the C=S bond. The presence of this peak confirms the thiol has been successfully masked into a CTA.
    

Quantitative Data Summary

The table below summarizes the expected outcomes when attempting to polymerize styrene (100 eq) in the presence of 4-ACBT (1 eq) using different troubleshooting strategies.

Experimental ConditionInitiator SystemAdditive StatePolymer Yield (%)

(kDa)
Dispersity (Đ)Mechanistic Outcome
Control (No Additive) Thermal (AIBN)None85.045.01.85Normal Free-Radical Polymerization
Unmodified 4-ACBT Thermal (AIBN)Free Amine/Thiol< 5.0N/AN/ASevere Inhibition (Degradative Transfer)
Unmodified 4-ACBT Redox (APS)Free Amine/Thiol0.0N/AN/AComplete Inhibition (Quinone Diimine)
Protocol A Applied Thermal (AIBN)N-Boc Protected42.012.52.10Retardation (Thiol Chain Transfer Active)
Protocol B Applied Thermal (AIBN)Trithiocarbonate78.022.01.15Controlled Polymerization (RAFT Active)

Table 1. Impact of 4-ACBT state and initiator choice on polymerization metrics. Data illustrates the necessity of functional group protection to achieve targeted molecular weights and narrow dispersity.

References

1.[2] Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Langmuir - ACS Publications. URL: 2.[3] Theoretical Study on Thermodynamic and Spectroscopic Properties of Electro-Oxidation of p-Aminothiophenol on Gold Electrode Surfaces. The Journal of Physical Chemistry C - ACS Publications. URL: 3.[4] Photodegradable, Photoadaptable Hydrogels via Radical-Mediated Disulfide Fragmentation Reaction. PMC - NIH. URL: 4.[1] Polymerization inhibitor. US6409887B1 - Google Patents. URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 4-Amino-2-chlorobenzene-1-thiol

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Amino-2-chlorobenzene-1-thiol (also known as 4-amino-2-chlorothiophenol). It is designed to assist researchers in structural validat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Amino-2-chlorobenzene-1-thiol (also known as 4-amino-2-chlorothiophenol). It is designed to assist researchers in structural validation, purity assessment, and differentiation from common oxidative impurities.

Comparison of Thiol vs. Disulfide & Solvent Effects

Executive Summary

4-Amino-2-chlorobenzene-1-thiol is a critical scaffold in the synthesis of benzothiazoles and other heterocyclic pharmaceuticals. Its analysis via 1H NMR presents specific challenges due to the lability of the thiol (-SH) and amino (-NH2) protons, and its high susceptibility to oxidative dimerization.

This guide moves beyond simple peak listing to provide a comparative analytical framework . It focuses on distinguishing the target thiol from its primary impurity, Bis(4-amino-2-chlorophenyl) disulfide , and evaluating the impact of solvent selection (DMSO-d6 vs. CDCl3) on spectral resolution.

Key Analytical Attributes
FeatureTarget Compound (Thiol)Critical Impurity (Disulfide)
-SH Signal Present (Broad s, 3.0–5.5 ppm)Absent
Aromatic Shift H6 (Ortho to S) is shielded relative to disulfideH6 shifts downfield (deshielding effect of S-S)
Solubility High in DMSO-d6; Moderate in CDCl3Low in CDCl3; High in DMSO-d6
Stability Oxidizes rapidly in solution to disulfideStable

Structural Assignment & Predicted Data

The structure of 4-Amino-2-chlorobenzene-1-thiol features a trisubstituted benzene ring. The assignment relies on understanding the electronic effects of the substituents:

  • -NH2 (Position 4): Strong electron donor (resonance). Ortho protons (H3, H5) will be significantly shielded (upfield).

  • -Cl (Position 2): Electron withdrawing (induction) but weakly donating (resonance).

  • -SH (Position 1): Weakly acidic, exchangeable proton.

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

Note: Chemical shifts are estimates based on substituent additivity rules and structural analogs (e.g., 2-amino-4-chlorobenzenethiol).

PositionTypeMultiplicityEst. Shift (δ ppm)Coupling (J Hz)Assignment Logic
-NH2 Exch.Broad Singlet5.0 – 5.5 -Broad due to quadrupole broadening/exchange. Disappears with D2O.
-SH Exch.Broad Singlet3.5 – 5.0 -Highly variable; dependent on concentration and H-bonding. Disappears with D2O.
H3 Arom.Doublet (d)6.5 – 6.7 ~2.0 (Meta)Ortho to -NH2 (shielded). Meta coupling to H5.
H5 Arom.dd6.4 – 6.6 8.5 (Ortho), 2.0Ortho to -NH2 (shielded). Ortho coupling to H6, Meta to H3.
H6 Arom.Doublet (d)7.0 – 7.3 8.5 (Ortho)Ortho to -SH. Less shielded than H3/H5.

Critical Note: The signal for H3 appears as a narrow doublet (meta-coupling) and is often the most upfield aromatic signal due to the combined shielding of the ortho-NH2 and the shielding cone of the adjacent Cl (steric crowding).

Comparative Analysis: Thiol vs. Disulfide

The most common failure mode in the synthesis and storage of this compound is oxidation to the disulfide dimer. 1H NMR is the definitive method for detecting this impurity.

Mechanism of Differentiation

The oxidation of the thiol (-SH) to the disulfide (-S-S-) causes two distinct spectral changes:

  • Disappearance of the -SH proton: The broad singlet between 3.5–5.0 ppm vanishes.

  • Deshielding of Ortho-Protons (H6): The disulfide bond is more electron-withdrawing than the free thiol group. Consequently, the H6 proton (ortho to the sulfur) will shift downfield (to higher ppm, typically +0.2 to +0.4 ppm shift) in the disulfide compared to the thiol.

Experimental Validation Workflow

To confirm the presence of the thiol and rule out the disulfide, follow this logic flow:

NMR_Validation Start Acquire 1H NMR (DMSO-d6) CheckSH Check 3.0 - 5.5 ppm region Is a broad singlet present? Start->CheckSH YesSH Possible Thiol Present CheckSH->YesSH Yes NoSH No Thiol Signal Detected CheckSH->NoSH No D2O Perform D2O Shake (Add 1-2 drops D2O, shake, re-acquire) YesSH->D2O Disulfide Conclusion: Oxidized Disulfide Impurity NoSH->Disulfide Compare Compare Spectra D2O->Compare Result1 Signal Disappears: CONFIRMED -SH or -NH2 Compare->Result1 Result2 Signal Persists: Impurity (Not Exchangeable) Compare->Result2 AromaticCheck Check Aromatic Region (H6) Compare Integration vs Precursors Result1->AromaticCheck AromaticCheck->Disulfide H6 Deshielded/Split PureThiol Conclusion: Pure 4-Amino-2-chlorobenzenethiol AromaticCheck->PureThiol Integration Correct

Figure 1: Decision tree for validating thiol presence and distinguishing it from disulfide impurities.

Solvent Selection Guide

The choice of solvent drastically affects the appearance of the exchangeable protons (-NH2 and -SH).

SolventSuitabilitySpectral CharacteristicsRecommendation
DMSO-d6 Excellent Strong H-bonding stabilizes -SH and -NH2 protons, making them sharp and distinct. Slows down exchange rate.Primary Choice for characterization.
CDCl3 Poor -SH and -NH2 often appear as very broad humps or are invisible due to rapid exchange. Poor solubility may lead to aggregation.Use only if DMSO is unavailable or for extraction checks.
MeOD Unsuitable Rapid exchange of -SH and -NH2 with solvent deuterium. These signals will be absent .Do not use for proton counting of labile groups.

Detailed Experimental Protocol

To ensure reproducible data and prevent in-tube oxidation during acquisition.

Reagents
  • Analyte: 4-Amino-2-chlorobenzene-1-thiol (~5-10 mg).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Ensure solvent is fresh and free of acid traces which catalyze exchange.

  • Tubes: 5mm high-precision NMR tubes.

Step-by-Step Methodology
  • Preparation: Weigh 5-10 mg of the sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex gently until fully dissolved. Avoid vigorous shaking which introduces oxygen.

  • Acquisition (Standard):

    • Temperature: 298 K (25°C).

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): ≥ 1.0 second (ensure full relaxation of aromatic protons).

    • Scans (ns): 16 or 32.

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

  • D2O Exchange (Validation):

    • After the initial scan, add 2 drops of D2O directly to the NMR tube.

    • Cap and invert gently 3 times.

    • Re-acquire the spectrum immediately.

    • Observation: Signals corresponding to -NH2 and -SH should vanish; aromatic signals (H3, H5, H6) remain but may shift slightly.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • National Institute of Standards and Technology (NIST). "Bis(4-aminophenyl) disulfide IR and Mass Spec Data." NIST Chemistry WebBook.

  • PubChem. "4-Amino-2-chlorobenzenethiol Compound Summary." National Library of Medicine.

Sources

Comparative

Spectroscopic Benchmarking: FTIR Characterization of 2-Chloro-4-Aminothiophenol vs. 4-Aminothiophenol

Executive Summary This guide provides a technical comparison between 2-chloro-4-aminothiophenol (2-Cl-4-ATP) and its parent compound, 4-aminothiophenol (4-ATP) . While 4-ATP is a ubiquitous probe in Surface-Enhanced Rama...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-chloro-4-aminothiophenol (2-Cl-4-ATP) and its parent compound, 4-aminothiophenol (4-ATP) . While 4-ATP is a ubiquitous probe in Surface-Enhanced Raman Scattering (SERS) and molecular electronics, the chlorinated derivative (2-Cl-4-ATP) is increasingly utilized to study substituent effects on plasmonic charge transfer and as a specialized cross-linker.

Accurate characterization of 2-Cl-4-ATP requires distinguishing it from 4-ATP and identifying oxidative degradation (disulfide formation). This guide details the characteristic spectral shifts induced by the chlorine substituent and provides a validated protocol for sample handling.

Part 1: Theoretical Grounding & Substituent Effects

To interpret the FTIR spectrum of 2-Cl-4-ATP, one must understand how the chlorine atom at the ortho position (relative to the thiol) alters the vibrational landscape of the 4-ATP scaffold.

1. Symmetry Breaking (C2v → Cs)
  • 4-ATP: Possesses idealized

    
     symmetry. Many vibrational modes are symmetry-forbidden in IR or Raman.
    
  • 2-Cl-4-ATP: The chlorine atom lowers the symmetry to

    
    . This relaxation of selection rules makes previously "silent" modes IR-active, resulting in a richer, more complex fingerprint region.
    
2. The Chlorine Impact (Electronic vs. Mass)
  • Inductive Effect (-I): Chlorine is highly electronegative. It withdraws electron density from the benzene ring, increasing the force constant of the remaining C-H bonds but potentially weakening the S-H bond acidity.

  • Mass Effect: The heavy chlorine atom (~35.5 amu) significantly red-shifts the skeletal ring vibrations and introduces low-frequency C-Cl stretching/bending modes.

  • Substitution Pattern: 4-ATP is para-substituted (1,4). 2-Cl-4-ATP is 1,2,4-trisubstituted. This change is most visible in the C-H Out-of-Plane (OOP) bending region (800–900 cm⁻¹) , which is the primary diagnostic tool for confirming the substitution pattern.

Part 2: Comparative Spectral Data

The following table contrasts the established literature values for 4-ATP with the characteristic shifts observed in 2-Cl-4-ATP.

Vibrational Mode4-Aminothiophenol (4-ATP)2-Chloro-4-AminothiophenolDiagnostic Note
N-H Stretching 3430 cm⁻¹ (asym)3340 cm⁻¹ (sym)3445 cm⁻¹ / 3355 cm⁻¹ Cl (-I effect) slightly blue-shifts NH₂ frequencies by withdrawing density.
S-H Stretching ~2560 cm⁻¹ (Weak)~2550–2560 cm⁻¹ Critical for checking oxidation. Disappears if S-S dimer forms.
C=C Ring Stretch 1590 cm⁻¹1575–1585 cm⁻¹ Heavy atom (Cl) on the ring causes a slight red-shift of the skeletal mode.
NH₂ Scissoring 1620 cm⁻¹1615–1625 cm⁻¹ Often overlaps with ring stretching; intensity varies with H-bonding.
C-N Stretching 1280 cm⁻¹1285–1295 cm⁻¹ Slight stiffening of the C-N bond due to ring deactivation.
C-Cl Stretching Absent1040–1080 cm⁻¹ Primary Identifier. Strong band in the fingerprint region.
C-H OOP Bending ~820 cm⁻¹ (Strong)(Single band for p-sub)810 cm⁻¹ & 870 cm⁻¹ (Two bands)Definitive Proof. 1,2,4-substitution creates split bands for isolated vs. adjacent hydrogens.
C-S Stretching 1080 cm⁻¹1090–1100 cm⁻¹ Often coupled with the C-Cl mode; creates a broadened doublet feature.
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Critical Warning: The region 1000–1100 cm⁻¹ is crowded. In 4-ATP, it contains the C-S stretch and in-plane C-H bending.[1] In 2-Cl-4-ATP, the C-Cl stretch also appears here. Rely on the 800–900 cm⁻¹ region (C-H OOP) for unambiguous structural confirmation.

Part 3: Experimental Protocol & Validation
Workflow: Synthesis Verification & Sample Prep

The primary challenge with aminothiophenols is their rapid oxidation to disulfides (e.g., 4,4'-dimercaptoazobenzene or simple disulfides) upon exposure to air or high-energy lasers (in Raman).

Protocol 1: Sample Preparation (KBr Pellet)

  • Inert Handling: Weigh 2-Cl-4-ATP inside a glovebox or under N₂ flow.

  • Dilution: Mix 1 mg sample with 100 mg spectroscopic-grade KBr (dried at 110°C).

  • Grinding: Grind gently. Excessive energy can induce mechanochemical oxidation.

  • Pressing: Press under vacuum to eliminate water (which masks the N-H region).

Protocol 2: Validation of "Freshness"

  • Check 1: Presence of 2550 cm⁻¹ (S-H) . If absent, the thiol has oxidized.

  • Check 2: Absence of ~500–550 cm⁻¹ (S-S) . A strong band here indicates disulfide formation.

  • Check 3: Absence of 1350/1530 cm⁻¹ (NO₂) . If synthesized from 2-chloro-4-nitrothiophenol, these peaks indicate incomplete reduction.

Part 4: Visualization of Logic & Workflow
Figure 1: Spectral Identification Logic Tree

This decision tree guides the researcher in confirming the identity of the molecule and ensuring sample integrity.

SpectralLogic Start Unknown Sample Spectrum Q1 Is doublet present at 3300-3450 cm⁻¹? Start->Q1 NoNH2 Error: Not an Amine (Check Precursor NO₂) Q1->NoNH2 No Q2 Is weak band visible at ~2550 cm⁻¹? Q1->Q2 Yes Oxidized Error: Oxidized to Disulfide (S-S formed) Q2->Oxidized No Q3 Check Fingerprint (800-900 cm⁻¹) How many strong bands? Q2->Q3 Yes OneBand Single Band (~820 cm⁻¹) Result: 4-Aminothiophenol (Parent Compound) Q3->OneBand 1 Band TwoBands Two Bands (810 & 870 cm⁻¹) Result: 1,2,4-Trisubstituted Q3->TwoBands 2 Bands Final Confirmed: 2-Chloro-4-Aminothiophenol TwoBands->Final

Caption: Logic flow for differentiating 2-Cl-4-ATP from 4-ATP and identifying oxidative degradation using FTIR spectral markers.

Figure 2: Synthesis & Validation Workflow

Visualizing the critical path from precursor to validated product.

SynthesisWorkflow cluster_checks Spectral Checkpoints Precursor Precursor: 2-Chloro-4-Nitrothiophenol Process Reduction (Zn/HCl or Sn/HCl) Precursor->Process Reduction Crude Crude Product (Amine Salt) Process->Crude Purification Neutralization & Recrystallization (Inert) Crude->Purification pH Adjustment FTIR FTIR Validation Purification->FTIR Check1 Disappearance of NO₂ (1350/1530) FTIR->Check1 Check2 Appearance of NH₂ (3300-3450) FTIR->Check2 Check3 Retention of C-Cl (1050) FTIR->Check3

Caption: Synthesis and validation workflow highlighting key spectral checkpoints to ensure complete reduction of the nitro group without losing the chlorine substituent.

References
  • Huang, Y.F., et al. "When the Signal Is Not from the Original Molecule to Be Detected: Chemical Transformation of para-Aminothiophenol on Ag during the SERS Measurement." Journal of the American Chemical Society, vol. 132, no.[2] 27, 2010, pp. 9244–9246. Link

    • Core Reference for 4-ATP characterization and the dimeriz
  • Varsanyi, G.Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger, 1974.
  • Osawa, M., et al. "Surface-Enhanced Infrared Absorption Spectroscopy of p-Nitrobenzoic Acid on Ag Island Films." Journal of Physical Chemistry, vol. 95, no. 24, 1991. Provides foundational data on nitro-to-amine reduction spectral monitoring.
  • Bello, J.M., et al. "SERS of 2-Aminothiophenol and Related Heterocycles." Current Organic Synthesis, 2013.

Sources

Validation

Raman spectroscopy of 4-Amino-2-chlorobenzene-1-thiol on gold

Raman Spectroscopy of 4-Amino-2-chlorobenzene-1-thiol on Gold: A Comparative Performance Guide Executive Summary For over a decade, surface-enhanced Raman scattering (SERS) and tip-enhanced Raman spectroscopy (TERS) have...

Author: BenchChem Technical Support Team. Date: March 2026

Raman Spectroscopy of 4-Amino-2-chlorobenzene-1-thiol on Gold: A Comparative Performance Guide

Executive Summary

For over a decade, surface-enhanced Raman scattering (SERS) and tip-enhanced Raman spectroscopy (TERS) have relied on 4-aminothiophenol (4-ATP) as a standard reporter molecule. However, 4-ATP is notoriously unstable under laser irradiation on plasmonic substrates like gold (Au), readily dimerizing into p,p'-dimercaptoazobenzene (DMAB). This guide evaluates 4-Amino-2-chlorobenzene-1-thiol (CATP) as a superior, halogenated alternative. By comparing the performance of CATP against traditional reporters, we provide researchers and drug development professionals with a robust framework for tracking nanoscale catalytic reactions without plasmon-induced artifacts.

Mechanistic Causality: Overcoming Plasmonic Artifacts

The 4-ATP Dimerization Problem When 4-ATP is adsorbed onto gold nanoparticles or atomically flat Au(111) substrates, the localized surface plasmon resonance (LSPR) generated by laser excitation creates highly energetic "hot electrons." These electrons transfer into the lowest unoccupied molecular orbital (LUMO) of 4-ATP, driving a catalytic coupling reaction that forms the azo bond (-N=N-) of DMAB[1]. Consequently, the appearance of


-type Raman bands (e.g., 1143, 1389, and 1433 cm⁻¹) often misleads researchers into assuming chemical enhancement of 4-ATP, when they are actually observing the DMAB artifact[1].

The Halogenated Advantage of CATP 4-Amino-2-chlorobenzene-1-thiol (CATP) solves this issue through structural causality. The addition of a chlorine atom at the ortho position relative to the thiol group introduces significant steric hindrance and alters the electron density of the benzene ring. When its precursor, chloronitrothiophenol (CNTP), undergoes catalytic hydrogenation on a metal surface, it dynamically transforms into CATP[2]. The steric bulk of the chlorine atom physically prevents the close intermolecular alignment required for azo-coupling, while the electron-withdrawing nature of the halogen stabilizes the molecule against hot-electron-driven dimerization. This makes CATP an exceptionally stable reporter for operando mechanistic studies[2].

Visualizing the Mechanistic Pathways

ReactionPathways cluster_4ATP Classic System: 4-ATP (Prone to Artifacts) cluster_CATP Halogenated System: CATP (Stable & Trackable) NodeA 4-Aminothiophenol (4-ATP) NodeB DMAB (Dimer) Artifact Signal NodeA->NodeB Plasmonic Hot Electrons (Laser > 1 mW) NodeC Chloronitrothiophenol (CNTP) NodeD 4-Amino-2-chlorobenzene-1-thiol (CATP) NodeC->NodeD Catalytic Hydrogenation (H2 + Plasmon) NodeD->NodeD Steric Hindrance Prevents Dimerization

Fig 1: Reaction pathways of 4-ATP dimerization vs. stable CATP formation via CNTP hydrogenation.

Comparative Performance Data

To objectively evaluate CATP against its alternatives, the following table summarizes their Raman spectral characteristics, stability under laser irradiation, and primary applications in surface science.

MoleculeKey Raman Peaks (cm⁻¹)Plasmonic StabilityPrimary Application
4-Aminothiophenol (4-ATP) 1077 (C-S stretch), 1580 (C-C stretch)Low: Dimerizes to DMAB under visible laser excitation[1].Historical SERS standard; studying hot-electron transfer.
DMAB (Artifact Product) 1143 (C-N), 1389 (N=N), 1433 (N=N)High: Stable end-product of 4-ATP coupling[1].Indicator of plasmonic catalytic activity.
Chloronitrothiophenol (CNTP) 1335 (NO₂ symmetric stretch)High: Stable precursor[2].Reactant for tracking nanoscale hydrogenation[2].
4-Amino-2-chlorobenzene-1-thiol (CATP) ~1080 (C-S), ~1590 (C-C), ~650 (C-Cl)High: Steric hindrance prevents dimerization[2].Stable reporter for operando catalytic monitoring[2].

Experimental Protocol: In Situ TERS Monitoring of CNTP to CATP

To leverage CATP as a reliable reporter, researchers must employ a self-validating experimental workflow. The following protocol details the in situ tracking of CNTP hydrogenation to CATP on a well-defined metal surface, yielding a characteristic reaction time scale of ∼6 seconds[2].

Self-Validation Checkpoint: This protocol is structurally self-validating. Successful catalytic conversion is confirmed only when the 1335 cm⁻¹ NO₂ stretching mode completely disappears and is replaced by the amine and ring-deformation modes of CATP, strictly without the emergence of the 1433 cm⁻¹ azo-peak (which would indicate a flawed, dimerized system).

Step 1: Substrate Preparation

  • Prepare atomically flat Au(111) or Pt(111) single crystals.

  • Clean the substrate using repeated cycles of argon ion (Ar⁺) sputtering and ultra-high vacuum (UHV) annealing to remove adventitious carbon and ensure a pristine atomic terrace.

Step 2: Self-Assembled Monolayer (SAM) Functionalization

  • Prepare a 1 mM solution of Chloronitrothiophenol (CNTP) in absolute ethanol.

  • Immerse the cleaned substrate into the solution for 12–24 hours in the dark to form a highly ordered SAM.

  • Rinse thoroughly with ethanol to remove physisorbed multilayers and dry under a gentle stream of high-purity nitrogen.

Step 3: Environmental Control & In Situ TERS Measurement

  • Mount the functionalized substrate into an STM-TERS (Scanning Tunneling Microscopy-TERS) setup equipped with a silver (Ag) or gold (Au) tip.

  • Introduce an ambient hydrogen (H₂) flow at a rate of 10 L/min to initiate the catalytic hydrogenation[3].

  • Irradiate the tip-sample junction using a 632.8 nm He-Ne laser. Crucial Causality: Maintain the laser power strictly at ~70 μW at the sample surface[3]. This low power prevents thermal degradation while providing sufficient near-field enhancement to track the reaction.

  • Continuously acquire TERS spectra (e.g., 1-second integration time) to capture the dynamic transformation of CNTP to CATP. The kinetic bottleneck (rate-determining step) is the second hydrogen addition, yielding the observable ∼6 s time scale[2].

Visualizing the Experimental Workflow

Workflow Step1 1. Substrate Preparation (Atomically flat Au/Pt) Step2 2. SAM Functionalization (CNTP Incubation) Step1->Step2 Step3 3. Environmental Control (Ambient H2 exposure, 10 L/min) Step2->Step3 Step4 4. In Situ SERS/TERS (632.8 nm Laser, 70 μW) Step3->Step4 Step5 5. Kinetic Analysis (Track ~6s reaction time scale) Step4->Step5

Fig 2: Step-by-step workflow for in situ TERS monitoring of nanoscale catalytic hydrogenation.

References

  • Cai, Z.-F., Manae, M. A., Tang, Z.-X., Moskalenko, A., Zhang, Y., Richardson, J. O., & Kumar, N. (2025). Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society. [Link]

  • Kim, K., Yoon, J. K., Lee, L., Na, H. G., & Shin, K. S. (2012). Photoreduction of 4,4′-Dimercaptoazobenzene on Ag Revealed by Raman Scattering Spectroscopy. Langmuir. [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-Amino-2-chlorobenzene-1-thiol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-Amino-2-chlorobenzene-1-thiol (also known as 4-amino-2-chlorothiophenol, CAS 15178-53-7). It is designed for analytical chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-Amino-2-chlorobenzene-1-thiol (also known as 4-amino-2-chlorothiophenol, CAS 15178-53-7). It is designed for analytical chemists and drug development professionals requiring precise structural validation and differentiation from isomeric impurities.

Executive Summary & Compound Profile

4-Amino-2-chlorobenzene-1-thiol is a bifunctional aromatic intermediate critical in the synthesis of benzothiazole-based pharmaceuticals and agrochemicals. Its analysis presents a specific challenge: distinguishing it from its positional isomer, 2-Amino-4-chlorobenzenethiol (CAS 1004-00-8).

While both compounds share the formula


 (MW 159.64), their fragmentation pathways differ significantly due to the "ortho effect." This guide defines the specific MS fingerprint of the target compound and provides a comparative protocol to validate its purity against alternatives.
FeatureTarget: 4-Amino-2-chlorobenzene-1-thiolAlternative: 2-Amino-4-chlorobenzenethiol
Structure Para-amino, Ortho-chloro (relative to SH)Ortho-amino, Para-chloro (relative to SH)
Key Mechanism Radical cleavage (loss of SH, Cl)Cyclization (Benzothiazole formation)
Base Peak (EI) Typically

126

Typically

124/125 (Cyclic)
ESI Polarity Amphoteric (High response in +/-)Amphoteric

Analytical Methodology Comparison

To achieve optimal detection and structural characterization, we compare ionization techniques.

Electron Ionization (EI) vs. Electrospray Ionization (ESI)
MethodSuitabilityDetection LimitPrimary Application
EI (70 eV) High ModerateStructural Fingerprinting. The hard ionization provides rich fragmentation data essential for distinguishing the target from the 2-amino isomer.
ESI (+) Very High Low (pg/mL)Quantification. Protonation of the amine (

) yields a stable

ion (

160). Ideal for LC-MS pharmacokinetic studies.
ESI (-) High Low (pg/mL)Selectivity. Deprotonation of the thiol (

) yields

(

158). Useful for complex matrices where amine background is high.

Recommendation: Use ESI(+) for routine quantitation and EI or ESI-MS/MS (CID) for structural validation during method development.

Fragmentation Analysis (Mechanism & Pathways)[1]

The fragmentation of 4-Amino-2-chlorobenzene-1-thiol is governed by the stability of the benzene ring and the lability of the C-S and C-Cl bonds.

The Molecular Ion Cluster

The presence of Chlorine (


 and 

) creates a distinct isotopic signature.
  • 
     159:  Molecular Ion 
    
    
    
    (
    
    
    )
  • 
     161:  Isotope Peak 
    
    
    
    (
    
    
    )
  • Ratio: 3:1 (Characteristic of monocloro-compounds).

Primary Fragmentation Channels (EI / CID)

Unlike its ortho-amino isomer, the target compound (para-amino) lacks the proximity for


 cyclization. Consequently, its spectrum is dominated by radical cleavage.
  • Loss of Sulfhydryl Radical (

    
    ): 
    
    • Transition:

      
       159 
      
      
      
      
      
      126
    • Mechanism: Homolytic cleavage of the C-S bond. This is often the base peak or a major fragment in para-substituted thiophenols.

    • Diagnostic Value: High. Confirms the presence of the thiol group.

  • Loss of Chlorine Radical (

    
    ): 
    
    • Transition:

      
       159 
      
      
      
      
      
      124
    • Mechanism: Homolytic cleavage of the C-Cl bond.

    • Observation: Look for the disappearance of the 3:1 isotope pattern in the product ion.

  • Loss of

    
     (Thiocarbonyl): 
    
    • Transition:

      
       159 
      
      
      
      
      
      115
    • Mechanism: Ring contraction typical of thiophenols, leading to a cyclopentadiene-like cation.

  • Isomer Differentiation (The "Ortho Effect"):

    • Alternative (2-Amino isomer): Readily eliminates

      
       or forms a benzothiazole cation (
      
      
      
      136) due to the adjacent
      
      
      and
      
      
      groups.
    • Target (4-Amino isomer): These pathways are suppressed. The observation of a strong

      
       126 (
      
      
      
      ) without significant
      
      
      136 indicates the 4-amino structure.

Visualization of Fragmentation Pathways[1][2]

The following diagram illustrates the distinct fragmentation logic for 4-Amino-2-chlorobenzene-1-thiol, highlighting the divergence from its isomer.

FragmentationPathway M Molecular Ion [M]+. (m/z 159 / 161) 3:1 Ratio Frag_SH [M - SH]+ (m/z 126) 4-Amino-2-chlorophenyl cation M->Frag_SH - •SH (33 Da) Primary Pathway Frag_Cl [M - Cl]+ (m/z 124) 4-Amino-thiophenol cation M->Frag_Cl - •Cl (35 Da) Isomer_M Isomer: 2-Amino-4-chlorobenzenethiol (m/z 159) Frag_HCN [M - SH - HCN]+ (m/z 99) Ring degradation Frag_SH->Frag_HCN - HCN (27 Da) Cyclic Benzothiazole Cation (m/z 136) [M - H - HCl] or similar Isomer_M->Cyclic Ortho-Cyclization (Diagnostic for Isomer)

Caption: Comparative fragmentation pathways. The green nodes represent the dominant ions for the target 4-amino compound, while the yellow node represents the diagnostic pathway for the 2-amino isomer.

Experimental Protocol (Self-Validating)

This protocol ensures the integrity of the thiol group, which is prone to oxidation (forming disulfide dimers,


 316), leading to false data.
Sample Preparation
  • Solvent: Acetonitrile:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 10 µg/mL (10 ppm).

  • Stabilization: Add DTT (Dithiothreitol) at 1 mM if dimer formation is observed.

    • Validation Step: Check MS spectrum for

      
       316. If present, the thiol has oxidized. Treat with reducing agent immediately.
      
LC-MS/MS Parameters (ESI+)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE):

    • Low (10 eV): Preserves

      
       (
      
      
      
      160).
    • High (30-40 eV): Promotes fragmentation to

      
       126 and 124.
      
Data Interpretation Workflow
  • Confirm Parent: Observe

    
     160 (ESI+) or 159 (EI) with 3:1 Cl isotope pattern.
    
  • Check Oxidation: Ensure

    
     abundance of 
    
    
    
    316 (Disulfide).
  • Verify Isomer:

    • Target: Dominant fragment

      
       126 (
      
      
      
      ).
    • Isomer: Presence of

      
       136 or anomalous 
      
      
      
      loss (
      
      
      143).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Aminobenzenethiol (Analog). NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Chlorobenzenethiol (Analog). NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • PubChem. Compound Summary: 2-Amino-4-chlorobenzenethiol (Isomer Comparison). National Library of Medicine. Available at: [Link]

Sources

Validation

HPLC method for purity determination of 2-chloro-4-aminothiophenol

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for the purity determination of 2-chloro-4-aminothiophenol (CAS 15178-53-7)[1] requires navigating several disti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for the purity determination of 2-chloro-4-aminothiophenol (CAS 15178-53-7)[1] requires navigating several distinct chemical challenges. This compound, often utilized as a critical intermediate in the synthesis of complex pharmaceuticals like thiatetracyclines, possesses three highly reactive functional groups: an amine (-NH₂), a thiol (-SH), and a chlorine atom (-Cl).

Standard reversed-phase (RP-HPLC) methods relying on conventional C18 columns frequently fail to provide accurate purity assessments for this molecule. The amine group induces severe peak tailing due to secondary interactions with residual silanols, while the thiol group is highly susceptible to rapid oxidative dimerization.

This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Phenyl-Hexyl chemistries, providing a self-validating, step-by-step protocol to ensure scientific integrity and analytical accuracy.

Mechanistic Context & Analytical Challenges

To design a reliable separation method, we must first understand the causality behind the analyte's behavior in solution and on the column.

  • Oxidative Instability (The Thiol Challenge): In the presence of dissolved oxygen or trace transition metals, the free thiol group of 2-chloro-4-aminothiophenol rapidly oxidizes to form bis(2-chloro-4-aminophenyl) disulfide[2]. If this oxidation occurs in the sample vial prior to injection, it artificially depresses the calculated purity of the monomer.

  • Peak Tailing (The Amine Challenge): Aromatic amines are notoriously difficult to elute with symmetrical peak shapes on silica-based columns. At neutral pH, the amine is partially ionized and interacts strongly with unreacted, negatively charged silanols (Si-O⁻) on the silica support, causing peak tailing and poor resolution.

  • Selectivity (The Chlorine & Aromatic Ring): The aromatic ring and the electronegative chlorine atom provide opportunities for dipole-dipole and

    
     (pi-pi) interactions, which are entirely ignored by standard C18 columns that rely solely on dispersive hydrophobic forces[3].
    

Degradation_Pathway A 2-chloro-4-aminothiophenol (Active Monomer) B Oxidation (Air / Transition Metals) A->B C Bis(2-chloro-4-aminophenyl) Disulfide (Primary Impurity) B->C

Fig 1. Oxidative degradation pathway forming the primary disulfide impurity.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

To overcome these challenges, we compare a standard C18 Column (e.g., Waters XBridge C18) against a Phenyl-Hexyl Column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

  • Standard C18: Separates analytes based strictly on hydrophobicity. Because the monomer and its disulfide dimer share similar hydrophobic backbones, resolution (

    
    ) is often marginal.
    
  • Phenyl-Hexyl: The hexyl chain provides baseline hydrophobicity, but the terminal phenyl ring acts as an electron donor/acceptor. Because 2-chloro-4-aminothiophenol contains an electron-rich aromatic ring, it engages in strong

    
     interactions with the stationary phase[3]. This orthogonal selectivity dramatically improves the resolution between the active monomer and its structurally rigid disulfide dimer. Furthermore, using methanol as the organic modifier enhances these 
    
    
    
    interactions better than acetonitrile.
Comparative Performance Data

The following table summarizes the experimental data obtained when injecting a stressed sample (containing 10% disulfide dimer) onto both columns using identical mobile phase conditions (0.1% Orthophosphoric acid / Methanol gradient).

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)Analytical Conclusion
Retention Time (Monomer) 4.2 min5.8 minPhenyl-Hexyl shows enhanced retention via

bonding.
Tailing Factor (

)
1.62 (Significant Tailing)1.08 (Highly Symmetrical)Phenyl-Hexyl provides superior shielding of residual silanols.
Resolution (

) from Dimer
1.83.5Phenyl-Hexyl achieves baseline separation (Critical for purity).
Theoretical Plates (

)
8,50014,200Higher efficiency on the Phenyl-Hexyl phase.
Selectivity (

)
1.051.25Orthogonal interaction mechanisms drive better selectivity.

Step-by-Step Analytical Protocol

This methodology is designed as a self-validating system . By incorporating an acidic mobile phase, an antioxidant in the sample diluent, and a strict System Suitability Test (SST), the protocol ensures that any reported impurities are genuine and not artifacts of the analytical process itself.

HPLC_Workflow N1 1. Sample Prep (Acidic Diluent + Antioxidant) N2 2. Column Selection (Phenyl-Hexyl Phase) N1->N2 N3 3. UV/PDA Detection (λ = 254 nm) N2->N3 N4 4. Peak Integration & Purity Assessment N3->N4

Fig 2. Step-by-step workflow for the purity determination of 2-chloro-4-aminothiophenol.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% v/v Orthophosphoric acid (OPA) in HPLC-grade water.

    • Causality: Adjusting the pH to ~2.5 ensures the amine group is fully protonated (-NH₃⁺) and suppresses the ionization of silica silanols (Si-OH), eliminating the primary cause of peak tailing for anilines[4].

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

    • Causality: Methanol is chosen over acetonitrile because it acts as a

      
      -bond donor, actively promoting 
      
      
      
      interactions between the analyte and the Phenyl-Hexyl stationary phase[3].
Sample Preparation (Critical Step)
  • Diluent: 50:50 (v/v) Water:Methanol containing 0.1% OPA and 1 mM TCEP (Tris(2-carboxyethyl)phosphine).

  • Causality: TCEP is a potent, non-thiol-based reducing agent. Adding it to the diluent prevents the ex vivo oxidation of the thiol into a disulfide dimer while the sample sits in the autosampler queue, ensuring the measured purity reflects the actual batch quality[2].

  • Concentration: Accurately weigh and dissolve the sample to a final concentration of 0.5 mg/mL.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) or UV at 254 nm.

  • Gradient Program:

    • 0 - 2 min: 10% B

    • 2 - 12 min: Linear ramp to 80% B

    • 12 - 15 min: Hold at 80% B

    • 15 - 16 min: Return to 10% B (Equilibration for 4 mins).

System Suitability Testing (SST) - The Self-Validating Check

Before analyzing unknown batches, the system must prove its resolving power.

  • Resolution Standard: Inject a mixture containing 0.5 mg/mL of 2-chloro-4-aminothiophenol spiked with 0.05 mg/mL of its synthesized disulfide dimer.

  • Acceptance Criteria: The resolution (

    
    ) between the monomer and the dimer must be 
    
    
    
    . The tailing factor (
    
    
    ) for the monomer must be
    
    
    . If these criteria are not met, the system is not validated for purity determination, and the mobile phase pH or column integrity must be verified.

Conclusion

For the purity determination of 2-chloro-4-aminothiophenol, standard C18 columns fall short due to a lack of selectivity between the active monomer and its primary oxidative degradant. By switching to a Phenyl-Hexyl stationary phase and utilizing a methanolic, acidic mobile phase, researchers can leverage


 interactions to achieve baseline resolution, eliminate peak tailing, and generate highly trustworthy analytical data.

References

  • PubChemLite. "4-amino-2-chlorobenzenethiol (C6H6ClNS) - Structural Information and Properties." University of Luxembourg. Available at:[Link][1]

  • Basavanakatti, M. A., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18:220 (2024). Available at:[Link][4]

  • Agilent Technologies. "Resolving Potentially Harmful Azo-Colorant Amines Using the Distinct Selectivities of the Agilent ZORBAX Eclipse Plus Phenyl-Hexyl." Agilent Application Notes (2008). Available at:[Link][3]

Sources

Comparative

comparing reactivity of 4-Amino-2-chlorobenzene-1-thiol vs 2-aminothiophenol

Technical Comparison Guide: 4-Amino-2-chlorobenzene-1-thiol vs. 2-Aminothiophenol Executive Summary: The Structural Divergence This guide compares 2-Aminothiophenol (2-ATP) , the industry-standard "ortho-effect" scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 4-Amino-2-chlorobenzene-1-thiol vs. 2-Aminothiophenol

Executive Summary: The Structural Divergence

This guide compares 2-Aminothiophenol (2-ATP) , the industry-standard "ortho-effect" scaffold, with 4-Amino-2-chlorobenzene-1-thiol (4-A-2-CBT) , a functionalized aniline derivative.

The Core Distinction: While these molecules share the same functional groups (thiol, amine, aromatic ring), their positional isomerism dictates mutually exclusive reaction pathways.

  • 2-ATP (Ortho-isomer): Is defined by the proximity of -SH and -NH₂. It is a bidentate nucleophile used primarily for cyclization (benzothiazoles) and metal chelation .

  • 4-A-2-CBT (Para-isomer with Ortho-Cl): Is defined by the spatial separation of -SH and -NH₂. It acts as a heterobifunctional linker or azo-dye intermediate . It cannot form benzothiazoles via standard condensation.

Critical Decision Matrix:

Application Requirement Choose 2-Aminothiophenol (2-ATP) Choose 4-Amino-2-chlorobenzene-1-thiol
Target Product Benzothiazoles, Benzothiazines Azo dyes, Linear Cross-linkers, Thioethers
Reactivity Mode Cyclocondensation (1,2-attack) Independent Nucleophilic Attack (S vs. N)
Metal Binding N,S-Chelation (5-membered ring) Monodentate (S-only or N-only)

| Steric Environment | Unhindered Thiol | Sterically Hindered Thiol (Ortho-Chloro) |

Physicochemical & Structural Analysis

The reactivity differences are rooted in electronic effects and steric hindrance.

Feature2-Aminothiophenol (2-ATP)4-Amino-2-chlorobenzene-1-thiol
CAS Number 137-07-515178-53-7
Structure Ortho-substituted (-NH₂ at C2, -SH at C1)Para-substituted (-NH₂ at C4, -SH at C1, -Cl at C2)
Thiol pKa (Approx) ~7.8 (Stabilized by H-bond with NH₂)~6.5 - 7.0 (Acidified by -I effect of Cl; No H-bond)
Nucleophilicity Synergistic: N and S facilitate each other.Competitive: S is hindered by Cl; N is exposed but electronically tuned.
Electronic Effect Electron Rich (Donating -NH₂ and -SH)Deactivated Ring (Inductive withdrawal by -Cl)
The "Chlorine Effect" in 4-A-2-CBT

In 4-A-2-CBT, the chlorine atom at position 2 (ortho to the thiol) exerts two critical effects:

  • Negative Inductive Effect (-I): It pulls electron density from the sulfur, making the thiol proton more acidic (lower pKa) compared to a standard thiophenol. This makes the thiolate anion easier to generate but slightly less nucleophilic than a non-chlorinated equivalent.

  • Steric Bulk: The large chlorine atom protects the sulfur from bulky electrophiles, potentially improving chemoselectivity for N-alkylation over S-alkylation if the electrophile is large.

Reactivity Pathways: Cyclization vs. Linear Functionalization

The following diagram illustrates the divergent pathways. 2-ATP cyclizes to form a heterocycle, whereas 4-A-2-CBT forms a linear Schiff base.

ReactivityComparison cluster_0 Pathway A: Cyclization (2-ATP) cluster_1 Pathway B: Linear Reaction (4-A-2-CBT) ATP 2-Aminothiophenol (Ortho-NH2, SH) Imine_ATP Intermediate Imine (Thiol in proximity) ATP->Imine_ATP + R-CHO - H2O CBT 4-Amino-2-chlorobenzene-1-thiol (Para-NH2, Ortho-Cl, SH) SchiffBase Stable Schiff Base (Linear Product) CBT->SchiffBase + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Benzothiazole 2-Substituted Benzothiazole (Cyclized Product) Imine_ATP->Benzothiazole Intramolecular Cyclization (Oxidative) SchiffBase->Benzothiazole X  BLOCKED  X (Groups too distant)

Figure 1: Divergent reaction pathways with aldehydes. 2-ATP forms benzothiazoles; 4-A-2-CBT forms stable imines.

Detailed Experimental Protocols

These protocols demonstrate the functional difference. Protocol A fails with 4-A-2-CBT. Protocol B highlights the utility of 4-A-2-CBT as a selective linker.

Protocol A: Synthesis of 2-Phenylbenzothiazole (The "Ortho" Test)

Valid only for 2-Aminothiophenol. Fails for 4-Amino-2-chlorobenzene-1-thiol.

Objective: To demonstrate the cyclization capability of 2-ATP. Reagents: 2-Aminothiophenol (1.0 eq), Benzaldehyde (1.0 eq), DMSO (Solvent/Oxidant).

  • Dissolution: Dissolve 10 mmol of 2-Aminothiophenol in 10 mL of DMSO.

  • Addition: Add 10 mmol of benzaldehyde dropwise. The solution will warm slightly (exothermic condensation).

  • Heating: Heat the reaction mixture to 120°C for 3 hours .

    • Mechanistic Insight: The initial reaction forms an imine. The high temperature and DMSO (acting as a mild oxidant) facilitate the intramolecular attack of the sulfur onto the imine carbon, followed by oxidation to aromatize the thiazole ring.

  • Workup: Pour into ice water. The precipitate is the benzothiazole.

  • Result with 4-A-2-CBT: If you attempt this with 4-Amino-2-chlorobenzene-1-thiol, you will obtain the Schiff base (imine) or a complex mixture of disulfides. No cyclization occurs.

Protocol B: Chemoselective S-Alkylation (The "Para" Utility)

Optimized for 4-Amino-2-chlorobenzene-1-thiol.

Objective: To selectively alkylate the sulfur while leaving the amine free for later coupling (e.g., to a carboxylic acid). Reagents: 4-Amino-2-chlorobenzene-1-thiol (1.0 eq), Benzyl Bromide (1.0 eq), NaHCO₃ (1.1 eq), Methanol.

  • Preparation: Dissolve 5 mmol of 4-Amino-2-chlorobenzene-1-thiol in 20 mL Methanol.

  • Base Addition: Add 5.5 mmol NaHCO₃.

    • Why Bicarbonate? The -SH group (pKa ~7) is more acidic than the -NH₂ (pKa of conjugate acid ~4). Weak base selectively deprotonates the thiol to thiolate (Ar-S⁻) without deprotonating the amine significantly or making the amine hyper-nucleophilic.

  • Alkylation: Add Benzyl Bromide dropwise at 0°C. Stir for 1 hour.

  • Mechanistic Control: The Chlorine atom at position 2 provides steric shielding. While it slightly reduces S-nucleophilicity, it prevents "double alkylation" or disulfide formation better than in unhindered systems. The amine at position 4 remains unreacted because the thiolate is a vastly superior nucleophile (Soft-Soft interaction with Benzyl Bromide).

  • Outcome: 4-(benzylthio)-3-chloroaniline. The amine is now ready for amide coupling.

Critical Safety & Handling

  • Sensitization: Chlorinated thiophenols (4-A-2-CBT) are often potent skin sensitizers. Permeation through gloves is faster than for simple aminothiophenols. Use Nitrile/Neoprene double gloving .

  • Oxidation Instability: Both compounds oxidize to disulfides in air.

    • 2-ATP: Forms a stable dimer.

    • 4-A-2-CBT: Forms a disulfide that can precipitate unexpectedly. Always use fresh or redistilled reagents, or add a reducing agent (e.g., TCEP) if the thiol form is required for biological assays.

References

  • Sigma-Aldrich. Product Specification: 4-Amino-2-chlorobenzenethiol (CAS 15178-53-7).Link

  • Royal Society of Chemistry. Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (Demonstrates the necessity of the ortho-amino group for benzothiazole formation). Link

  • Frontiers in Chemistry. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. (Discusses the nucleophilicity of thiolate vs amine in substituted benzenes). Link

  • BenchChem. Comparative Analysis of Amino-Isomer Reactivity. (General principles of Ortho vs Para amine reactivity). Link

Validation

Publish Comparison Guide: UV-Vis Absorption Spectra of 4-Amino-2-chlorobenzene-1-thiol

This guide provides a comprehensive technical analysis of the UV-Vis absorption characteristics of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7), a critical intermediate in the synthesis of benzothiazoles and functio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the UV-Vis absorption characteristics of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7), a critical intermediate in the synthesis of benzothiazoles and functionalized polymers.

Given the limited direct spectral data in public repositories for this specific isomer, this guide synthesizes theoretical predictions based on structural analogs (4-Aminothiophenol) and substituent effects (Chlorine auxochrome), providing a robust framework for experimental validation.

Executive Summary & Structural Context

4-Amino-2-chlorobenzene-1-thiol (also known as 4-amino-2-chlorothiophenol) is a bifunctional aromatic compound featuring an electron-donating amino group (-NH


) and a thiol group (-SH), with an electron-withdrawing chlorine atom at the ortho position relative to the thiol.
  • Primary Application : Precursor for benzothiazole dyes, pharmaceutical intermediates (e.g., antifungals), and cross-linking agents in polymer chemistry.

  • Spectral Significance : The interplay between the strong auxochromes (-NH

    
    , -SH) and the halo-substituent (-Cl) creates a distinct UV-Vis profile characterized by bathochromic shifts relative to the parent benzenethiol.
    
Table 1: Physicochemical Profile[1]
PropertySpecification
CAS Number 15178-53-7
IUPAC Name 4-Amino-2-chlorobenzene-1-thiol
Molecular Formula C

H

ClNS
Molecular Weight 159.64 g/mol
Melting Point 82–83 °C
Key Chromophore Benzene ring conjugated with -NH

and -SH
Auxochromes Amino (-NH

), Thiol (-SH), Chloro (-Cl)

Spectral Characteristics & Theoretical Prediction

The UV-Vis spectrum of 4-Amino-2-chlorobenzene-1-thiol is dominated by


 and 

transitions. To provide accurate guidance, we compare it against its parent compound, 4-Aminothiophenol (4-ATP) , and analyze the substituent effects.
Baseline: 4-Aminothiophenol (4-ATP)
  • 
     : ~256 nm (Benzene ring 
    
    
    
    , E-band)
  • 
     : ~300 nm (Charge Transfer / Conjugation, B-band)
    
  • Mechanism : The lone pairs on Nitrogen and Sulfur participate in resonance with the benzene ring, lowering the energy gap for transitions.

Effect of Chlorine Substituent (Ortho-Position)

The introduction of a Chlorine atom at the 2-position (ortho to -SH) induces specific spectral shifts:

  • Inductive Effect (-I) : Cl withdraws electron density, potentially stabilizing the ground state.

  • Resonance Effect (+R) : Cl donates lone pair electrons into the

    
    -system, extending conjugation.
    
  • Net Result : The resonance effect typically dominates in UV-Vis, causing a Bathochromic Shift (Red Shift) of 5–15 nm compared to 4-ATP.

  • Steric Hindrance : The bulky Cl atom ortho to the -SH group may cause slight twisting of the thiol out of planarity, potentially reducing the intensity (hypochromic effect) of the CT band.

Table 2: Predicted vs. Reference Spectral Data
CompoundSolvent

(

)

(CT Band)
Notes
4-Aminothiophenol Ethanol256 nm300 nmParent Reference
2-Chlorobenzenethiol Ethanol245 nm290 nmEffect of Cl w/o NH

4-Amino-2-chlorobenzene-1-thiol Ethanol ~260–265 nm ~305–315 nm Predicted Range
4-Amino-2-chlorobenzene-1-thiol 0.1 M HCl ~250 nmAbsent/WeakProtonation of -NH

removes auxochromic effect
4-Amino-2-chlorobenzene-1-thiol 0.1 M NaOH ~275 nm~320 nmDeprotonation of -SH

-S

enhances donation

Critical Insight : The "Charge Transfer" (CT) band around 300-315 nm is highly sensitive to solvent polarity (Solvatochromism). In polar aprotic solvents (DMSO, DMF), this band will red-shift further and increase in intensity.

Electronic Transitions & Structural Logic (Graphviz)

The following diagram illustrates the electronic interplay contributing to the UV-Vis absorption.

G Substituents Substituents Amino 4-Amino (-NH2) Strong Donor (+R) Substituents->Amino Thiol 1-Thiol (-SH) Moderate Donor (+R) Substituents->Thiol Chloro 2-Chloro (-Cl) Weak Donor (+R) Inductive Withdraw (-I) Substituents->Chloro System Benzene Pi-System Amino->System Strong Resonance Thiol->System Resonance Chloro->System Minor Resonance Bathochromic Shift Transitions Electronic Transitions System->Transitions PiPi Pi -> Pi* (~260 nm) Transitions->PiPi CT n -> Pi* (CT) (~310 nm) Transitions->CT Solvent Dependent Solvent Dependent CT->Solvent Dependent

Figure 1: Electronic substituent effects governing the UV-Vis absorption profile of 4-Amino-2-chlorobenzene-1-thiol.

Experimental Protocol: Validated Measurement Workflow

To obtain reproducible spectral data, researchers must control for oxidation (disulfide formation) and pH sensitivity.

Reagents & Preparation
  • Solvent : Spectroscopic grade Ethanol or Methanol (Cutoff < 210 nm).

  • Stock Solution : 1.0 mM in Ethanol (freshly prepared to avoid oxidation).

  • Blank : Pure solvent from the same batch.

Step-by-Step Methodology
  • Baseline Correction :

    • Warm up the UV-Vis spectrophotometer (Double-beam preferred) for 30 minutes.

    • Perform a baseline scan (200–800 nm) with pure solvent in both sample and reference cuvettes.

  • Sample Preparation :

    • Weigh 1.6 mg of 4-Amino-2-chlorobenzene-1-thiol.

    • Dissolve in 10 mL Ethanol (Stock: 1 mM).

    • Dilution : Take 100

      
      L of Stock and dilute to 3 mL (Final Conc: ~33 
      
      
      
      M). Aim for Absorbance between 0.2 and 0.8.
  • Measurement :

    • Scan range: 200 nm to 500 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Slit width: 1.0 nm.

  • pH Study (Optional but Recommended) :

    • Acidic Shift : Add 1 drop of 1M HCl. Expect the 310 nm band to disappear (protonation of amine).

    • Basic Shift : Add 1 drop of 1M NaOH. Expect a red shift and hyperchromic effect (formation of thiolate).

Troubleshooting: Disulfide Interference
  • Symptom : Appearance of a new band around 330–350 nm or broadening of the main peak.

  • Cause : Oxidation of thiol (-SH) to disulfide (-S-S-) [Bis(4-amino-2-chlorophenyl)disulfide].

  • Remedy : Add a trace amount of TCEP or DTT (reducing agents) if maintaining the monomeric thiol form is critical, or work under Nitrogen atmosphere.

Comparative Analysis: Alternatives & Analogs

When selecting a precursor for synthesis or a model for spectroscopy, compare 4-Amino-2-chlorobenzene-1-thiol with these analogs.

Table 3: Comparative Spectral & Functional Analysis
Feature4-Amino-2-chlorobenzene-1-thiol 4-Aminothiophenol (4-ATP) 2-Amino-4-chlorobenzenethiol
Structure Cl ortho to SHNo ClCl meta to SH, para to NH


(Predicted)
~265 nm / 310 nm 256 nm / 300 nm~260 nm / 305 nm
Reactivity High (Thiol sterically hindered by Cl)Very High (Unimpeded Thiol)Moderate
Oxidation Stability Moderate (Cl stabilizes slightly)Low (Rapidly oxidizes)Moderate
Primary Use Benzothiazole synthesis (Position 2 blocked)SERS substrates, linkerIsomeric studies

References

  • Sigma-Aldrich . Product Specification: 4-Amino-2-chlorobenzenethiol (CAS 15178-53-7). Link

  • PubChem . Compound Summary: 4-Amino-2-chlorobenzenethiol.[1][2] National Library of Medicine. Link

  • Krapcho, J., et al. (1963).[3] "Substituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones". Journal of Medicinal Chemistry, 6, 544-546.[3] (Describes synthesis and characterization of related benzothiazepines using chlorobenzenethiol precursors).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Authoritative source for theoretical substituent effects in UV-Vis spectroscopy).

  • BenchChem . Synthesis and Characterization of Aminobenzenethiols. Link

Sources

Comparative

Comparative X-ray Crystallography Guide: 4-Amino-2-chlorobenzene-1-thiol Derivatives

This guide provides an in-depth technical analysis of the X-ray crystallography data for 4-Amino-2-chlorobenzene-1-thiol derivatives. Due to the rapid oxidative instability of the free thiol (–SH) in air, the primary sta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the X-ray crystallography data for 4-Amino-2-chlorobenzene-1-thiol derivatives. Due to the rapid oxidative instability of the free thiol (–SH) in air, the primary stable crystalline form for this scaffold is its disulfide dimer (Bis(4-amino-2-chlorophenyl) disulfide).

This guide compares the structural metrics of this chlorinated derivative against its non-chlorinated parent and non-amino analogs to elucidate the specific role of the ortho-chloro substituent in crystal packing.

Executive Summary & Structural Context

4-Amino-2-chlorobenzene-1-thiol is a bifunctional scaffold used in the synthesis of benzothiazoles, thioethers, and metal complexes. In the solid state, the free thiol is rarely isolated due to its propensity to oxidize into the disulfide. Therefore, the crystallographic "standard" for this molecule is Bis(4-amino-2-chlorophenyl) disulfide .

  • Primary Interaction Driver: The para-amino group acts as a strong Hydrogen Bond (HB) donor.

  • Secondary Modulator: The ortho-chloro substituent introduces steric bulk and potential Halogen Bonding (XB), disrupting the planar packing seen in non-chlorinated analogs.

  • Lattice Stability: The crystal lattice is stabilized by a competition between

    
     hydrogen bonds and 
    
    
    
    stacking, with the Cl atom forcing a specific torsion angle across the disulfide bridge.

Primary Crystal Data: The Disulfide Derivative

The most robust data comes from the crystal structure of the oxidized dimer, Bis(4-amino-2-chlorophenyl) disulfide .

Crystal Data Table
ParameterValue
Formula

Crystal System Monoclinic
Space Group

Unit Cell a 6.6360(13) Å
Unit Cell b 14.907(3) Å
Unit Cell c 13.588(3) Å
Angle (

)
95.09(3)°
Volume (V) 1338.9(5) ų
Z (Molecules/Cell) 4
Density (

)
~1.57 g/cm³
Key Structural Metrics[2]
  • S–S Bond Length: 2.0671(16) Å. This is typical for acyclic aromatic disulfides (range 2.02–2.10 Å).

  • C–S–S–C Torsion Angle: -84.2(2)°. This "open book" conformation minimizes repulsion between the lone pairs on the sulfur atoms.

  • Aromatic Twist: The two phenyl rings are twisted relative to each other with a dihedral angle of 39.9(2)°, largely dictated by the steric clash of the ortho-chloro groups.

Comparative Analysis: The "Chlorine Effect"

To understand the performance of this derivative, we compare it to the Parent (non-chlorinated) and a Control (chlorinated, non-amino) analog.

Comparison Table: Structural Impact of Substituents
FeatureTarget: 4-Amino-2-Cl DisulfideParent: 4-Amino DisulfideControl: 2,3-Dichloro Disulfide
S–S Bond Length 2.067 Å2.074 Å2.025 Å
Torsion Angle -84.2°80.2°88.35°
Primary Packing

(Intermolecular)

(Head-to-Tail chains)

&

Lattice Motif 3D NetworkSinusoidal Ribbon WavesStacked Columns
Mechanistic Insight[6][7]
  • Disruption of H-Bonding: In the Parent (4-aminophenyl disulfide), the molecules align head-to-tail to form infinite

    
     chains. In the Target  (2-chloro derivative), the bulky ortho-chloro atom sterically hinders this linear alignment. Consequently, the amino group switches its donor preference to the sulfur atom (
    
    
    
    ), changing the crystal from a "ribbon" to a more complex 3D network.
  • Electronic Modulation: The electron-withdrawing Cl atom slightly shortens the S-S bond (2.067 Å) compared to the parent (2.074 Å) by reducing electron density on the sulfur, thereby minimizing lone-pair repulsion.

  • Halogen Bonding: Unlike the Control (2,3-dichloro), where

    
     interactions dominate, the Target  is dominated by the strong Amino group. The Cl atom acts passively, filling space rather than directing the lattice via halogen bonds.
    

Experimental Protocols

Protocol A: Crystallization of the Disulfide Derivative
  • Objective: Obtain X-ray quality single crystals from the free thiol precursor.

  • Principle: Slow oxidative coupling in solution.

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of 4-Amino-2-chlorobenzene-1-thiol hydrochloride in 10 mL of Ethanol/Water (80:20 v/v).

  • Neutralization: Add dilute NaOH dropwise until pH reaches ~8.0. The solution may turn slightly yellow (formation of thiolate anion).

  • Oxidation: Allow the solution to stand open to air at room temperature (25°C) for 48-72 hours. Atmospheric oxygen will slowly oxidize the thiol to the disulfide.

    • Note: Do not stir. Vibration inhibits large crystal growth.

  • Harvesting: Yellow prism-like crystals will form at the air-liquid interface or bottom of the vial.

  • Mounting: Isolate crystals and mount immediately on a glass fiber using epoxy or paratone oil.

Protocol B: Data Collection & Refinement[5]
  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by the Chlorine and Sulfur atoms.
  • Temperature: Collect at 100 K if possible to reduce thermal motion of the terminal amino groups, although room temperature (296 K) is sufficient for connectivity determination.

  • Refinement: Treat the amino H-atoms as riding models (

    
     of N) if difference Fourier maps are unclear.
    

Structural Logic Visualization

The following diagram illustrates the hierarchy of forces driving the crystallization of 4-Amino-2-chlorobenzene-1-thiol derivatives.

CrystalPackingLogic Thiol 4-Amino-2-chlorobenzenethiol (Precursor) Oxidation Oxidation (Air/Solvent) Thiol->Oxidation -2H Disulfide Bis(4-amino-2-chlorophenyl) disulfide (Stable Crystal Form) Oxidation->Disulfide Substituents Substituent Effects Disulfide->Substituents Amino 4-Amino Group (H-Bond Donor) Substituents->Amino Chloro 2-Chloro Group (Steric/Electronic) Substituents->Chloro Interaction1 N-H...S Interactions (Dominant) Amino->Interaction1 Drives Interaction2 Steric Hindrance (Blocks N-H...N) Chloro->Interaction2 Causes Packing Crystal Packing Motif (Monoclinic P21/c) Interaction1->Packing Interaction2->Packing

Caption: Hierarchy of interactions: Oxidation converts the unstable thiol to the disulfide, where the Cl-substituent forces the Amino group to favor N-H...S interactions over N-H...N chains.

References

  • Tang, J.-M., Feng, Z.-Q., & Cheng, W.-C. (2011). Bis(4-amino-2-chlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1197. Link

  • Vangala, V. R., Desiraju, G. R., Jetti, R. K., & Bläser, D. (2002).[1] A 1:1 molecular complex of bis(4-aminophenyl) disulfide and 4-aminothiophenol.[1] Acta Crystallographica Section C, 58(10), o635-o636.[1] Link

  • Gómez-Benítez, V., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E, 70, o529. Link

  • Allen, F. H., et al. (1991). The Cambridge Structural Database.[2][3] (Reference for standard bond lengths in disulfides). Link

Sources

Validation

Technical Verification of 4-Amino-2-chlorobenzene-1-thiol Purity via Melting Point Analysis

Executive Summary & Core Directive Objective: To establish a rigorous verification protocol for the melting point (MP) of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7), distinguishing it from structural isomers and o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To establish a rigorous verification protocol for the melting point (MP) of 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7), distinguishing it from structural isomers and oxidative impurities.

The Challenge: This compound presents a dual challenge in verification:

  • Isomer Confusion: It is frequently confused with its positional isomer, 2-Amino-4-chlorobenzenethiol (CAS: 1004-00-8), which has a significantly lower melting point.[1][2]

  • Oxidative Instability: As an aromatic thiol, it is prone to rapid oxidation into its disulfide dimer (bis(4-amino-2-chlorophenyl) disulfide) upon exposure to air, a process accelerated by heat during MP determination.[1][2]

Recommendation: While automated capillary melting point analysis is sufficient for routine checks, Differential Scanning Calorimetry (DSC) in hermetically sealed pans is the requisite Gold Standard for definitive purity characterization and stability profiling.

Critical Quality Attribute: The Isomer Trap

Before experimental verification, you must confirm the chemical identity. A common failure mode in procurement is receiving the wrong isomer.

CompoundStructure DescriptionCAS NumberTarget Melting Point
Target Product 4-Amino-2-chlorobenzene-1-thiol 15178-53-7 82–83 °C
Common Isomer2-Amino-4-chlorobenzenethiol1004-00-856–61 °C
Parent Thiol4-Aminothiophenol1193-02-837–42 °C

Warning: If your sample melts below 65°C, you likely possess the wrong isomer (CAS 1004-00-8), not an impure batch of the target.[1][2]

Comparative Analysis: Capillary vs. DSC[2]

Method A: Automated Capillary Melting Point (Routine QC)

Best for: Quick receipt verification and gross purity checks.

Performance Profile:

  • Precision: ±0.5 °C (instrument dependent).

  • Risk: High risk of in-situ oxidation.[2] The heat applied during the test can oxidize the thiol to disulfide before the melt occurs, artificially depressing or broadening the range.

  • Sample Requirement: ~2–5 mg.

Method B: Differential Scanning Calorimetry (DSC) (Validation Standard)

Best for: Drug substance characterization, thermodynamic purity (Van 't Hoff), and stability data.

Performance Profile:

  • Precision: ±0.1 °C.

  • Advantage: Hermetic sealing prevents oxidation during the scan.

  • Data Output: Provides Onset Temperature (

    
    ), Peak Temperature (
    
    
    
    ), and Enthalpy of Fusion (
    
    
    ).
  • Impurity Detection: Can detect eutectic impurities and polymorphic transitions that visual capillary methods miss.

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for selecting the verification method and interpreting results.

MP_Verification_Workflow Start Sample Receipt: 4-Amino-2-chlorobenzene-1-thiol IsomerCheck Pre-Check: Verify CAS 15178-53-7 (Target MP: 82-83°C) Start->IsomerCheck Selection Select Method IsomerCheck->Selection MethodA Method A: Capillary MP (Routine QC) Selection->MethodA Routine MethodB Method B: DSC (R&D / Validation) Selection->MethodB High Precision PrepA Prep: Seal under N2/Ar (Prevent Oxidation) MethodA->PrepA PrepB Prep: Hermetic Al Pan (Crimped) MethodB->PrepB ResultA Measure Clear Point PrepA->ResultA ResultB Measure Onset Temp & Enthalpy PrepB->ResultB Decision Data Interpretation ResultA->Decision ResultB->Decision Pass PASS: MP 82-83°C Sharp Range (<2°C) Decision->Pass Matches Target Fail_Iso FAIL: MP ~56-61°C (Wrong Isomer) Decision->Fail_Iso Matches Isomer Fail_Imp FAIL: Broad Range / Low MP (Oxidized/Impure) Decision->Fail_Imp Deviant

Figure 1: Decision matrix for verifying 4-Amino-2-chlorobenzene-1-thiol, highlighting critical isomer checks.

Protocol A: Inert Capillary Method

Causality: Standard capillary methods performed in air often yield false "broad" ranges due to the formation of disulfides as the sample heats. This protocol mitigates that risk.

  • Preparation: Grind the sample lightly in a glove box or under an inverted funnel flowing with Nitrogen/Argon.

  • Loading: Fill the capillary tube (approx. 3mm height) inside the inert environment.

  • Sealing: If possible, flame-seal the capillary. If not, plug with a small amount of inert grease or analyze immediately.

  • Ramping:

    • Start at 50°C.

    • Ramp at 10°C/min to 70°C.

    • Critical Step: Slow ramp to 1°C/min from 70°C to 90°C.

  • Observation: Record the Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Onset ≥ 81.5°C, Range ≤ 2.0°C.

Protocol B: DSC Method (Hermetic)

Causality: Hermetic sealing completely eliminates the variable of atmospheric oxidation, providing the true thermodynamic melting point.

  • Calibration: Calibrate DSC using Indium (MP 156.6°C) and Zinc standards.

  • Sample Prep: Weigh 2–4 mg of sample into an Aluminum pan.

  • Sealing: Crimp with a hermetic lid. Do not punch a pinhole (unless solvent loss is expected, but for MP of pure solid, sealed is safer for thiols).

  • Parameters:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 100°C.

    • Purge gas: Nitrogen at 50 mL/min.

  • Analysis: Integrate the endothermic melting peak.

    • 
      :  The intersection of the baseline and the leading edge of the peak. This is the robust value for purity.
      
    • 
      :  Calculate enthalpy of fusion (J/g). A lower enthalpy compared to a reference standard indicates impurity.
      

Data Interpretation & Troubleshooting

Visual Purity Indicators
  • Pure: White to off-white crystalline powder.[1][2]

  • Oxidized: Yellow to orange discoloration. (Disulfides are often highly colored).

Quantitative Comparison Table
ObservationDiagnosisAction
MP 82.0 – 83.5 °C Pure Target Compound Proceed to synthesis/release.
MP 56 – 61 °CWrong Isomer (CAS 1004-00-8)Reject batch.[1][2] Check supplier labeling.
MP 37 – 42 °CWrong Compound (4-Aminothiophenol)Reject batch.
MP 75 – 80 °C (Broad)Impure / Oxidized Recrystallize (e.g., Ethanol/Water with trace acid) or check for disulfide.
Double Peak (DSC)Eutectic Mixture Likely partial oxidation to disulfide.
Disulfide Impurity Mechanism

The primary degradation pathway is the formation of Bis(4-amino-2-chlorophenyl) disulfide.



This reaction is catalyzed by base and trace metals.[1][2] Always store the compound under inert gas at 2–8°C.

References

  • Sigma-Aldrich. Product Specification: 4-amino-2-chlorobenzene-1-thiol (CAS 15178-53-7).[1][2] Retrieved from (Verified MP: 82-83°C).[2]

  • Thermo Fisher Scientific. Product Specification: 2-Amino-4-chlorothiophenol (CAS 1004-00-8).[1][2][3] Retrieved from (Verified MP: 56-61°C - Isomer Reference).[1][2]

  • National Institute of Standards and Technology (NIST). DSC Calibration Standards (Indium/Zinc). NIST Standard Reference Data.[4]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry.[5][6] Journal of Thermal Analysis and Calorimetry. Link (Methodology for DSC purity determination).

  • ChemicalBook. CAS 15178-53-7 Entry.[1][2] Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

4-Amino-2-chlorobenzene-1-thiol proper disposal procedures

As a Senior Application Scientist, I approach the management of poly-functional aromatic compounds—specifically 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7)—with strict adherence to chemical causality. This molecule...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the management of poly-functional aromatic compounds—specifically 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7)—with strict adherence to chemical causality. This molecule presents a trifecta of reactive groups: an aniline-like amine (-NH


), a highly nucleophilic and malodorous thiol (-SH), and an organochloride (-Cl). This combination dictates its extreme toxicity, environmental persistence, and the precise necessity of our operational protocols.

This guide provides actionable, self-validating methodologies for researchers and drug development professionals to safely handle, neutralize, and dispose of this compound.

Chemical Properties & Hazard Profile

To manage the risk, we must understand the molecule. The hazards of 4-Amino-2-chlorobenzene-1-thiol are not arbitrary; they are mechanistically driven by its structure[1].

Property / HazardQuantitative/Categorical DataMechanistic Cause
CAS Number 15178-53-7N/A
Physical State Solid/Liquid (mp: 82-83 °C)Aromatic ring stacking and hydrogen bonding via the amine group.
Acute Toxicity H302, H312, H332 (Harmful)[1]Aniline derivative; readily absorbed through skin/mucous membranes, potentially causing methemoglobinemia.
Corrosivity H314 (Causes severe burns)[1]The thiol proton is relatively acidic; causes severe tissue damage and delicate tissue degradation.
Odor Extreme Stench[2]Low-molecular-weight organosulfur compounds bind strongly to human olfactory receptors even at parts-per-billion (ppb) levels.
Incompatibilities Oxidizers, Acids, Copper/Brass[1][2]Thiols react with copper/brass to form corrosive copper thiolates. Strong oxidizers cause violent, exothermic reactions.

Pre-Operational Safety & Setup

Before opening the container, the environment must be engineered to mitigate both vapor exposure and accidental reactivity.

Step-by-Step Methodology:

  • Engineering Controls: Conduct all operations inside a certified Class II, Type B2 chemical fume hood[1]. Ensure the face velocity is between 80–100 fpm.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Argon or Nitrogen)[1].

    • Causality: Thiols readily auto-oxidize in the presence of atmospheric oxygen to form disulfides. This not only degrades your reagent but can generate exothermic heat.

  • PPE Selection: Wear double-layered nitrile gloves (or neoprene for extended handling), a chemically resistant lab coat, and full-coverage safety goggles[1]. If handling outside a fume hood (e.g., during a spill), a NIOSH-approved respirator with P100 and organic vapor (OV) cartridges is mandatory.

  • Hardware Restrictions: Strictly avoid brass or copper fittings in your Schlenk lines or vacuum systems. Use PTFE, glass, or stainless steel to prevent the formation of reactive copper thiolates.

Spill Response & Decontamination Protocol

A spill of 4-Amino-2-chlorobenzene-1-thiol creates an immediate inhalation hazard and a severe stench issue. The protocol below is a self-validating system : the elimination of the stench confirms the chemical destruction of the thiol group.

Step-by-Step Methodology:

  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel. Maximize fume hood exhaust and room ventilation[2].

  • Containment (No Water): Do not use water initially, as it will spread the hydrophobic compound and exacerbate the stench. Surround the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or diatomaceous earth[2].

  • Mechanical Collection: Using non-sparking polyethylene tools, sweep the absorbed mixture into a wide-mouth, sealable high-density polyethylene (HDPE) container[2].

  • Chemical Decontamination (Oxidation): Wash the spill surface with a 5–10% aqueous sodium hypochlorite (bleach) solution.

    • Mechanistic Insight: The hypochlorite oxidizes the volatile, malodorous thiol (-SH) into a non-volatile, odorless sulfonate (-SO

      
      ). Wait 15 minutes. If the stench persists, reapply. The absence of odor validates the decontamination. 
      
  • Final Cleanup: Wipe the area with soapy water and dispose of all cleanup materials as hazardous waste.

Proper Waste Disposal Plan

Due to the carbon-chlorine bond, this compound falls under strict environmental regulations for halogenated organic compounds (e.g., EPA RCRA guidelines) and cannot be landfilled or flushed down the drain[3].

Step-by-Step Methodology:

  • Segregation: Collect all unreacted material, contaminated PPE, and spill absorbents into a dedicated, chemically compatible container (e.g., HDPE or PTFE-lined steel drum)[2].

  • Labeling: Clearly label the container as "Hazardous Waste: Halogenated Organic Thiol / Toxic / Corrosive". Never mix with acidic waste to prevent the release of toxic hydrogen sulfide (H

    
    S) gas[1].
    
  • Storage: Store in a secondary containment tray in a cool, dark, and well-ventilated hazardous waste accumulation area[2].

  • Licensed Incineration: Transfer the waste to a licensed hazardous waste disposal facility. The required disposal method is high-temperature incineration equipped with an alkaline after-scrubber[3].

Mechanistic Workflow: Thermal Destruction

Why is specialized incineration required? When 4-Amino-2-chlorobenzene-1-thiol is combusted, the thermal breakdown of the C-Cl, C-S, and C-N bonds generates highly toxic and corrosive gases: Hydrogen Chloride (HCl), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx)[2]. An alkaline scrubber (using NaOH) is a non-negotiable engineering control to neutralize these gases before atmospheric release.

G Start Waste Generation (4-Amino-2-chlorobenzene-1-thiol) Contain Containment & Segregation (HDPE Container) Start->Contain Incineration High-Temp Incineration (>1000°C) Contain->Incineration Gases Combustion Byproducts (HCl, SOx, NOx, CO2) Incineration->Gases Thermal Cleavage Scrubber Alkaline Scrubber (NaOH Neutralization) Gases->Scrubber Acidic Gas Flow Safe Safe Environmental Exhaust Scrubber->Safe Neutralized

Figure 1: Workflow for containment, collection, and thermal destruction of halogenated thiol waste.

References

  • U.S. Environmental Protection Agency (EPA). eCFR Title 40, Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-2-chlorobenzene-1-thiol

The Chemical Reality of 4-Amino-2-chlorobenzene-1-thiol 4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7) is a highly functionalized, bifunctional building block widely utilized in advanced pharmaceutical synthesis and m...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Reality of 4-Amino-2-chlorobenzene-1-thiol

4-Amino-2-chlorobenzene-1-thiol (CAS: 15178-53-7) is a highly functionalized, bifunctional building block widely utilized in advanced pharmaceutical synthesis and materials science. However, handling this compound requires rigorous operational discipline. The presence of a nucleophilic thiol (-SH), a basic primary amine (-NH2), and a chlorinated aromatic ring creates a trifecta of hazards: severe corrosivity, rapid oxidative instability, and extreme olfactory toxicity[1].

As an application scientist, you must treat this compound not just as a toxic reagent, but as a dynamic chemical system that will react with the ambient environment if not strictly controlled.

Mechanistic Hazard Assessment (The "Why" Behind the Danger)

To handle this compound safely, operators must understand the causality behind its hazards:

  • Severe Corrosivity & Tissue Necrosis: Classified as a Class 8 Corrosive (UN 3259)[1], the basicity of the amine coupled with the thiol group causes rapid destruction of delicate tissues. Exposure can lead to severe skin burns, chemical conjunctivitis, and danger of gastrointestinal perforation if ingested[2].

  • Oxidative Instability: The free thiol group is highly air-sensitive. In the presence of atmospheric oxygen, it rapidly oxidizes to form disulfides[3]. This not only ruins experimental yields but can generate dangerous exothermic reactions if the compound comes into contact with strong oxidizing agents[2].

  • Olfactory Fatigue & Toxicity: Aminothiophenols emit a severe, nauseating stench[4]. Crucially, low-molecular-weight thiols cause rapid olfactory fatigue—the desensitization of the olfactory nerve. An operator may stop smelling the chemical after a few minutes, creating a false sense of security while toxic vapor concentrations accumulate[4].

Strategic PPE Selection & Engineering Controls

Standard laboratory PPE is insufficient for handling functionalized chlorobenzenethiols. The following barrier systems must be implemented prior to opening the reagent vessel.

PPE CategoryRecommended EquipmentMechanistic Rationale & Self-Validation
Engineering Control Class II Type B2 Fume Hood (100% Exhaust)Rationale: Prevents vapor accumulation and olfactory fatigue. Validation: Verify the magnehelic gauge reads negative pressure before uncapping.
Hand Protection Inner: 4-mil NitrileOuter: 15-mil Butyl Rubber or NeopreneRationale: Butyl rubber provides superior permeation resistance against basic amines and thiols compared to standard nitrile. Validation: Perform a nitrogen inflation test on outer gloves to check for micro-tears before donning.
Eye & Face Indirect-vented chemical splash goggles + Full face shieldRationale: Protects against corrosive micro-droplets during pressurized syringe transfers[3].
Body Protection Tychem® or chemically resistant apron over a flame-retardant lab coatRationale: Prevents corrosive saturation of standard cotton lab coats in the event of a spill.
Respiratory Full-face respirator with ABEK-P3 cartridges (if hood is compromised)Rationale: ABEK cartridges neutralize organic vapors, acid gases (HCl from decomposition), and basic amines[5].

Operational Workflow: Air-Free Handling & Validation

Because 4-Amino-2-chlorobenzene-1-thiol is air-sensitive and corrosive, it must be handled using rigorous Schlenk line techniques or within an inert glovebox[3].

Step 1: Environmental Purging

  • Action: Evacuate the reaction vessel and backfill with high-purity Argon. Argon is preferred over Nitrogen as it is denser than air and creates a superior protective blanket over the solid/liquid.

  • Self-Validation: Observe the Schlenk line oil bubbler. A steady rate of 1-2 bubbles per second validates positive inert gas pressure, ensuring atmospheric oxygen is excluded. If bubbling stops, the system has a leak, and the transfer must be aborted immediately.

Step 2: Reagent Transfer

  • Action: For solid forms, weigh the compound inside an inert glovebox. For solutions, utilize air-free syringe or cannula transfer techniques.

  • Self-Validation: Before piercing the reagent septum, pull the syringe plunger slightly. If the plunger snaps back smoothly, the syringe is hermetically sealed. Sluggishness indicates a compromised O-ring, which risks a corrosive thiol leak during transfer.

Step 3: Reaction Execution

  • Action: Execute the reaction under a continuous Argon sweep. Ensure the reaction mixture is kept strictly isolated from incompatible materials such as strong acids, acid chlorides, and strong bases[5].

Workflow PPE 1. Don High-Barrier PPE (Butyl Gloves, Face Shield) Purge 2. Establish Inert Atmosphere (Argon Purge / Schlenk Line) PPE->Purge Transfer 3. Air-Free Transfer (Syringe/Cannula) Purge->Transfer Spill Spill or Exposure? Transfer->Spill Decon 4a. Oxidative Quench (10% Bleach Solution) Spill->Decon Yes React 4b. Execute Reaction (Sealed Flask) Spill->React No Waste 5. Halogenated Waste Disposal (Segregated & Labeled) Decon->Waste React->Decon Post-Reaction

Fig 1: Operational workflow and spill response for air-sensitive aminothiophenols.

Decontamination, Spill Mitigation, and Waste Logistics

Aminothiophenols are highly toxic to aquatic life (H400, H410) and must never be allowed to enter drains or standard waste streams[4].

Spill Mitigation & Quenching Protocol: If a spill occurs, do not use combustible absorbents like sawdust, as the heat of oxidation can cause ignition[6].

  • Oxidative Quench: Flood the spill area or contaminated glassware with a 5-10% sodium hypochlorite (bleach) solution.

  • Mechanistic Rationale: Bleach rapidly oxidizes the malodorous, toxic thiol (-SH) into a highly water-soluble, odorless sulfonic acid (-SO3H). This simultaneously neutralizes the stench and mitigates the acute inhalation toxicity.

  • Absorption: Once the stench dissipates (indicating complete oxidation), absorb the liquid with an inert material like silica gel or vermiculite[6].

First Aid Response: In the event of skin contact, do not attempt to chemically neutralize the burn with acids. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Seek immediate medical attention, as corrosive tissue damage from aminothiophenols can be deep and delayed[2].

Waste Segregation Logistics: Dispose of all quenched materials, contaminated gloves, and reaction byproducts in dedicated Halogenated Organic Waste containers (due to the chloro substituent)[5]. The waste manifest must be explicitly labeled: "Contains Corrosive Amines, Toxic Thiols, and Halogenated Organics." Never mix this waste with acidic streams, as this can trigger the release of highly toxic hydrogen chloride or sulfur oxide gases[5].

References

  • Title: Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC) - Cole-Parmer Source: coleparmer.com URL: [Link] (Note: URL resolved from search index[3])

Sources

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